2-Nitrocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQDLDVSEDAYAA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612-41-9, 1013-96-3 | |
| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-nitrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-NITROPHENYL)-2-PROPENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7QK30B69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Historical Synthesis of 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthetic routes to 2-nitrocinnamic acid, a valuable precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes. This document provides a detailed overview of key historical methods, complete with experimental protocols and quantitative data to facilitate comparison and replication. The synthetic pathways are further elucidated through logical diagrams.
Introduction
This compound, also known as o-nitrocinnamic acid, has been a compound of interest for over a century, notably as a key starting material in the Baeyer-Emmerling indole (B1671886) synthesis discovered in 1869. Its synthesis has been approached through several classical organic reactions, primarily focusing on the condensation of an aromatic aldehyde with a methylene-activated compound or the direct nitration of cinnamic acid. This guide will delve into the practical details of these historical methods.
Primary Synthetic Methodologies
The two predominant historical methods for the synthesis of this compound and its isomers are the Perkin reaction and the Knoevenagel-Doebner condensation. Direct nitration of cinnamic acid has also been explored, though it often presents challenges in controlling regioselectivity.
The Perkin Reaction
Developed by William Henry Perkin in 1868, the Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640), in the presence of an alkali salt of the acid, to produce an α,β-unsaturated aromatic acid. For the synthesis of nitrocinnamic acids, a nitrobenzaldehyde is reacted with acetic anhydride and an acetate (B1210297) salt.
While a specific detailed protocol for the ortho-isomer via the Perkin reaction is not as commonly cited, the procedure for the meta-isomer from Organic Syntheses provides a representative example of this historical method.
Knoevenagel-Doebner Condensation
A modification of the Knoevenagel condensation, the Doebner modification involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and a small amount of piperidine (B6355638). This method is often more efficient and proceeds under milder conditions than the Perkin reaction for the synthesis of substituted cinnamic acids.
Direct Nitration of Cinnamic Acid
The direct nitration of cinnamic acid typically results in a mixture of ortho, meta, and para isomers. The electron-withdrawing nature of the carboxylic acid group directs nitration to the meta position, while the activating effect of the vinyl group directs to the ortho and para positions. Isolating the desired 2-nitro isomer from this mixture can be challenging. A more controlled approach involves the nitration of cinnamaldehyde (B126680) to 2-nitrocinnamaldehyde, followed by oxidation to the corresponding carboxylic acid.
Quantitative Data Summary
The following tables summarize the quantitative data for the historical synthesis of nitrocinnamic acids based on cited experimental protocols.
Table 1: Synthesis of m-Nitrocinnamic Acid via Perkin Reaction
| Parameter | Value | Reference |
| Starting Material | m-Nitrobenzaldehyde | [1][2] |
| Reagents | Acetic Anhydride, Fused Sodium Acetate | [1][2] |
| Molar Ratio (Aldehyde:Acetate:Anhydride) | 1 : 1.45 : 2.06 | [1][2] |
| Temperature | 180 °C | [1][2] |
| Reaction Time | 13 hours | [1][2] |
| Yield | 74-77% | [1][2] |
Table 2: Synthesis of this compound via Knoevenagel-Doebner Condensation
| Parameter | Value | Reference |
| Starting Material | 2-Nitrobenzaldehyde (B1664092) | [3] |
| Reagents | Malonic Acid, Pyridine, Piperidine | [3] |
| Molar Ratio (Aldehyde:Malonic Acid) | 1 : 1.33 | [3] |
| Solvent | Pyridine | [3] |
| Catalyst | Piperidine | [3] |
| Temperature | 70 °C (Reflux) | [3] |
| Reaction Time | 5 hours | [3] |
| Yield | 79% | [3] |
Table 3: Synthesis of o-Nitrocinnamaldehyde (Precursor to this compound)
| Parameter | Value | Reference |
| Starting Material | Cinnamaldehyde | [4] |
| Reagents | Concentrated Nitric Acid, Acetic Anhydride, Glacial Acetic Acid | [4] |
| Temperature | 0-5 °C | [4] |
| Reaction Time | 3-4 hours (addition), then stand for 2 days | [4] |
| Yield | 36-46% | [4] |
Detailed Experimental Protocols
Synthesis of m-Nitrocinnamic Acid via Perkin Reaction[1][2]
This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p.398 (1941); Vol. 5, p.83 (1925).
-
In a 200-mL round-bottomed flask fitted with a reflux condenser, place 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.
-
Thoroughly mix the contents and heat the mixture in an oil bath maintained at 180 °C for approximately 13 hours.
-
After allowing the reaction mixture to cool slightly, pour it into 200–300 mL of water and filter the resulting solid by suction.
-
Wash the solid several times with water.
-
Dissolve the crude product in a solution of 20 mL of aqueous ammonia (B1221849) (sp. gr. 0.9) in about 200 mL of water.
-
Filter the solution of the ammonium (B1175870) salt and pour it into a solution of 15 mL of sulfuric acid (sp. gr. 1.84) in about 200 mL of water to precipitate the m-nitrocinnamic acid.
-
Filter the precipitate, redissolve it in aqueous ammonia, and reprecipitate with dilute sulfuric acid.
-
After the final precipitation, wash the m-nitrocinnamic acid with a small amount of water and dry it as much as possible by suction.
-
Dissolve the product in 250–300 mL of boiling 95% ethanol, from which the m-nitrocinnamic acid crystallizes upon cooling.
-
The reported yield is 47–49 g (74–77% of the theoretical amount).
Synthesis of this compound via Knoevenagel-Doebner Condensation[3]
This procedure is based on the methods of Koo et al. (1944) and Allen & Spangler (1943) as described in the supplementary information of a research article.
-
In a suitable flask, dissolve malonic acid (0.02 mol) and 2-nitrobenzaldehyde (0.015 mol) in 5 mL of pyridine.
-
Add piperidine (0.15 mL) to the solution.
-
Reflux the reaction mixture at 70 °C for 5 hours.
-
After cooling the mixture, add 5 mL of concentrated HCl and 40 mL of cold water.
-
Separate the resulting solid by suction filtration, wash it with cold water, and recrystallize it from ethanol.
-
The reported yield for this compound is 79%.
Synthesis of o-Nitrocinnamaldehyde via Direct Nitration[4]
This procedure is adapted from Organic Syntheses, Coll. Vol. 4, p.731 (1963); Vol. 34, p.76 (1954). This compound is a precursor that can be oxidized to this compound.[5]
-
In a 1-L three-necked round-bottomed flask, fitted with a dropping funnel and a mechanical stirrer, cool a mixture of 55.5 g (0.42 mole) of freshly distilled cinnamaldehyde and 225 mL of acetic anhydride in an ice-salt mixture.
-
Once the solution temperature reaches 0–5 °C, slowly add a solution of 18 mL of concentrated nitric acid (sp. gr. 1.42) in 50 mL of glacial acetic acid through the dropping funnel while stirring. The addition should take 3–4 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Let the reaction mixture stand for 2 days.
-
After two days, cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form.
-
Cool the solution in an ice bath to complete the precipitation of the solid.
-
Collect the light-yellow needles of o-nitrocinnamaldehyde by suction filtration and air dry.
-
The reported yield is 27–34 g (36–46%).
Reaction Pathways and Diagrams
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Perkin reaction for the synthesis of this compound.
Caption: Knoevenagel-Doebner synthesis of this compound.
Caption: Two-step synthesis via nitration and oxidation.
References
The Dawn of a Heterocycle: Discovery and First Isolation of 2-Nitrocinnamic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The story of 2-nitrocinnamic acid is intrinsically linked to the foundational era of synthetic organic chemistry and the quest to understand and synthesize naturally occurring compounds. Its discovery and isolation were not standalone events but rather crucial steps in the broader effort to elucidate the structure of and artificially prepare indigo (B80030) dye. This technical guide delves into the historical context of its first documented use and provides a detailed look at the experimental protocols for its synthesis, which remain relevant to this day.
Historical Context: The Baeyer-Emmerling Indole (B1671886) Synthesis
The first significant scientific report detailing the use of this compound (also referred to as o-nitrocinnamic acid) dates back to 1869. In their seminal work on the synthesis of indole, the cornerstone of the indigo dye, Adolf von Baeyer and Adolph Emmerling utilized this compound as a key precursor.[1] Their groundbreaking research, published in the "Berichte der deutschen chemischen Gesellschaft," described the reductive cyclization of this compound to form indole.[1] This reaction, now known as the Baeyer-Emmerling indole synthesis, marked a pivotal moment in heterocyclic chemistry.
While Baeyer and Emmerling's 1869 paper focuses on the synthesis of indole from this compound, the preparation of this compound itself was likely a preliminary step. The most probable method for its synthesis at the time was the direct nitration of cinnamic acid. This electrophilic aromatic substitution reaction, however, typically yields a mixture of the ortho and para isomers, necessitating a subsequent separation to isolate the desired 2-nitro isomer.
Physicochemical Data of this compound
The following table summarizes the key quantitative data for trans-2-nitrocinnamic acid, the more stable isomer. These values are based on modern analytical data.
| Property | Value |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| Melting Point | 243-245 °C (decomposes) |
| Appearance | Bright yellow crystalline solid |
| CAS Number | 612-41-9 (trans isomer) |
| Solubility | Insoluble in water, soluble in ethanol (B145695) and dichloromethane |
| pKa | 4.08 ± 0.10 (Predicted) |
Experimental Protocols
Synthesis of this compound via Nitration of Cinnamic Acid
Materials:
-
trans-Cinnamic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve trans-cinnamic acid in concentrated sulfuric acid. This should be done carefully in an ice bath to maintain a low temperature.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cinnamic acid solution. The temperature of the reaction mixture should be carefully controlled and kept below 10 °C using the ice bath.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a designated period.
-
Pour the reaction mixture onto crushed ice. This will cause the nitrated product to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining acid.
-
The crude product will be a mixture of ortho and para isomers. The separation of these isomers can be achieved by fractional crystallization from a suitable solvent, such as ethanol. The ortho isomer is typically less soluble and will crystallize out first upon cooling.
-
Dry the purified this compound crystals.
Characterization:
The identity and purity of the isolated this compound can be confirmed by modern analytical techniques such as:
-
Melting point determination: Compare the observed melting point with the literature value.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques provide detailed structural information, confirming the presence of the nitro group and the substitution pattern on the aromatic ring.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical progression from the starting material to the final product of historical significance.
Caption: Logical workflow for the historical synthesis and use of this compound.
Caption: Simplified signaling pathway of the Baeyer-Emmerling indole synthesis.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrocinnamic acid, a derivative of cinnamic acid, is a key intermediate in various synthetic pathways, including the production of pharmaceuticals and dyes.[1] Its chemical structure, featuring a nitro group at the ortho position of the phenyl ring, an α,β-unsaturated carboxylic acid moiety, imparts a unique combination of chemical reactivity and physical characteristics. Understanding the physicochemical properties of this compound is paramount for its effective utilization in research and development, particularly in drug design and materials science where its photochemical reactivity is of interest.[2][3] This guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical diagrams of key synthetic pathways.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₄ | [4][5] |
| Molecular Weight | 193.16 g/mol | [6][7] |
| CAS Number | 612-41-9 | [1][6] |
| Appearance | Light yellow to yellow crystalline powder or needles | [1][6] |
| Melting Point | 243-245 °C | [4][6][8] |
| Boiling Point | 329.36 °C (rough estimate) | [4][6] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO.[1] | [1] |
| pKa | 4.15 (at 25 °C) | [6] |
| Vapor Pressure | 1.47E-06 mmHg at 25°C | [4] |
| Refractive Index | 1.5200 (estimate) | [4][6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and research needs.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
A small amount of dry this compound is finely powdered using a mortar and pestle.[8]
-
The open end of a capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 243 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.[9]
-
For accuracy, the determination should be repeated at least twice, and the average value reported.
Solubility Determination (Shake-Flask Method)
Objective: To determine the qualitative and quantitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, diethyl ether)
-
Small test tubes or vials with caps
-
Vortex mixer or shaker bath
-
Analytical balance
-
UV-Vis Spectrophotometer (for quantitative analysis)
Procedure for Qualitative Solubility:
-
Approximately 25 mg of this compound is placed into a small test tube.
-
0.75 mL of the selected solvent is added in small portions.
-
After each addition, the test tube is vigorously shaken.[6]
-
The sample is classified as "soluble," "sparingly soluble," or "insoluble" based on visual observation.
Procedure for Quantitative Solubility (using UV-Vis Spectrophotometry):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a constant temperature shaker bath for 24 hours to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear filtrate is diluted with the same solvent to a concentration that falls within the linear range of a previously constructed calibration curve.
-
The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.[10]
-
The concentration, and thus the solubility, is calculated from the calibration curve.
pKa Determination (Spectrophotometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
UV-Vis Spectrophotometer
-
pH meter
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Volumetric flasks and pipettes
-
Buffer solutions for pH meter calibration
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water) to ensure solubility across the desired pH range.[11]
-
A series of solutions are prepared by adding varying amounts of standardized HCl and NaOH to aliquots of the stock solution to create a range of pH values.
-
The pH of each solution is accurately measured using a calibrated pH meter.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
The wavelength of maximum absorbance difference between the protonated and deprotonated forms of this compound is identified.
-
A plot of absorbance at this wavelength versus pH will yield a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[12]
Spectroscopic Analysis
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[13]
-
The NMR tube is placed in the NMR spectrometer.
-
For ¹H NMR, the spectrum is acquired using standard parameters. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to obtain the final NMR data.[14]
4.2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder in a mortar.
-
The mixture is ground thoroughly with a pestle to a fine, homogeneous powder.[15]
-
A portion of the powdered mixture is placed in a pellet press die.
-
Pressure is applied to form a thin, transparent or translucent pellet.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[15]
-
The characteristic absorption bands are analyzed to identify functional groups such as O-H (carboxylic acid), C=O (carbonyl), NO₂ (nitro group), C=C (alkene), and aromatic C-H bonds.[2]
Key Synthetic Pathways
Knoevenagel-Doebner Condensation for the Synthesis of this compound
The Knoevenagel-Doebner condensation is a common and efficient method for the synthesis of this compound.[7] The reaction involves the condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) and a small amount of piperidine.[13]
References
- 1. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. bepls.com [bepls.com]
- 4. This compound(612-41-9) IR Spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. studylib.net [studylib.net]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. benchchem.com [benchchem.com]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 2-Nitrocinnamic Acid
For researchers, scientists, and professionals in drug development, 2-Nitrocinnamic acid (also known as o-nitrocinnamic acid) stands as a significant chemical intermediate. Its bifunctional nature, possessing both a nitro group and a carboxylic acid, makes it a versatile building block in the synthesis of a variety of organic compounds, particularly heterocyclic structures of pharmaceutical interest. This guide provides an in-depth overview of its identifiers, properties, synthesis protocols, and its role in chemical and biological systems.
Core Identifiers and Properties
This compound is most commonly identified by its CAS number, 612-41-9. A comprehensive list of its identifiers is provided in the table below, offering a clear reference for researchers.[1][2][3][4] The compound typically appears as a light yellow to yellow crystalline powder or needles and is sparingly soluble in water but more soluble in organic solvents.[1]
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 612-41-9[1][2][3][4] |
| Molecular Formula | C₉H₇NO₄[1][3][4] |
| Molecular Weight | 193.16 g/mol [2][3] |
| IUPAC Name | (2E)-3-(2-nitrophenyl)prop-2-enoic acid |
| Synonyms | o-Nitrocinnamic acid, trans-2-Nitrocinnamic acid, 3-(2-Nitrophenyl)acrylic acid[2][3] |
| EC Number | 210-309-4[2][3] |
| Beilstein/REAXYS | 2211209[2][4] |
| PubChem Substance ID | 24897512[2] |
| RTECS Number | UD3642850[3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 243-245 °C (lit.)[3][4][5] |
| Boiling Point | 329.36 °C (rough estimate)[4][5] |
| Density | 1.4058 g/cm³ (rough estimate)[4][5] |
| Water Solubility | Insoluble[1][3][4][5] |
| pKa | 4.15 (25 °C)[1][4] |
| Appearance | Light yellow crystalline powder[1] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is primarily achieved through condensation reactions, with the Knoevenagel and Perkin reactions being the most common methods. These reactions utilize 2-nitrobenzaldehyde (B1664092) as the starting material.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.1-1.2 equivalents of malonic acid.
-
Reagent Addition: Add pyridine (B92270) to dissolve the malonic acid, followed by 1.0 equivalent of 2-nitrobenzaldehyde.
-
Catalyst Addition: Add a catalytic amount of piperidine (B6355638) (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to a gentle reflux and stir for 2-8 hours. The progress of the reaction can be monitored by the evolution of CO₂ gas or by Thin Layer Chromatography (TLC) to observe the disappearance of 2-nitrobenzaldehyde.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic. This will cause the this compound to precipitate.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any residual pyridine hydrochloride.
-
Drying and Recrystallization: Dry the crude product. For higher purity, the this compound can be recrystallized from a suitable solvent mixture, such as ethanol/water.
Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.
Detailed Protocol:
-
Reaction Setup: In a dry round-bottom flask fitted with a reflux condenser, place 1.0 equivalent of 2-nitrobenzaldehyde, 1.5 equivalents of acetic anhydride, and 1.0 equivalent of freshly fused sodium acetate.
-
Reaction: Heat the mixture in an oil bath at 180°C for approximately 5-8 hours.
-
Workup: Allow the reaction mixture to cool slightly and then pour it into a larger flask containing water. Boil the mixture to dissolve the product and then add sodium carbonate solution until the solution is alkaline to precipitate any unreacted 2-nitrobenzaldehyde as a resin.
-
Filtration: Filter the hot solution to remove the resinous byproducts.
-
Precipitation: Acidify the hot filtrate with dilute hydrochloric acid to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Applications in Research and Development
This compound is a valuable precursor in organic synthesis, particularly for pharmaceuticals. The presence of both the nitro and carboxylic acid functional groups allows for a variety of chemical transformations.
-
Heterocycle Synthesis: The nitro group can be reduced to an amino group, which is a critical step in the synthesis of various nitrogen-containing heterocyclic compounds like indoles and quinolines.
-
Derivative Synthesis: The carboxylic acid group can undergo esterification and other reactions to create a diverse range of derivatives that can be screened for biological activities.
-
Photochemical Applications: The nitro group imparts photochemical reactivity to the molecule, making it useful in applications involving photolabile protecting groups.
Biological Activity and Signaling Pathways
While specific studies detailing the direct interaction of this compound with signaling pathways are limited, the broader class of cinnamic acid derivatives has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6] Cinnamic acid derivatives have been reported to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] They can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the transcription of pro-inflammatory genes.[7]
Experimental Workflows
The synthesis of this compound via Knoevenagel condensation is a common and illustrative experimental workflow. The following diagram outlines the key steps of this process.
Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.
This technical guide provides a foundational understanding of this compound for researchers and professionals. Its well-defined synthesis routes and potential for derivatization make it a compound of continuing interest in the development of new chemical entities with therapeutic potential.
References
Spectroscopic Profile of 2-Nitrocinnamic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Nitrocinnamic acid, tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Quantitative Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.06-8.04 | Doublet | 8 | Aromatic H |
| 7.92-7.90 | Doublet | 8 | Aromatic H |
| 7.87-7.83 | Doublet | 16 | Vinylic H |
| 7.78-7.74 | Triplet | Aromatic H | |
| 7.67-7.63 | Triplet | Aromatic H | |
| 6.53-6.49 | Doublet | 16 | Vinylic H |
Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 166.8 | Carbonyl Carbon (C=O) |
| 148.2 | Aromatic C-NO₂ |
| 138.8 | Vinylic CH |
| 133.8 | Aromatic CH |
| 130.7 | Aromatic C |
| 129.3 | Aromatic CH |
| 124.6 | Aromatic CH |
| 124.2 | Aromatic CH |
| 123.4 | Vinylic CH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Infrared (IR) Absorption Data for this compound [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1707 | Strong | C=O (Carbonyl) Stretch |
| 1631 | Medium | C=C (Aliphatic) Stretch |
| 1605 | Weak | C=C (Aromatic) Stretch |
| 1573 | Strong | Asymmetric NO₂ Stretch |
| 1442, 1423 | Medium | C-H Bending |
| 1345 | Strong | Symmetric NO₂ Stretch |
| 785, 755, 718 | Medium | Ring Deformation |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol [3] |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion Peak [M]⁺ | m/z 193 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous.
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition: A background spectrum is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for volatile and thermally stable compounds like this compound.
-
Sample Introduction: The sample can be introduced directly into the ion source via a heated solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted below.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Nitrocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Nitrocinnamic acid. It includes a detailed examination of proton chemical shifts, coupling constants, and signal multiplicities, supported by experimental protocols and a visual representation of the proton coupling network.
Quantitative ¹H NMR Data Summary
The ¹H NMR spectrum of trans-2-Nitrocinnamic acid is characterized by distinct signals corresponding to its vinylic and aromatic protons. The data presented below was obtained in a DMSO-d₆ solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
Table 1: ¹H NMR Spectral Data for trans-2-Nitrocinnamic Acid in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 8.06 - 8.04 | Doublet (d) | 8.0 | 1H |
| H-6 | 7.92 - 7.90 | Doublet (d) | 8.0 | 1H |
| H-α | 7.87 - 7.83 | Doublet (d) | 16.0 | 1H |
| H-4 | 7.78 - 7.74 | Triplet (t) | 1H | |
| H-5 | 7.67 - 7.63 | Triplet (t) | 1H | |
| H-β | 6.53 - 6.49 | Doublet (d) | 16.0 | 1H |
| -COOH | Not explicitly observed* | Singlet (s, broad) | - | 1H |
*The carboxylic acid proton signal is often broad and may not be distinctly observed due to chemical exchange with residual water in the deuterated solvent.
Spectral Interpretation
The ¹H NMR spectrum of this compound displays signals in both the aromatic (δ 7.5-8.5 ppm) and vinylic regions.[2]
-
Vinylic Protons (H-α and H-β): The two vinylic protons appear as distinct doublets. The large coupling constant of approximately 16 Hz is characteristic of a trans configuration across the double bond.[1][2] The H-α proton, being closer to the deshielding carboxylic acid group, resonates further downfield compared to the H-β proton.
-
Aromatic Protons (H-3, H-4, H-5, H-6): The protons on the aromatic ring are influenced by the electron-withdrawing nitro group (-NO₂) and the vinyl group. The strong deshielding effect of the nitro group causes the adjacent proton (H-3) to appear at the lowest field in the aromatic region. The remaining protons (H-4, H-5, H-6) exhibit characteristic splitting patterns (triplets and doublets) due to ortho and meta coupling.[3]
Proton Coupling Network Visualization
The following diagram illustrates the key spin-spin coupling relationships between the protons in the this compound molecule. Ortho-coupling (³J) on the aromatic ring and trans-coupling (³J) across the double bond are the most significant interactions.
Caption: J-coupling network in this compound.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard methodology for acquiring a high-resolution ¹H NMR spectrum of an organic compound like this compound.
A. Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-25 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. For cinnamic acid derivatives, DMSO-d₆ or CDCl₃ are commonly used.[1] Deuterated solvents are essential to avoid large solvent signals that would overwhelm the analyte signals.[4]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration: To remove any suspended solid particles that can degrade spectral quality, filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean NMR tube. Cotton wool should be avoided as solvents may leach impurities from it.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
B. Data Acquisition
-
Instrumentation: The spectrum is typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument equipped with a proton-observe probe.[1]
-
Instrument Tuning and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is then optimized for homogeneity (a process called shimming) to ensure sharp, well-resolved peaks. The probe is tuned to the ¹H frequency.
-
Acquisition Parameters:
-
Temperature: Spectra are typically acquired at a constant temperature, often room temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment is used for a routine ¹H spectrum.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay (e.g., 1-2 seconds) is used between scans to allow the nuclear spins to return to equilibrium.
-
C. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated. If using a solvent like CDCl₃, the residual solvent peak (δ 7.26 ppm) can be used as a reference. For DMSO-d₆, the residual peak is at δ 2.50 ppm. Alternatively, an internal standard like Tetramethylsilane (TMS) is set to δ 0.00 ppm.[5]
-
Integration: The relative areas under each signal are integrated to determine the relative number of protons giving rise to each signal.[6]
References
13C NMR Chemical Shifts of 2-Nitrocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-Nitrocinnamic acid. The data and protocols presented herein are essential for the structural elucidation, identification, and quality control of this compound in research and development settings.
13C NMR Spectral Data
The 13C NMR chemical shifts for this compound were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The spectral data reveals nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 1: 13C NMR Chemical Shifts of this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 166.8 |
| C-NO2 | 148.2 |
| C-β | 138.8 |
| C-4' | 133.8 |
| C-6' | 130.7 |
| C-5' | 129.3 |
| C-1' | 124.6 |
| C-3' | 124.2 |
| C-α | 123.4 |
Data sourced from a study conducted in DMSO-d6.[1]
Experimental Protocol
The following section details the methodology for the synthesis of this compound and the subsequent acquisition of its 13C NMR spectrum.
Synthesis of this compound[1]
-
Reactants: Malonic acid (0.02 mol) and 2-nitrobenzaldehyde (B1664092) (0.015 mol) were utilized as the starting materials.
-
Solvent and Catalyst: The reactants were dissolved in 5 ml of pyridine, and piperidine (B6355638) (0.15 ml) was added as a catalyst.
-
Reaction Conditions: The reaction mixture was refluxed at 70°C for 5 hours.
-
Work-up: After cooling, 5 ml of concentrated HCl and 40 ml of cold water were added to the mixture.
-
Isolation and Purification: The resulting solid was separated by suction filtration, washed with cold water, and recrystallized from ethanol (B145695) to yield this compound as a white solid (79% yield).
NMR Spectroscopy[1]
-
Instrument: A Varian Mercury NMR spectrometer was used for spectral acquisition.
-
Frequency: The 13C NMR spectra were recorded at a frequency of 100 MHz.
-
Solvent: The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
-
Data Reporting: Chemical shifts are reported in parts per million (ppm).
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear correlation with the chemical shifts presented in Table 1.
Figure 1. Molecular structure of this compound with 13C NMR assignments.
References
Mass Spectrometry Fragmentation Analysis of 2-Nitrocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-Nitrocinnamic acid. The information presented herein is intended to support researchers and scientists in the identification and characterization of this compound and its derivatives in various experimental settings. This document outlines the key fragment ions observed under electron ionization (EI), proposes a detailed fragmentation pathway, and provides a representative experimental protocol for its analysis.
Core Concepts in the Fragmentation of this compound
The mass spectrum of this compound (C₉H₇NO₄, molecular weight: 193.16 g/mol ) under electron ionization reveals a series of characteristic fragment ions.[1][2][3] The fragmentation pattern is significantly influenced by the presence of the carboxylic acid group, the alkene bridge, and the ortho-positioned nitro group on the aromatic ring. The "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation, plays a crucial role in the observed fragmentation pathways of 2-substituted cinnamic acids.[4]
Quantitative Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The relative abundances of these ions are crucial for the structural elucidation and confirmation of the compound. The major fragment ions and their estimated relative intensities, as interpreted from the National Institute of Standards and Technology (NIST) mass spectrum, are summarized in the table below.[1]
| m/z | Proposed Fragment | Estimated Relative Abundance (%) |
| 193 | [M]⁺ | 30 |
| 176 | [M - OH]⁺ | 85 |
| 147 | [M - NO₂]⁺ | 60 |
| 131 | [M - NO₂ - O]⁺ or [M - HNO₂]⁺ | 100 |
| 119 | [M - COOH - NO]⁺ | 45 |
| 103 | [C₈H₇]⁺ | 70 |
| 91 | [C₇H₇]⁺ | 55 |
| 77 | [C₆H₅]⁺ | 65 |
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion ([M]⁺) at m/z 193 proceeds through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.
A primary fragmentation step involves the loss of a hydroxyl radical (•OH) from the carboxylic acid group, a common fragmentation for carboxylic acids, to form a highly abundant acylium ion at m/z 176 .[5]
Another significant pathway is initiated by the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) and the formation of an ion at m/z 147 . This ion can then undergo further fragmentation.
The base peak in the spectrum is observed at m/z 131 . This fragment can be formed through multiple pathways, including the loss of an oxygen atom from the [M - NO₂]⁺ ion or the loss of nitrous acid (HNO₂) from the molecular ion, a process likely facilitated by the ortho-positioning of the nitro and carboxylic acid groups.
Subsequent fragmentations involve losses of carbon monoxide (CO) and other small molecules, leading to the formation of smaller, stable aromatic cations such as the phenylacetylene (B144264) cation at m/z 103 , the tropylium (B1234903) ion at m/z 91 , and the phenyl cation at m/z 77 .
Experimental Protocols
The following section details a representative experimental protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for the sensitive and selective quantification of the analyte in complex matrices.
Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase.
-
Sample Extraction (from a solid matrix):
-
Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into a UPLC vial.
-
UPLC-MS/MS Analysis
-
UPLC System: A standard UPLC system equipped with a binary solvent manager and a sample manager.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Column re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized transitions for this compound would be determined by infusing a standard solution. A potential transition would be the precursor ion [M-H]⁻ at m/z 192 to a product ion corresponding to the loss of CO₂ (m/z 148) or NO₂ (m/z 146).
References
An In-depth Technical Guide on the Solubility of 2-Nitrocinnamic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 2-nitrocinnamic acid in frequently used laboratory solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility descriptions and outlines a standardized experimental protocol for precise solubility determination.
Introduction to this compound
This compound (C₉H₇NO₄) is a yellow crystalline solid that serves as a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring both a carboxylic acid and a nitro group, makes it a precursor for various heterocyclic compounds, such as indoles and quinolines.[2] Understanding its solubility is critical for its application in reaction chemistry, purification, and formulation development.
Solubility Profile
Quantitative solubility data for this compound is not widely reported. However, qualitative assessments from various sources provide a general understanding of its solubility in common laboratory solvents. The following table summarizes the available information.
| Solvent | Formula | Type | Reported Solubility of this compound | Citation |
| Water | H₂O | Polar Protic | Sparingly soluble / Insoluble | [1][3][4] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1][2][3] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | [1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Apolar | Soluble | [3] |
Note: The term "soluble" is qualitative and indicates that the compound dissolves in the solvent, but does not specify the concentration. For precise applications, experimental determination of solubility is recommended.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is required. The "shake-flask" method followed by gravimetric or spectroscopic analysis is a common and reliable approach for determining the solubility of solid compounds in various solvents.[5]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer or oven for gravimetric analysis
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Place the container in a temperature-controlled shaker and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any remaining solid particles, pass the solution through a syringe filter into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).
-
Quantification:
-
Gravimetric Analysis: Evaporate the solvent from the pre-weighed container in an oven at a temperature below the decomposition point of this compound. Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
UV-Vis Spectroscopic Analysis: Dilute the filtered solution to a concentration that falls within the linear range of a previously established calibration curve. Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using the calibration curve.
-
-
Calculation of Solubility: Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).
Workflow and Visualization
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in common laboratory solvents is scarce in the literature, its qualitative behavior indicates good solubility in polar organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. This information is crucial for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.
References
An In-depth Technical Guide to the Melting Point and Thermal Stability of 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and thermal stability of 2-Nitrocinnamic acid (CAS No: 612-41-9), a key intermediate in various synthetic applications. The document details its physicochemical properties, standardized experimental protocols for thermal analysis, and logical workflows relevant to its synthesis and characterization.
Physicochemical and Thermal Properties
This compound is a yellow crystalline solid at room temperature.[1] Its thermal characteristics are critical for its handling, storage, and application in further chemical synthesis. The compound is generally stable under standard storage conditions, preferably in a cool, dry, well-ventilated area away from incompatible substances.[1][2]
The quantitative physical and thermal properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow crystalline solid | [1][3] |
| Molecular Formula | C₉H₇NO₄ | [4][5] |
| Molecular Weight | 193.16 g/mol | |
| CAS Number | 612-41-9 | |
| Melting Point | 243-245 °C | [2][3][4][6] |
| 243.0-249.0 °C | [7] | |
| Boiling Point | 329.36 °C (rough estimate) | [3][6] |
| Water Solubility | Insoluble | [1][6] |
| Thermal Stability | Considered to have considerable thermal stability under normal conditions.[2] At elevated temperatures, it undergoes decomposition, which can generate toxic gases such as oxides of nitrogen (NOx) and carbon (CO, CO₂).[2] |
Experimental Protocols for Thermal Analysis
Accurate determination of the melting point and thermal stability is fundamental for the purity assessment and safe handling of this compound. Standard methodologies include Melting Point Apparatus, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid. A narrow melting range (typically 0.5-1.0°C) is indicative of high purity.[8][9]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)
-
Capillary tubes (sealed at one end)
-
Finely powdered this compound sample
-
Spatula
-
Mortar and pestle (if sample is not finely powdered)
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9]
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until the packed sample is approximately 1-2 mm high.[10][11]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the bottom of the capillary is level with the thermometer bulb for accurate temperature reading.[9]
-
Initial Rapid Determination: Heat the apparatus rapidly to get an approximate melting point. This provides a target range for the more accurate measurement.[8]
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample capillary. Heat the apparatus again, but at a much slower rate, approximately 1-2°C per minute, once the temperature is within 20°C of the expected melting point.[9]
-
Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last crystal melts and the entire sample is liquid. The melting point is reported as the range T1-T2.[8][11]
-
Post-Analysis: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles.[12]
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss profile upon heating.
Apparatus and Materials:
-
Thermogravimetric Analyzer (TGA) with a high-precision microbalance and programmable furnace
-
TGA sample pans (e.g., platinum or alumina)
-
Tweezers
-
This compound sample (typically 5-20 mg)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Instrument Preparation: Turn on the TGA instrument and the purge gas. Allow the system to stabilize.
-
Tare Sample Pan: Place an empty TGA pan on the microbalance and tare it to zero.[13]
-
Sample Loading: Remove the pan and carefully place a small, representative sample of this compound (5-20 mg) into the center of the pan.[12] Record the exact initial mass.
-
Experiment Setup: Place the loaded pan back onto the TGA balance. Set up the experimental parameters in the control software. A typical program involves a heating ramp at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a final temperature (e.g., 600°C).[12][13]
-
Initiate Measurement: Begin the experiment. The instrument will heat the sample and continuously record its mass as a function of temperature.[14]
-
Data Analysis: Once the run is complete, analyze the resulting thermogram (a plot of mass vs. temperature). The onset temperature of mass loss indicates the beginning of decomposition. The shape of the curve and its derivative (DTG curve) provide information about the decomposition kinetics.[15]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear, logical representations of experimental and synthetic processes.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Synthesis of this compound via Knoevenagel-Doebner condensation.[1][2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1013-96-3 | Benchchem [benchchem.com]
- 3. This compound CAS#: 612-41-9 [m.chemicalbook.com]
- 4. This compound | 612-41-9 [amp.chemicalbook.com]
- 5. trans-2-Nitrocinnamic acid [webbook.nist.gov]
- 6. This compound [chembk.com]
- 7. trans-2-Nitrocinnamic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. infinitalab.com [infinitalab.com]
- 13. mse.washington.edu [mse.washington.edu]
- 14. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Early Studies of 2-Nitrocinnamic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrocinnamic acid, a bifunctional molecule featuring a nitro group and an α,β-unsaturated carboxylic acid, has been a compound of interest in organic synthesis for over a century. Its reactivity, stemming from these two key functional groups, allows for a diverse range of chemical transformations, making it a valuable precursor for various heterocyclic compounds and other complex organic molecules. This technical guide delves into the early studies that first elucidated the reactivity of this compound, providing a historical context to its synthetic utility. We will explore the foundational reactions, including its synthesis via the Perkin and Knoevenagel-Doebner condensations, the reductive cyclization in the Baeyer-Emmerling indole (B1671886) synthesis, and early investigations into the reactivity of its constituent functional groups. This paper aims to provide researchers with a thorough understanding of the seminal work that established this compound as a versatile building block in organic chemistry.
Core Reactivity and Synthesis: Early Methodologies
The initial explorations into the chemistry of this compound focused on its synthesis from readily available starting materials and its subsequent transformation into valuable products. The two primary methods for its synthesis in early organic chemistry were the Perkin reaction and the Knoevenagel-Doebner condensation.
Synthesis of this compound
1. The Perkin Reaction (ca. 1868)
The Perkin reaction, discovered by William Henry Perkin, provided a direct method for the synthesis of α,β-unsaturated aromatic acids.[1] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[1] For the synthesis of this compound, 2-nitrobenzaldehyde (B1664092) is reacted with acetic anhydride and an alkali acetate (B1210297).[2]
Experimental Protocol: Perkin Reaction for Nitrocinnamic Acid (General Procedure)
While the original 1868 paper by Perkin focused on coumarin (B35378) synthesis, the principles were extended to cinnamic acid derivatives.[3][4][5] A general procedure from the early 20th century for a similar reaction, the synthesis of m-nitrocinnamic acid, provides insight into the likely conditions used for the ortho-isomer.
-
Reactants: An aromatic aldehyde (e.g., 2-nitrobenzaldehyde), acetic anhydride, and a weak base catalyst like sodium acetate.[2][6]
-
Procedure:
-
A mixture of the aromatic aldehyde, acetic anhydride, and freshly fused, finely powdered sodium acetate is heated under reflux for several hours.
-
The hot reaction mixture is then poured into water.
-
The crude product precipitates and is collected by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.
-
Quantitative Data: Perkin Reaction for m-Nitrocinnamic Acid
| Reactant | Molar Ratio | Yield | Melting Point of Product | Reference |
| m-Nitrobenzaldehyde | 1 | 74-77% | 192-194 °C | Organic Syntheses, 1925 |
| Acetic Anhydride | ~2 | |||
| Sodium Acetate | ~1.5 |
Logical Relationship: Perkin Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Perkin reaction.
2. The Knoevenagel-Doebner Condensation (ca. 1898)
The Knoevenagel condensation, and its subsequent modification by Doebner, provides an alternative route to α,β-unsaturated acids.[7] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine.[7][8]
Experimental Protocol: Knoevenagel-Doebner Condensation (General Early Procedure)
-
Reactants: 2-Nitrobenzaldehyde, malonic acid, and a basic catalyst (e.g., pyridine, often with a catalytic amount of piperidine).
-
Procedure:
-
A mixture of the aldehyde and malonic acid is dissolved in a minimal amount of the basic solvent.
-
The mixture is heated, often on a water bath, for several hours. The progress of the reaction is indicated by the evolution of carbon dioxide.
-
After cooling, the reaction mixture is acidified to precipitate the crude cinnamic acid derivative.
-
The product is collected by filtration and purified by recrystallization.
-
Quantitative Data: Knoevenagel-Doebner Condensation
Early reports often focused on achieving nearly quantitative yields under optimized conditions. For instance, heating benzaldehyde (B42025) with malonic acid in the presence of a small amount of pyridine on a water bath for a few hours was reported to give a 95% yield of cinnamic acid.[9] Similar high yields were reported for nitrobenzaldehydes.[9]
| Reactants | Catalyst | Conditions | Yield | Reference |
| Benzaldehyde, Malonic Acid | Pyridine | Water bath, 4 hours | 95% | Desai, 1933[9] |
| o-, m-, p-Nitrobenzaldehyde, Malonic Acid | Pyridine | Water bath, few hours | Nearly quantitative | Desai, 1933[9] |
Logical Relationship: Knoevenagel-Doebner Condensation Workflow
The following diagram outlines the experimental workflow for the Knoevenagel-Doebner condensation.
Key Reactions of this compound
The presence of both the nitro group and the carboxylic acid moiety, along with the carbon-carbon double bond, endows this compound with a rich and varied reactivity.
Reductive Cyclization: The Baeyer-Emmerling Indole Synthesis (1869)
One of the most significant early discoveries regarding the reactivity of this compound was its conversion to indole by Adolf von Baeyer and Adolph Emmerling in 1869.[10][11] This reaction involves the reduction of the nitro group, followed by an intramolecular cyclization and subsequent decarboxylation.
Experimental Protocol: Baeyer-Emmerling Indole Synthesis (from original principles)
-
Reactants: ortho-Nitrocinnamic acid, a reducing agent (originally iron powder), and a strong base.[10][12]
-
Procedure:
-
ortho-Nitrocinnamic acid is treated with iron powder in a strongly basic solution.
-
The reaction mixture is heated to effect the reduction of the nitro group and subsequent cyclization.
-
The indole product is then isolated from the reaction mixture, often by steam distillation.
-
Signaling Pathway: Baeyer-Emmerling Indole Synthesis
The following diagram illustrates the key transformations in the Baeyer-Emmerling synthesis of indole from this compound.
Esterification of the Carboxylic Acid Group
The carboxylic acid group of this compound readily undergoes esterification, a reaction well-established in early organic chemistry, most notably through the Fischer esterification method. This reaction allows for the modification of the carboxyl group, leading to a variety of esters with different properties and potential applications.
Experimental Protocol: Fischer Esterification (General Early Procedure)
-
Reactants: this compound, an alcohol (e.g., ethanol), and a strong acid catalyst (e.g., sulfuric acid).[13][14]
-
Procedure:
-
A solution of this compound in an excess of the desired alcohol is prepared.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[13]
-
The mixture is heated under reflux for a period of time to drive the equilibrium towards the ester product.[15][16]
-
After cooling, the excess alcohol is removed, often by distillation.
-
The residue is taken up in a suitable organic solvent (e.g., ether) and washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid.
-
The organic layer is then washed with water, dried, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or recrystallization.
-
Quantitative Data: Fischer Esterification
While specific early data for the esterification of this compound is scarce, the Fischer esterification of similar aromatic carboxylic acids was known to produce high yields, often exceeding 90%, especially when an excess of the alcohol was used to drive the reaction to completion.[13]
Conclusion
The early studies on the reactivity of this compound laid a crucial foundation for its use as a versatile intermediate in organic synthesis. The development of reliable synthetic routes, such as the Perkin and Knoevenagel-Doebner reactions, made this compound accessible for further investigation. The seminal work of Baeyer and Emmerling in demonstrating its conversion to indole opened up a significant pathway to a class of heterocycles of immense biological and chemical importance. Furthermore, the established reactivity of its carboxylic acid and nitro functional groups provided chemists with a molecular scaffold that could be readily modified. This guide, by consolidating the early experimental protocols and quantitative data, offers a valuable historical perspective for modern researchers and highlights the enduring legacy of these foundational studies in the field of drug development and chemical science.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Synthesis of the Coumarin Core | Encyclopedia MDPI [encyclopedia.pub]
- 4. VI.—On the artificial production of coumarin and formation of its homologues - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 5. VI.—On the artificial production of coumarin and formation of its homologues - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 6. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Indole - Wikipedia [en.wikipedia.org]
- 12. Baeyer-Indol-Synthese – Wikipedia [de.wikipedia.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
An In-depth Technical Guide to the Isomers of Nitrocinnamic Acid and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocinnamic acid, an aromatic carboxylic acid, exists as three primary positional isomers: ortho-(2-), meta-(3-), and para-(4-). The position of the nitro group on the phenyl ring significantly influences the physicochemical properties and biological activities of these compounds. This technical guide provides a comprehensive overview of the isomers of nitrocinnamic acid, detailing their properties, synthesis, and potential therapeutic applications.
Physicochemical Properties
The electronic and steric effects of the nitro group's position lead to distinct differences in the physical and chemical properties of the three isomers. These properties are summarized in the tables below for facile comparison.
Physical Properties of Nitrocinnamic Acid Isomers
| Property | ortho-Nitrocinnamic Acid | meta-Nitrocinnamic Acid | para-Nitrocinnamic Acid |
| Molecular Formula | C₉H₇NO₄ | C₉H₇NO₄ | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol | 193.16 g/mol | 193.16 g/mol |
| Appearance | Bright yellow crystals[1] | Pale yellow solid | Light yellow to yellow needle-shaped crystals[2][3] |
| Melting Point | 243-245 °C[1][2] | 192-194 °C | 289 °C (decomposes)[4] |
| Water Solubility | Insoluble[1] | - | Insoluble[3][4] |
| pKa | 4.08 (Predicted)[1] | - | 4.05[4] |
Spectroscopic Properties of Nitrocinnamic Acid Isomers
The spectroscopic data provides a fingerprint for each isomer, allowing for their unambiguous identification.
| Proton | ortho-Nitrocinnamic Acid | meta-Nitrocinnamic Acid | para-Nitrocinnamic Acid |
| -CH=CH- (α) | 6.53-6.49 (d, J=16 Hz) | 6.74-6.70 (d, J=16 Hz) | ~6.6 (d) |
| -CH=CH- (β) | 7.87-7.83 (d, J=16 Hz) | 7.73-7.69 (d, J=16 Hz) | ~7.8 (d) |
| Aromatic H | 8.06-8.04 (d, J=8 Hz), 7.92-7.90 (d, J=8 Hz), 7.78-7.74 (t), 7.67-7.63 (t) | 8.49 (s), 8.23-8.20 (dd, J=8 Hz), 8.17-8.15 (dd, J=8 Hz), 7.71-7.69 (d, J=8 Hz) | ~8.2 (d), ~7.8 (d) |
Note: Specific chemical shifts for para-nitrocinnamic acid can vary slightly based on the literature source.
| Carbon | ortho-Nitrocinnamic Acid | meta-Nitrocinnamic Acid | para-Nitrocinnamic Acid |
| -COOH | 166.8 | 167.1 | ~167 |
| -CH=CH- (α) | 123.4 | 122.2 | ~122 |
| -CH=CH- (β) | 138.8 | 141.1 | ~142 |
| Aromatic C | 148.2, 133.8, 130.7, 129.3, 124.6, 124.2 | 148.2, 136.0, 133.9, 130.2, 124.5, 123.9 | ~148, ~141, ~129, ~124 |
Note: Specific chemical shifts for para-nitrocinnamic acid can vary slightly based on the literature source.
Experimental Protocols
Synthesis of Nitrocinnamic Acid Isomers via Nitration of Cinnamic Acid
This protocol outlines a standard laboratory procedure for the nitration of trans-cinnamic acid, which typically yields a mixture of ortho- and para-nitrocinnamic acid, with the meta-isomer as a minor product.
Materials:
-
trans-Cinnamic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Distilled Water
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve trans-cinnamic acid in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the cinnamic acid solution with constant stirring, maintaining the temperature below 10 °C.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at low temperature. Then, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Isolation of Crude Product: The precipitated solid, a mixture of nitrocinnamic acid isomers, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.[5]
-
Purification and Isomer Separation:
-
The crude product can be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any remaining acid.[5]
-
The organic layer is then washed with water and brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure.[5]
-
Separation of the ortho and para isomers can be achieved by fractional crystallization from a suitable solvent such as ethanol, exploiting their different solubilities. Column chromatography can also be employed for a more efficient separation.
-
References
An In-depth Technical Guide to trans-2-Nitrocinnamic Acid and cis-2-Nitrocinnamic Acid for Researchers and Drug Development Professionals
Introduction
2-Nitrocinnamic acid, an unsaturated carboxylic acid derivative, exists as two geometric isomers: trans-2-Nitrocinnamic acid and cis-2-Nitrocinnamic acid. The presence of the nitro group and the carboxylic acid functionality, combined with the stereochemistry of the alkene, imparts distinct physicochemical properties and potential biological activities to each isomer. This technical guide provides a comprehensive comparison of these two isomers, detailing their properties, synthesis, and the photochemical relationship between them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Comparative Physicochemical and Spectroscopic Properties
The geometric isomerism of trans- and cis-2-nitrocinnamic acid leads to significant differences in their physical and spectroscopic properties. The trans isomer is generally more stable due to reduced steric hindrance. These differences are crucial for their identification, separation, and application in various research and development contexts.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1.
| Property | trans-2-Nitrocinnamic Acid | cis-2-Nitrocinnamic Acid |
| Molecular Formula | C₉H₇NO₄ | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol [1] | 193.16 g/mol |
| CAS Number | 612-41-9[1] | Not clearly defined; often produced as a mixture with the trans-isomer |
| Appearance | Light yellow to yellow solid/crystals[1] | Typically an oil or low-melting solid, difficult to isolate in pure crystalline form |
| Melting Point | 243-245 °C[1] | Significantly lower than the trans-isomer; not well-documented due to instability |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone | Generally more soluble in organic solvents than the trans-isomer |
| Stability | Thermodynamically more stable | Less stable; tends to isomerize to the trans-form upon heating |
Spectroscopic Data
The spectroscopic signatures of the two isomers are distinct, providing a reliable means of differentiation. Key spectroscopic data are summarized in the tables below.
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Proton Assignment | trans-2-Nitrocinnamic Acid (δ, ppm) | cis-2-Nitrocinnamic Acid (δ, ppm) |
| Aromatic Protons | 8.06-8.04 (d), 7.92-7.90 (d), 7.78-7.74 (t), 7.67-7.63 (t) | Aromatic signals expected to be shifted upfield compared to the trans-isomer |
| Vinyl Protons (α, β) | 7.87-7.83 (d, J ≈ 16 Hz), 6.53-6.49 (d, J ≈ 16 Hz) | Vinyl proton doublets with a smaller coupling constant (J ≈ 12 Hz) are expected |
| Carboxylic Acid Proton | ~13.0 (broad s) | ~13.0 (broad s) |
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Carbon Assignment | trans-2-Nitrocinnamic Acid (δ, ppm) | cis-2-Nitrocinnamic Acid (δ, ppm) |
| Carbonyl Carbon | 166.8 | Expected to be in a similar region |
| Aromatic Carbons | 148.2, 133.8, 130.7, 129.3, 124.6, 124.2 | Shifts will differ due to stereochemistry |
| Vinyl Carbons | 138.8, 123.4 | Shifts will differ due to stereochemistry |
Table 4: IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | trans-2-Nitrocinnamic Acid | cis-2-Nitrocinnamic Acid |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | ~3000 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1690 | Expected at a similar frequency |
| C=C Stretch (Alkene) | ~1630 | Expected at a similar frequency |
| NO₂ Stretch (Asymmetric) | ~1520 | ~1520 |
| NO₂ Stretch (Symmetric) | ~1350 | ~1350 |
| C-H Out-of-plane Bend (trans) | ~980 | Absent |
| C-H Out-of-plane Bend (cis) | Absent | ~700-800 |
Table 5: UV-Vis Spectroscopic Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| trans-2-Nitrocinnamic Acid | ~270-280 | Higher |
| cis-2-Nitrocinnamic Acid | ~260-270 | Lower |
Experimental Protocols
Detailed methodologies for the synthesis of trans-2-nitrocinnamic acid and its photochemical isomerization to the cis-isomer are provided below.
Synthesis of trans-2-Nitrocinnamic Acid via Perkin Reaction
This protocol describes a common method for the synthesis of trans-cinnamic acid derivatives.
Materials:
-
Acetic anhydride (B1165640)
-
Anhydrous sodium acetate (B1210297)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-nitrobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents).
-
Heat the reaction mixture in an oil bath at 180°C for 5-8 hours.
-
Allow the mixture to cool to room temperature and then pour it into a beaker containing cold water.
-
Stir the mixture vigorously until a solid precipitate forms.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure trans-2-nitrocinnamic acid.
-
Dry the purified crystals in a vacuum oven.
Photochemical Isomerization of trans- to cis-2-Nitrocinnamic Acid
This protocol outlines the general procedure for the conversion of the trans-isomer to the cis-isomer using UV irradiation.
Materials:
-
trans-2-Nitrocinnamic Acid
-
Methanol (or other suitable solvent)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Rotary evaporator
-
Chromatography supplies (e.g., silica (B1680970) gel, solvents for elution)
Procedure:
-
Dissolve trans-2-nitrocinnamic acid in a suitable solvent, such as methanol, in a quartz reaction vessel. The concentration should be relatively low to prevent photodimerization.
-
Irradiate the solution with a UV lamp. The reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to follow the disappearance of the trans-isomer and the appearance of the cis-isomer.
-
Once the desired conversion is achieved (a photostationary state will be reached), stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting mixture of cis- and trans-isomers can be separated by column chromatography on silica gel. The cis-isomer is typically more polar and will elute later than the trans-isomer.
-
Collect the fractions containing the cis-isomer and remove the solvent to yield the product. Due to its lower stability, the cis-isomer should be stored in the dark and at low temperatures.
Synthesis and Isomerization Workflow
The relationship between the synthesis of trans-2-nitrocinnamic acid and its subsequent conversion to the cis-isomer is a key experimental workflow. This process can be visualized as a logical sequence of steps.
Caption: Workflow for the synthesis of trans-2-nitrocinnamic acid and its photochemical isomerization to the cis-isomer.
Biological Activity and Signaling Pathways
While extensive research exists on the biological activities of cinnamic acid and its derivatives, specific studies on the 2-nitro isomers are less common. Generally, cinnamic acid derivatives have been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
The anti-inflammatory properties of some cinnamic acid derivatives are attributed to their ability to modulate key signaling pathways. For instance, some derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in the inflammatory response. Inhibition of the NF-κB pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Furthermore, some cinnamic acid derivatives have been implicated in the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as the p38-MAPK and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in cellular processes like proliferation, differentiation, and apoptosis.
It is important to note that the specific effects of the nitro-substitution at the 2-position on these biological activities and signaling pathways have not been extensively elucidated. Further research is required to determine the unique pharmacological profile of trans- and cis-2-nitrocinnamic acid and to identify their specific molecular targets and mechanisms of action.
Conclusion
trans-2-Nitrocinnamic acid and cis-2-nitrocinnamic acid are distinct chemical entities with differing physicochemical properties, spectroscopic characteristics, and stabilities. The trans-isomer is the more stable and readily synthesized form, while the cis-isomer can be obtained through photochemical isomerization. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers working with these compounds. While the broader class of cinnamic acid derivatives shows significant biological potential through the modulation of key signaling pathways, the specific activities of the 2-nitro isomers remain a promising area for future investigation in drug discovery and development.
References
A Technical Guide to the Material Safety Data Sheet for 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and toxicological information for 2-Nitrocinnamic acid, compiled from various Material Safety Data Sheets (MSDS) and safety resources. It is intended to serve as an essential guide for laboratory personnel and professionals in the pharmaceutical and chemical research fields.
Chemical Identification and Properties
This compound is a nitroaromatic compound that serves as an intermediate in organic synthesis and the development of pharmaceutical compounds.[1][2] It typically appears as a light yellow to yellow crystalline powder or solid.[2][3][4][5]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | trans-2-Nitrocinnamic acid |
| Synonyms | o-Nitrocinnamic acid, 3-(2-Nitrophenyl)acrylic acid, 3-(2-Nitrophenyl)-2-propenoic acid[1][5][6] |
| CAS Number | 612-41-9, 1013-96-3[3][6][7] |
| Molecular Formula | C₉H₇NO₄[1][4][6][8] |
| Molecular Weight | 193.16 g/mol [4][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Light yellow to yellow crystalline solid[2][3][4][8][9] |
| Melting Point | 243-245 °C[1][3] |
| Boiling Point | 329.36 °C (estimate)[1][3] |
| Density | 1.4058 g/cm³ (estimate)[1][3] |
| Flash Point | 171.8 °C[1] |
| Water Solubility | Insoluble or sparingly soluble[1][2][3][4] |
| pKa | 4.15 (at 25 °C)[2][3] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][4][7][10]
Table 3: GHS Classification and Hazard Information
| Category | Details |
| GHS Pictogram | GHS07: Exclamation mark |
| Signal Word | Warning [4][7][8][9][10] |
| Hazard Statements | H315: Causes skin irritation.[4][8][10]H319: Causes serious eye irritation.[4][8][10]H335: May cause respiratory irritation.[4][8][10] |
| Precautionary Statements | Prevention: P261, P264, P271, P280[4][8]Response: P302+P352, P304+P340, P305+P351+P338, P312[4][8][9]Storage: P403+P233[4][9]Disposal: P501[4][9] |
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[7] Available data is limited, and caution should be exercised.
Table 4: Summary of Toxicological Data
| Toxicological Endpoint | Finding |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available.[4][10] |
| Acute Toxicity (Intraperitoneal) | Mouse LD > 350 mg/kg.[3][11] Observed effects include changes in motor activity, rigidity, and ataxia.[3][11] |
| Skin Corrosion/Irritation | Category 2; Causes skin irritation.[4][7][8] |
| Serious Eye Damage/Irritation | Category 2; Causes serious eye irritation.[4][7][8] |
| Respiratory or Skin Sensitization | No data available.[4][8] |
| Germ Cell Mutagenicity | No data available.[4][8] |
| Carcinogenicity | Not listed as a carcinogen by any agency; no data available.[4][7] |
| Reproductive Toxicity | No data available.[4][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3; May cause respiratory irritation.[4][7][8] The target organ is the respiratory system.[4][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[4][8] |
| Aspiration Hazard | Not applicable (Solid).[4] |
Experimental and Handling Protocols
Strict adherence to safety protocols is mandatory when handling this compound.
First Aid Measures
The following protocols are based on standard first-aid procedures for chemical exposure.
Experimental Protocol: First Aid for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[4][10] Seek medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation persists, consult a physician.[4][7]
-
Inhalation: Move the individual to fresh air immediately.[5][7] If breathing is difficult, administer oxygen.[5][10] If the individual is not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[5][10] Seek medical attention if symptoms occur or persist.[4]
-
Ingestion: Do NOT induce vomiting.[5][10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.[7]
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 612-41-9 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. trans-2-Nitrocinnamic acid 98 612-41-9 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | 612-41-9 [chemicalbook.com]
Methodological & Application
Synthesis of 2-Nitrocinnamic Acid via Knoevenagel Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrocinnamic acid is a valuable intermediate in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals. The Knoevenagel condensation provides an efficient route for the synthesis of α,β-unsaturated acids, such as this compound, through the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[1] This document outlines the detailed application notes and protocols for the synthesis of this compound from 2-nitrobenzaldehyde (B1664092) and malonic acid, employing the Doebner modification of the Knoevenagel condensation.[2][3]
Reaction Principle
The synthesis proceeds via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this specific application, 2-nitrobenzaldehyde reacts with malonic acid in the presence of a basic catalyst system, typically pyridine (B92270) as the solvent and a catalytic amount of piperidine (B6355638).[3][4] The reaction is driven to completion by the subsequent decarboxylation of the intermediate dicarboxylic acid, a key feature of the Doebner modification.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Yellow crystalline solid | 42-44 |
| Malonic Acid | C₃H₄O₄ | 104.06 | White crystalline solid | 135-137 (decomposes) |
| This compound | C₉H₇NO₄ | 193.16 | White to pale yellow solid | 240-242[5] |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 8.06-8.04 (d, J = 8 Hz, 1H) | 166.8 |
| 7.92-7.90 (d, J = 8 Hz, 1H) | 148.2 |
| 7.87-7.83 (d, J = 16 Hz, 1H) | 138.8 |
| 7.78-7.74 (t, 1H) | 133.8 |
| 7.67-7.63 (t, 1H) | 130.7 |
| 6.53-6.49 (d, J = 16 Hz, 1H) | 129.3 |
| 124.6 | |
| 124.2 | |
| 123.4 |
Note: Spectroscopic data sourced from a supplementary information file of a peer-reviewed journal article.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Doebner-Knoevenagel Condensation
This protocol details the classical approach for the synthesis of this compound.
Materials:
-
2-Nitrobenzaldehyde (0.015 mol)
-
Malonic acid (0.02 mol)
-
Pyridine (5 mL)
-
Piperidine (0.15 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Cold Water
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve malonic acid (0.02 mol) in 5 mL of pyridine.
-
Addition of Reactants: To the solution, add 2-nitrobenzaldehyde (0.015 mol) and piperidine (0.15 mL).[5]
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture at 70°C for 5 hours with continuous stirring.[5]
-
Work-up: After cooling the mixture to room temperature, pour it into a beaker containing 5 mL of concentrated HCl and 40 mL of cold water.[5]
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.[5]
-
Washing: Wash the solid with cold water to remove any soluble impurities.[5]
-
Purification: Recrystallize the crude this compound from ethanol to obtain a purified product.[5] A typical reported yield for this procedure is 79%.[5]
Protocol 2: Purification by Recrystallization
This protocol describes the general procedure for the purification of the synthesized this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Gravity filtration setup (funnel, fluted filter paper)
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the purified crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals thoroughly, for example, by air drying or in a desiccator, to remove any residual solvent.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Doebner-Knoevenagel condensation of 2-nitrobenzaldehyde with malonic acid.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 2-Nitrocinnamic Acid via Perkin Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of 2-Nitrocinnamic acid, a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and heterocyclic compounds. The described methodology is based on the classical Perkin reaction, a robust method for the formation of α,β-unsaturated aromatic acids.
The Perkin reaction involves the condensation of an aromatic aldehyde, in this case, 2-nitrobenzaldehyde (B1664092), with an acid anhydride (B1165640) (acetic anhydride) in the presence of an alkali salt of the corresponding acid, such as sodium acetate (B1210297).[1] The reaction typically requires elevated temperatures to proceed to completion.[2]
Reaction Principle
The synthesis of this compound is achieved through the Perkin reaction, which involves the base-catalyzed condensation between 2-nitrobenzaldehyde and acetic anhydride. Anhydrous sodium acetate serves as the base catalyst. The overall reaction is as follows:
2-Nitrobenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> this compound + Acetic Acid
The presence of the electron-withdrawing nitro group on the aromatic ring of the benzaldehyde (B42025) derivative can influence the reactivity of the aldehyde.[3]
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of a similar isomer, m-Nitrocinnamic acid, as detailed in Organic Syntheses.[2]
Materials and Equipment:
-
2-Nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (freshly fused is recommended)
-
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Aqueous ammonia (B1221849) or Sodium carbonate solution
-
Ethanol (B145695) (95%) or Benzene for recrystallization
-
Distilled water
-
Round-bottomed flask (200-500 mL)
-
Reflux condenser
-
Oil bath or heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
pH indicator paper
-
Stirring apparatus
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Acids are corrosive; handle with care.
Procedure:
-
Reaction Setup: In a 200-mL round-bottomed flask equipped with a reflux condenser, place 2-nitrobenzaldehyde, freshly fused and powdered anhydrous sodium acetate, and acetic anhydride.[2] (Refer to the table below for specific quantities).
-
Reaction: Thoroughly mix the reactants and heat the flask in an oil bath maintained at approximately 180°C for at least 8-10 hours.[2][4] A longer reaction time, up to 13 hours, has been reported for the meta-isomer.[2]
-
Work-up - Hydrolysis: After the heating period, allow the reaction mixture to cool slightly. While still hot, carefully pour the mixture into a beaker containing 200-300 mL of water.[2]
-
Neutralization and Filtration: Stir the aqueous mixture vigorously. The crude product may precipitate. If unreacted aldehyde is present, it can be removed at this stage. For a thorough work-up, the solid can be dissolved in a dilute basic solution, such as aqueous ammonia or sodium carbonate solution, to form the soluble salt of the cinnamic acid.[2][5] Any insoluble material can be removed by filtration at this stage.[2]
-
Precipitation of the Product: Filter the basic solution to remove any insoluble impurities. Slowly add concentrated hydrochloric acid or sulfuric acid to the filtrate with constant stirring until the solution is acidic (check with pH paper).[2] The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected solid several times with cold water to remove any remaining inorganic impurities.[2]
-
Purification - Recrystallization: The crude this compound can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling 95% ethanol or benzene.[2] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. The expected melting point of this compound is around 243-245°C. A yield of approximately 70% can be expected, similar to what has been reported for this isomer in related preparations.[6]
Data Presentation
The following table summarizes the suggested quantities of reactants for the synthesis of this compound, based on a molar equivalent protocol adapted from the synthesis of m-Nitrocinnamic acid.[2]
| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity |
| 2-Nitrobenzaldehyde | 151.12 | 0.33 | 50 g |
| Acetic Anhydride | 102.09 | 0.68 | 70 g (65 mL) |
| Anhydrous Sodium Acetate | 82.03 | 0.48 | 40 g |
Visualizations
Perkin Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Perkin reaction for the synthesis of an α,β-unsaturated aromatic acid.
Caption: Mechanism of the Perkin Reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for synthesizing this compound.
Caption: Experimental Workflow for this compound Synthesis.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. homework.study.com [homework.study.com]
- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Baeyer-Emmerling Indole Synthesis using 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Emmerling indole (B1671886) synthesis is a classic method for the preparation of indoles, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds. Discovered in 1869 by Adolf von Baeyer and Adolph Emmerling, this reaction utilizes the reductive cyclization of a (substituted) ortho-nitrocinnamic acid to form the corresponding indole.[1][2][3] The process typically involves the use of iron powder in a strongly basic medium, which facilitates the reduction of the nitro group and subsequent intramolecular condensation.[1][2] This method is particularly significant for its direct approach to the indole nucleus from readily accessible starting materials.
Indole derivatives are integral to a vast array of therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of classical indole syntheses like the Baeyer-Emmerling method provides a valuable tool for medicinal chemists and drug development professionals in the design and synthesis of novel drug candidates.
Reaction Principle and Mechanism
The Baeyer-Emmerling synthesis proceeds through a cascade of reactions initiated by the reduction of the nitro group of 2-nitrocinnamic acid. The generally accepted mechanism involves the following key steps:
-
Reduction of the Nitro Group: In the presence of iron powder and a strong base, the nitro group is reduced to a nitroso group.
-
Intramolecular Condensation: The nitrogen of the nitroso group then undergoes a condensation reaction with a carbon atom of the alkene side chain, leading to the formation of a five-membered ring with the loss of a water molecule.
-
Decarboxylation: The resulting intermediate readily undergoes decarboxylation (loss of CO2) to yield the final indole product.
Data Presentation
While specific quantitative data for the synthesis of the parent indole from this compound via the Baeyer-Emmerling method is not extensively detailed in modern literature, the following table summarizes the key reactants and expected product characteristics.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Iron powder, Strong Base (e.g., KOH, NaOH) |
| Product | Indole |
| Molecular Formula | C₈H₇N |
| Molecular Weight | 117.15 g/mol |
| Appearance | White to yellowish solid |
| Melting Point | 52-54 °C |
| Boiling Point | 253-254 °C |
Experimental Protocols
The following is a generalized experimental protocol for the Baeyer-Emmerling indole synthesis. Researchers should optimize the reaction conditions, including stoichiometry, temperature, and reaction time, for their specific needs.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Potassium hydroxide (B78521) (or sodium hydroxide)
-
Water (distilled or deionized)
-
Dichloromethane (B109758) (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound and a stoichiometric excess of fine iron powder.
-
Addition of Base: Prepare a concentrated aqueous solution of a strong base, such as potassium hydroxide. Slowly add the basic solution to the flask containing the starting material and iron powder with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux with continued stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time may vary and should be determined empirically.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the excess iron powder and other insoluble materials.
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude indole.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization:
The identity and purity of the synthesized indole should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Visualizations
Caption: Reaction mechanism of the Baeyer-Emmerling indole synthesis.
Caption: General experimental workflow for the Baeyer-Emmerling synthesis.
References
Application Notes and Protocols: 2-Nitrocinnamic Acid as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various medicinally relevant heterocyclic compounds utilizing 2-nitrocinnamic acid as a key starting material. The inherent reactivity of the nitro group, the carboxylic acid moiety, and the α,β-unsaturated system makes this compound a powerful and versatile building block in organic synthesis.
Synthesis of Indole (B1671886) Derivatives via Baeyer-Emmerling Reductive Cyclization
The Baeyer-Emmerling indole synthesis is a classical and effective method for the preparation of indoles from ortho-nitrocinnamic acids. The reaction proceeds through the reduction of the nitro group, followed by intramolecular cyclization and subsequent decarboxylation.
Experimental Protocol:
A general procedure for the synthesis of indole from this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1 equivalent) and iron powder (Fe, ~5-10 equivalents) is suspended in a strongly basic aqueous solution (e.g., 20% sodium hydroxide (B78521) or potassium hydroxide).
-
Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron sludge. The filter cake is washed with hot water. The combined filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the indole-2-carboxylic acid intermediate. The intermediate is collected by filtration, washed with water, and dried.
-
Decarboxylation: The crude indole-2-carboxylic acid is then heated above its melting point (typically in a distillation apparatus) to effect decarboxylation, yielding the final indole product, which can be purified by distillation or recrystallization.
dot
Caption: Workflow for the Baeyer-Emmerling Indole Synthesis.
Quantitative Data:
| Starting Material | Reducing Agent | Base | Reaction Time (h) | Yield (%) | Reference |
| This compound | Iron powder | NaOH | 4-6 | 60-70 | [1][2] |
| 5-Methoxy-2-nitrocinnamic acid | Iron powder | KOH | 5 | 65 | (Hypothetical Data) |
| 4-Chloro-2-nitrocinnamic acid | Iron powder | NaOH | 6 | 55 | (Hypothetical Data) |
Synthesis of Quinolines and Quinolones via Reductive Cyclization Strategies
This compound can be readily converted to precursors suitable for quinoline (B57606) and quinolone synthesis. This typically involves the reduction of the nitro group followed by an intramolecular condensation reaction.
Conversion of this compound to 2-Nitrobenzaldehyde (B1664092)
A key intermediate for the Friedländer annulation to form quinolines is 2-nitrobenzaldehyde.
-
Oxidative Cleavage: this compound (1 equivalent) is dissolved in a suitable solvent mixture (e.g., water/pyridine).
-
Oxidant Addition: Potassium permanganate (B83412) (KMnO4, ~2-3 equivalents) is added portion-wise to the solution while maintaining the temperature at 0-5 °C.
-
Reaction and Work-up: The reaction is stirred for several hours until the starting material is consumed (monitored by TLC). The manganese dioxide formed is filtered off, and the filtrate is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to afford 2-nitrobenzaldehyde.
Domino Nitro Reduction-Friedländer Heterocyclization for Quinoline Synthesis
This one-pot procedure combines the reduction of the nitro group of 2-nitrobenzaldehyde with the Friedländer annulation.
-
Reaction Setup: To a solution of 2-nitrobenzaldehyde (1 equivalent) in acetic acid under a nitrogen atmosphere, the active methylene (B1212753) compound (e.g., a ketone or β-ketoester, 2-3 equivalents) is added.
-
Reduction and Cyclization: The mixture is heated (95–110 °C) for a short period before the addition of a reducing agent like iron powder (Fe, ~4 equivalents). The reaction is then stirred at this temperature for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate). The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
dot
Caption: Synthetic pathway to quinolines from this compound.
Reductive Cyclization to 2-Quinolones
2-Quinolones can be synthesized via the reductive cyclization of this compound derivatives.
-
Esterification (Optional): this compound can be esterified (e.g., using methanol (B129727) and a catalytic amount of sulfuric acid) to improve solubility and reactivity.
-
Reductive Cyclization: The 2-nitrocinnamate ester (1 equivalent) is subjected to catalytic hydrogenation (e.g., H2 gas, Pd/C catalyst) or chemical reduction (e.g., with sodium dithionite (B78146) or tin(II) chloride). The reduction of the nitro group is followed by spontaneous intramolecular cyclization to form the 2-quinolone.
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst (if applicable), and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
Quantitative Data for Quinoline and Quinolone Synthesis:
| Precursor | Reaction | Reagents | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Domino Friedländer | Acetone, Fe, AcOH | 85 | (Hypothetical Data) |
| 2-Nitrobenzaldehyde | Domino Friedländer | Ethyl acetoacetate, Fe, AcOH | 78 | (Hypothetical Data) |
| Methyl 2-nitrocinnamate | Reductive Cyclization | H2, Pd/C | 92 | (Hypothetical Data) |
| This compound | Reductive Cyclization | SnCl2, EtOH | 88 | (Hypothetical Data) |
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are another important class of heterocyclic compounds accessible from this compound through its amide derivative, 2-nitrobenzamide (B184338).
Conversion of this compound to 2-Nitrobenzamide
-
Acid Chloride Formation: this compound (1 equivalent) is treated with thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acid chloride. The excess reagent is removed under reduced pressure.
-
Amidation: The crude acid chloride is then carefully added to a cooled solution of concentrated aqueous ammonia (B1221849) to form 2-nitrobenzamide. The product precipitates and can be collected by filtration, washed with cold water, and dried.
One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This procedure involves the reduction of the nitro group of 2-nitrobenzamide and subsequent condensation with an aldehyde.
-
Reaction Setup: A mixture of 2-nitrobenzamide (1 equivalent) and an aldehyde (1.2 equivalents) is dissolved in a suitable solvent such as DMF/water.
-
Reduction and Cyclization: Sodium dithionite (Na2S2O4, ~3-4 equivalents) is added to the mixture, which is then heated. The dithionite reduces the nitro group to an amino group, which then condenses with the aldehyde, followed by cyclization and in-situ oxidation to the quinazolinone.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
dot
Caption: Synthetic route to quinazolin-4(3H)-ones from this compound.
Quantitative Data for Quinazolin-4(3H)-one Synthesis:
| 2-Nitrobenzamide | Aldehyde | Reducing Agent | Yield (%) | Reference |
| 2-Nitrobenzamide | Benzaldehyde | Na2S2O4 | 88 | (Hypothetical Data) |
| 2-Nitrobenzamide | 4-Chlorobenzaldehyde | Na2S2O4 | 85 | (Hypothetical Data) |
| 2-Nitrobenzamide | Furfural | Na2S2O4 | 82 | (Hypothetical Data) |
Synthesis of Cinnoline Derivatives
While less common, derivatives of this compound can also serve as precursors for the synthesis of cinnolines, a class of diazine-containing heterocycles. This often involves the formation of a hydrazine (B178648) intermediate.
Experimental Protocol (Hypothetical):
-
Hydrazide Formation: this compound is first converted to its corresponding ester. The ester is then reacted with hydrazine hydrate (B1144303) to form 2-nitrocinnamohydrazide.
-
Reductive Cyclization: The 2-nitrocinnamohydrazide is then subjected to reductive cyclization. This can potentially be achieved using a reducing agent such as SnCl2 in an acidic medium. The reduction of the nitro group to an amino group would be followed by an intramolecular cyclization to form a dihydrocinnolinone.
-
Aromatization: The dihydrocinnolinone can then be aromatized to the corresponding cinnolinone using a suitable oxidizing agent.
dot
References
Application Notes and Protocols: Photochemical Applications of 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrocinnamic acid and its derivatives are versatile compounds with significant applications in photochemistry, primarily serving as photolabile protecting groups, often referred to as "photocages." The presence of the ortho-nitrobenzyl moiety within their structure allows for the protection of various functional groups, which can then be released with spatial and temporal precision upon exposure to UV light. This property is of considerable interest in drug delivery, organic synthesis, and the study of biological systems, where the controlled release of bioactive molecules is crucial.
These application notes provide detailed protocols for the synthesis of this compound, its activation, the caging of a model alcohol, and the subsequent photochemical release (uncaging) of the protected molecule.
Core Applications
The primary photochemical application of this compound is in the caging of molecules containing functional groups such as hydroxyls, amines, and carboxylic acids. The resulting 2-nitrocinnamate esters or amides are stable until irradiated with UV light, typically in the range of 350-365 nm.[1][2] This triggers a photochemical reaction that cleaves the ester or amide bond, releasing the protected molecule and generating a 2-nitroso-cinnamaldehyde byproduct. This ability to control the release of active molecules makes this compound a valuable tool in:
-
Drug Delivery: Caged drugs can be administered in an inactive form, reducing side effects and allowing for targeted activation at a specific site in the body by applying light.[3]
-
Biological Research: Photocages are used to study cellular processes by releasing signaling molecules, neurotransmitters, or enzymes with high spatial and temporal resolution.[4][5]
-
Organic Synthesis: As a temporary protecting group, it allows for chemical modifications on other parts of a molecule without affecting the caged functional group.
Data Presentation
The efficiency of the photocleavage process is a critical parameter. While the quantum yield for the photocleavage of 2-nitrocinnamate esters is not widely reported, a closely related compound, 2-nitrophenylalanine, which shares the same core chromophore, has a reported quantum yield for photocleavage. This value can serve as a useful estimate.
| Parameter | Value | Wavelength | Reference Compound |
| Quantum Yield (Φ) | 0.07 ± 0.01 | 365 nm | 2-Nitrophenylalanine[1] |
| Typical Irradiation Wavelength | 350 - 365 nm | - | General for o-nitrobenzyl compounds[1][2] |
Experimental Protocols
Protocol 1: Synthesis of trans-2-Nitrocinnamic Acid
This protocol describes the synthesis of trans-2-nitrocinnamic acid from 2-nitrobenzaldehyde (B1664092) and acetic anhydride (B1165640) via a Perkin reaction.[6][7]
Materials:
-
2-Nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297)
-
Deionized water
-
Ethanol (B145695) (95%)
-
Round-bottomed flask (200 mL) with reflux condenser
-
Oil bath
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
To a 200-mL round-bottomed flask, add 2-nitrobenzaldehyde (0.33 mol), freshly fused sodium acetate (0.48 mol), and acetic anhydride (0.68 mol).[7]
-
Mix the contents thoroughly and heat the mixture in an oil bath at 180°C for 13 hours.[7]
-
Allow the reaction mixture to cool slightly, then pour it into 200-300 mL of water.
-
Filter the solid product by suction using a Buchner funnel and wash it several times with water.[7]
-
To purify, dissolve the crude product in a solution of aqueous ammonia (B1221849) and reprecipitate by adding it to a dilute solution of sulfuric acid.[7]
-
Filter the purified acid, wash with a small amount of water, and dry.
-
Recrystallize the product from boiling 95% ethanol to obtain pale yellow crystals of trans-2-nitrocinnamic acid.[7]
Protocol 2: Synthesis of trans-2-Nitrocinnamoyl Chloride
This protocol details the conversion of trans-2-nitrocinnamic acid to its more reactive acid chloride, a key intermediate for caging alcohols and amines.
Materials:
-
trans-2-Nitrocinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (optional)
-
Round-bottom flask with reflux condenser and gas trap
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place trans-2-nitrocinnamic acid (1.0 eq).
-
Add an excess of thionyl chloride (at least 2.0 eq). Anhydrous toluene can be used as a co-solvent to aid solubility.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure using a rotary evaporator. The resulting crude trans-2-nitrocinnamoyl chloride can be used directly in the next step or purified by recrystallization from an anhydrous solvent like hexane.
Protocol 3: Caging of a Model Alcohol (O-acylation)
This protocol describes a general method for the esterification of an alcohol with trans-2-nitrocinnamoyl chloride to form a photocleavable ester.
Materials:
-
trans-2-Nitrocinnamoyl chloride
-
Alcohol to be caged (e.g., benzyl (B1604629) alcohol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine or TEA (1.2 eq) to the solution and cool the flask in an ice bath to 0°C.
-
Slowly add a solution of trans-2-nitrocinnamoyl chloride (1.1 eq) in anhydrous DCM to the stirred alcohol solution.
-
Allow the reaction to proceed at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-nitrocinnamate ester (caged alcohol).
Protocol 4: Photocleavage (Uncaging) of a 2-Nitrocinnamate Ester
This protocol provides a general procedure for the photochemical release of the caged alcohol.
Materials:
-
Caged alcohol (2-nitrocinnamate ester)
-
Suitable solvent (e.g., methanol, acetonitrile, or a buffer solution)
-
Quartz cuvette or reaction vessel
-
UV lamp (e.g., a high-pressure mercury lamp with a filter for ~365 nm)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of the caged alcohol in a suitable solvent. The concentration will depend on the extinction coefficient of the compound at the irradiation wavelength but is typically in the micromolar to low millimolar range.
-
Transfer the solution to a quartz cuvette or reaction vessel.
-
Irradiate the solution with a UV lamp. A common wavelength for uncaging o-nitrobenzyl-based compounds is 365 nm.[1] The irradiation time will vary depending on the quantum yield of the caged compound, the intensity of the light source, and the concentration of the sample. It can range from minutes to hours.[2]
-
Monitor the progress of the photocleavage reaction by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the starting material and the appearance of the released alcohol and the 2-nitrosocinnamaldehyde byproduct can be tracked.[1]
-
Once the reaction is complete, the released alcohol can be isolated by standard workup and purification techniques if required.
Visualizations
References
- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoactivation and photocontrolled release of bioactive materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New photoremovable protecting groups for carboxylic acids with high photolytic efficiencies at near-UV irradiation. Application to the photocontrolled release of L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototriggered structures: Latest advances in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1013-96-3 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
2-Nitrocinnamic Acid: A Versatile Starting Material in Pharmaceutical Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2-nitrocinnamic acid and its derivatives as pivotal starting materials in the synthesis of valuable pharmaceutical scaffolds. The inherent reactivity of this compound, featuring a nitro group, a carboxylic acid, and an α,β-unsaturated system, makes it a versatile precursor for a range of heterocyclic compounds, particularly quinolines and indoles, which are core structures in numerous therapeutic agents.
Introduction
This compound is a key building block in organic synthesis, primarily owing to the strategic placement of its functional groups. The electron-withdrawing nitro group can be readily reduced to an amino group, which serves as a nucleophile in intramolecular cyclization reactions to form nitrogen-containing heterocycles.[1] The carboxylic acid and the alkene functionalities offer additional sites for modification, allowing for the synthesis of a diverse library of compounds. This application note will focus on the synthesis of quinoline (B57606) and indole (B1671886) scaffolds, which are prevalent in a wide array of pharmaceuticals, including kinase inhibitors and other targeted therapies.
Core Synthetic Applications
The primary application of this compound in pharmaceutical synthesis is its conversion to 2-aminocinnamic acid, a key intermediate that can undergo intramolecular cyclization to form either quinoline or indole structures. The choice of reaction conditions and subsequent synthetic steps dictates the final heterocyclic system.
Synthesis of Pharmaceutical Scaffolds
1. Quinoline Synthesis via Friedländer Annulation
The Friedländer synthesis is a classical and highly effective method for the preparation of quinolines.[2][3][4][5][6][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. By starting from 2-nitrobenzaldehyde (B1664092) (a direct precursor to this compound), one can perform a domino nitro reduction followed by a Friedländer cyclization to access substituted quinolines in high yields.[8] A key intermediate in the synthesis of many quinoline-based pharmaceuticals is 2-aminoquinoline-3-carbonitrile.
dot
2. Indole Synthesis via Reductive Cyclization
The synthesis of indoles from this compound derivatives typically involves the reduction of the nitro group to an amine, followed by intramolecular cyclization. A common route is the conversion of 2-nitrotoluene (B74249) to o-nitrophenylpyruvic acid, which can then be reductively cyclized to form indole-2-carboxylic acid, a valuable precursor for various pharmaceuticals.[3][5]
Conclusion
This compound and its derivatives are highly valuable and versatile precursors in pharmaceutical synthesis. Their ability to be efficiently converted into key heterocyclic scaffolds such as quinolines and indoles makes them indispensable starting materials for the development of a wide range of therapeutic agents. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel and known pharmaceutical compounds, contributing to the advancement of drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchers.uss.cl [researchers.uss.cl]
- 6. researchgate.net [researchgate.net]
- 7. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of 2-Nitrocinnamic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are recognized for a wide range of pharmacological activities, including antimicrobial properties.[1][2][3] The introduction of specific functional groups, such as a nitro group (-NO2) at the ortho-position (2-position) of the phenyl ring, has been shown to modulate this biological activity.[1][2] Derivatives of 2-nitrocinnamic acid are being investigated as potential antifungal agents, demonstrating notable efficacy against various fungal pathogens, particularly species from the Candida genus.[1][4][5] These compounds represent a promising area for the development of new antifungal drugs.
This document provides an overview of the antifungal activity of this compound derivatives, details on their mechanism of action, quantitative data on their efficacy, and standardized protocols for their evaluation in a research setting.
Mechanism of Action
The antifungal effects of cinnamic acid derivatives, including this compound derivatives, are often multifactorial. Key mechanisms include the disruption of the fungal cell membrane and the inhibition of critical fungal enzymes.
Disruption of Ergosterol (B1671047) Biosynthesis
A primary mechanism of action for many antifungal compounds is the interference with the ergosterol biosynthesis pathway.[6] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the structural integrity of the cell membrane, ultimately resulting in fungal cell death.[8] Several studies suggest that cinnamic acid derivatives can inhibit ergosterol biosynthesis, representing a key aspect of their antifungal activity.[6][9] Azole antifungals, for instance, target the lanosterol (B1674476) 14α-demethylase enzyme (encoded by the ERG11 gene), a critical step in this pathway.[7][8]
Inhibition of Benzoate (B1203000) 4-Hydroxylase (CYP53)
Another potential target for cinnamic acid derivatives is the fungal-specific enzyme benzoate 4-hydroxylase (CYP53).[10][11] This cytochrome P450 enzyme is essential for the detoxification of benzoic acid, a key intermediate in the metabolism of aromatic compounds in fungi.[10][11] By inhibiting CYP53, these derivatives can disrupt fungal metabolism, leading to the buildup of toxic intermediates and subsequent cell death.[11] This mechanism presents an attractive target for antifungal drug development due to its specificity to fungi.[10]
Quantitative Antifungal Activity Data
The antifungal efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data below summarizes the reported MIC values for several this compound esters against pathogenic Candida species.
| Derivative Name | Fungal Species | MIC Value | Reference |
| Methyl 2-nitrocinnamate | Candida albicans (ATCC-76645, LM-106, LM-23) | 128 µg/mL | [4][5] |
| Isopropyl 2-nitrocinnamate | Candida spp. (multiple strains) | 513.52 µM | [1] |
| Perillyl 2-nitrocinnamate | Candida spp. (multiple strains) | 390.99–781.98 µM | [1] |
Experimental Protocols
Accurate and reproducible evaluation of antifungal activity is critical. The following are detailed protocols for key experiments.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antifungal agents against yeasts.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Candida species.
Materials:
-
Test compounds (this compound derivatives)
-
Candida species (e.g., C. albicans ATCC 10231)
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Positive control (e.g., Nystatin, Fluconazole)
-
Negative control (DMSO or solvent used for compounds)
-
Sterile saline (0.85%)
-
Incubator (35-37°C)
Workflow Diagram:
Procedure:
-
Inoculum Preparation: a. Streak the Candida isolate on an SDA plate and incubate at 35°C for 24 hours. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.
-
Compound Dilution: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL. c. Include wells for a positive control (standard antifungal), a negative/vehicle control (solvent only), and a sterility control (medium only).
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well (except the sterility control). This brings the total volume to 200 µL per well. b. Cover the plate and incubate at 35°C for 24 to 48 hours.
-
Result Interpretation: a. After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed. b. Optionally, results can be quantified by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
Protocol: Ergosterol Content Quantification
Objective: To determine if this compound derivatives inhibit ergosterol biosynthesis in fungal cells.
Materials:
-
Candida culture treated with the test compound (at sub-MIC concentrations)
-
Untreated Candida culture (control)
-
25% Alcoholic potassium hydroxide (B78521) (KOH) solution
-
n-heptane
-
Sterile deionized water
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Cell Culture and Treatment: a. Grow Candida cells in a suitable broth medium to mid-log phase. b. Treat the culture with the test compound at a sub-inhibitory concentration (e.g., 1/2 MIC) and incubate for several hours. Include an untreated control.
-
Sterol Extraction: a. Harvest the cells from both treated and untreated cultures by centrifugation. Wash the cell pellets with sterile water. b. Record the wet weight of each pellet. c. Add 3 mL of 25% alcoholic KOH to each cell pellet. d. Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify the lipids. e. Allow the samples to cool to room temperature.
-
Ergosterol Separation: a. Add a mixture of 1 mL sterile water and 3 mL n-heptane to each tube. b. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer. c. Allow the layers to separate. Carefully transfer the upper n-heptane layer to a clean tube.
-
Spectrophotometric Analysis: a. Scan the absorbance of the n-heptane layer from 230 nm to 300 nm using a spectrophotometer. b. Ergosterol content is determined by the characteristic four-peaked curve. The presence of ergosterol is indicated by a peak at ~281.5 nm, while the accumulation of the sterol intermediate 24(28) DHE is indicated by a peak at ~230 nm. c. Calculate the percentage of ergosterol on a wet weight basis using established formulas that account for the absorbance values at these peaks. A reduction in the 281.5 nm peak and an increase in the 230 nm peak in the treated sample compared to the control indicate inhibition of ergosterol biosynthesis.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 9. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Synthesis of Novel Antifungal Agents from 2-Nitrocinnamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of antifungal agents derived from 2-nitrocinnamic acid. The methodologies described herein are based on established synthetic routes and provide a framework for the development of novel antifungal compounds. Quantitative data on the antifungal activity of synthesized derivatives against pathogenic Candida species are presented, along with insights into their potential mechanisms of action.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents with novel mechanisms of action. Cinnamic acid and its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antifungal properties.[1] The introduction of a nitro group at the ortho position of the cinnamic acid scaffold can enhance this activity. This document outlines the synthesis of a series of this compound esters and evaluates their efficacy against clinically relevant Candida species.
Quantitative Data Summary
A series of fourteen alkyl and aryl esters of (E)-2-nitrocinnamic acid were synthesized and evaluated for their antifungal activity against various Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.
| Compound | Derivative Name | C. albicans (ATCC 90028) MIC (μM) | C. albicans (LM-12) MIC (μM) | C. krusei (ATCC 6258) MIC (μM) | C. tropicalis (ATCC 13803) MIC (μM) |
| 1 | Methyl 2-nitrocinnamate | >873.34 | >873.34 | >873.34 | >873.34 |
| 2 | Ethyl 2-nitrocinnamate | >835.83 | >835.83 | >835.83 | >835.83 |
| 3 | Propyl 2-nitrocinnamate | >801.31 | >801.31 | >801.31 | >801.31 |
| 4 | Isopropyl 2-nitrocinnamate | 513.52 | 513.52 | 513.52 | 513.52 |
| 5 | Butyl 2-nitrocinnamate | >769.45 | >769.45 | >769.45 | >769.45 |
| 6 | Isobutyl 2-nitrocinnamate | >769.45 | >769.45 | >769.45 | >769.45 |
| 7 | Pentyl 2-nitrocinnamate | >740.01 | >740.01 | >740.01 | >740.01 |
| 8 | Isopentyl 2-nitrocinnamate | >740.01 | >740.01 | >740.01 | >740.01 |
| 9 | Benzyl 2-nitrocinnamate | >688.08 | >688.08 | >688.08 | >688.08 |
| 10 | 4-Methylbenzyl 2-nitrocinnamate | >655.84 | >655.84 | >655.84 | >655.84 |
| 11 | 4-Hydroxybenzyl 2-nitrocinnamate | >640.16 | >640.16 | >640.16 | >640.16 |
| 12 | 4-Methoxybenzyl 2-nitrocinnamate | >628.21 | >628.21 | >628.21 | >628.21 |
| 13 | 3,4-Methylenedioxybenzyl 2-nitrocinnamate | >602.81 | >602.81 | >602.81 | >602.81 |
| 14 | Perillyl 2-nitrocinnamate | 390.99 | 781.98 | 390.99 | 781.98 |
| Nystatin (Control) | - | 3.86 | 3.86 | 7.72 | 3.86 |
Data sourced from Nascimento et al., 2023.[1]
Experimental Protocols
The synthesis of this compound esters can be achieved through several methods, including Fischer esterification and the Mitsunobu reaction.[1] Detailed protocols for the synthesis of the most active compounds, Isopropyl 2-nitrocinnamate (4 ) and Perillyl 2-nitrocinnamate (14 ), are provided below.
Synthesis of Isopropyl 2-nitrocinnamate via Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with isopropanol (B130326).
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous isopropanol (used as both reactant and solvent).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any unreacted acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isopropyl 2-nitrocinnamate.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Synthesis of Perillyl 2-nitrocinnamate via Mitsunobu Reaction
This protocol is suitable for alcohols that are sensitive to acidic conditions or for achieving stereochemical inversion.
Materials:
-
This compound
-
Perillyl alcohol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate or dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), perillyl alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude perillyl 2-nitrocinnamate by column chromatography on silica gel.
Proposed Mechanisms of Antifungal Action
The antifungal activity of cinnamic acid derivatives is believed to stem from their ability to disrupt essential fungal cellular processes. Two potential mechanisms are highlighted below.
Inhibition of Ergosterol (B1671047) Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. Cinnamic acid derivatives may inhibit key enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disruption of membrane integrity ultimately results in fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Inhibition of Benzoate 4-Hydroxylase (CYP53)
CYP53 is a cytochrome P450 enzyme that is unique to fungi and plays a crucial role in the detoxification of benzoate, a key metabolic intermediate.[2] Inhibition of CYP53 by this compound derivatives can lead to the accumulation of toxic benzoic acid, disrupting fungal metabolism and causing cell death. This represents a promising target for the development of selective antifungal agents.
References
Application Note: High-Performance Liquid Chromatography Method for Purity Analysis of 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2-Nitrocinnamic acid. The methodology employs a reversed-phase C18 column with a simple mobile phase composition and UV detection, ensuring high resolution, sensitivity, and specificity. This protocol is designed for use in quality control, stability studies, and various research applications within the pharmaceutical and chemical industries. The method is presented with detailed experimental protocols and validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this starting material is critical as impurities can affect the yield, safety, and efficacy of the final product. Therefore, a reliable and accurate analytical method for determining the purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the ideal choice for this application.[1][2] This application note provides a comprehensive HPLC method for the purity analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity > 99.5%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of acetonitrile with 600 mL of 0.1% phosphoric acid in water. The 0.1% phosphoric acid solution is prepared by adding 1 mL of orthophosphoric acid to 1 L of HPLC grade water. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer it to a 50 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.
Method Validation Summary
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters and their typical acceptance criteria are summarized in Table 2.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity (R²) | ≥ 0.999 |
| Range | 10 - 75 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant change in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Experimental Protocols
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
Purity Determination Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution in duplicate and record the chromatograms.
-
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualization of the Experimental Workflow
The logical flow of the HPLC purity analysis is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The described HPLC method is simple, rapid, and reliable for the purity determination of this compound. The method demonstrates good separation and resolution from potential impurities. The validation results would confirm that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in a regulated environment.
References
Developing a Robust HPLC-UV Method for the Analysis of Cinnamic Acid and Its Derivatives: An Application Note and Protocol
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found ubiquitously in the plant kingdom.[1][2] These compounds form the backbone of numerous bioactive molecules such as flavonoids, lignans, and stilbenes, and are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] As research into the therapeutic potential of these compounds intensifies, the need for reliable and efficient analytical methods for their quantification in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, has become paramount. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and widely adopted technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]
This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of cinnamic acid and several of its key derivatives. The described methodology is suitable for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Chromatographic Conditions and Method Parameters
A generalized HPLC method for the analysis of cinnamic acid and its derivatives is presented below. This method can be optimized and validated for specific applications and for the analysis of a broader range of derivatives.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or specific λmax for derivative of interest) |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each reference standard (cinnamic acid, ferulic acid, caffeic acid, p-coumaric acid) and dissolve in 10 mL of methanol (B129727) in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general protocol for plant extracts is provided below.
-
Extraction: Accurately weigh 1 g of the dried and powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: The linearity of the method is assessed by injecting a series of at least five concentrations of the standard solutions. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Precision: The precision of the method is evaluated by performing replicate injections of a standard solution at a known concentration. The relative standard deviation (%RSD) for both repeatability (intra-day precision) and intermediate precision (inter-day precision) should be ≤ 2%.
-
Accuracy: The accuracy is determined by the recovery of a known amount of standard spiked into a sample matrix. The percentage recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the analysis of cinnamic acid and its common derivatives using the described HPLC method.
Table 2: Retention Times and UV Absorbance Maxima
| Compound | Retention Time (min) | λmax (nm) |
| Caffeic Acid | ~ 4.5 | 325 |
| p-Coumaric Acid | ~ 6.2 | 310 |
| Ferulic Acid | ~ 7.8 | 320 |
| Cinnamic Acid | ~ 9.5 | 272 |
Table 3: Method Validation Parameters
| Parameter | Caffeic Acid | p-Coumaric Acid | Ferulic Acid | Cinnamic Acid |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| LOD (µg/mL) | ~ 0.1 | ~ 0.05 | ~ 0.08 | ~ 0.2 |
| LOQ (µg/mL) | ~ 0.3 | ~ 0.15 | ~ 0.25 | ~ 0.6 |
| Accuracy (% Recovery) | 98 - 102 | 98 - 102 | 98 - 102 | 98 - 102 |
| Precision (%RSD) | ≤ 2 | ≤ 2 | ≤ 2 | ≤ 2 |
Visualizations
Biosynthesis of Cinnamic Acid
Cinnamic acid is a key intermediate in the biosynthesis of a wide range of phenylpropanoids in plants, originating from the shikimate pathway.[2]
Caption: Biosynthesis of trans-Cinnamic Acid via the Phenylpropanoid Pathway.
Anti-inflammatory Signaling Pathway of Cinnamic Acid Derivatives
Cinnamic acid derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[3][6]
Caption: Inhibition of the NF-κB Signaling Pathway by Cinnamic Acid Derivatives.
Experimental Workflow for Pharmacokinetic Studies
Pharmacokinetic studies are crucial in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[7][8]
Caption: General Workflow for a Pharmacokinetic Study of Cinnamic Acid Derivatives.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of cinnamic acid and its key derivatives. The method is adaptable to various sample matrices and can be readily implemented in a quality control or research laboratory. The provided protocols and validation parameters serve as a comprehensive guide for researchers and scientists working with these pharmacologically significant compounds. The visualization of the biosynthetic and signaling pathways, along with the experimental workflow, offers a broader context for the application of this analytical methodology in drug development and natural product research.
References
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic Acid Derivatives as Anticancer Agents-A Review: Ingenta Connect [ingentaconnect.com]
- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative ¹H NMR (qNMR) Analysis of 2-Nitrocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration or purity of a substance. Unlike chromatographic techniques, qNMR does not require a specific reference standard for the analyte itself; instead, it relies on the direct proportionality between the integrated NMR signal intensity and the number of corresponding nuclei.[1] This application note provides a detailed protocol for the quantitative analysis of 2-Nitrocinnamic acid using ¹H NMR, with a focus on determining its purity. This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals like indoles and quinolines.[2] Accurate and reliable quantification is therefore critical for quality control and reaction yield calculations.
Principle of qNMR
The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By incorporating a certified internal standard (IS) of known purity and concentration into the sample, the purity or concentration of the analyte can be calculated using the following relationship:
Pₓ = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ
Where:
-
P: Purity
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Weighed mass
-
x: Analyte (this compound)
-
st: Internal Standard
To ensure accurate results, key experimental parameters such as the relaxation delay (D1) must be carefully optimized to allow for complete relaxation of all relevant protons between scans.[3][4]
Experimental Workflow
The overall workflow for the qNMR analysis of this compound is outlined below. It begins with the precise weighing of the analyte and internal standard and proceeds through sample preparation, data acquisition, and final purity calculation.
Caption: Experimental workflow for qNMR analysis.
Detailed Experimental Protocol
1. Materials and Reagents
-
Analyte: this compound (MW: 193.16 g/mol )
-
Internal Standard (IS): Dimethyl Sulfone (DMSO₂) (MW: 94.13 g/mol ), certified reference material (CRM) with purity ≥99.5%.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.
-
Equipment: 5 mm NMR tubes, analytical balance (±0.01 mg accuracy), volumetric flasks, pipettes, vortex mixer.
2. Instrumentation
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Probe: Standard 5 mm broadband or inverse detection probe.
3. Internal Standard Selection
Dimethyl Sulfone is chosen as the internal standard due to the following reasons:
-
It is chemically inert and stable.[4]
-
It produces a simple singlet in the ¹H NMR spectrum that does not overlap with the signals of this compound in DMSO-d₆.[5][6] The singlet for DMSO₂ appears at approximately 3.1 ppm, while the aromatic and vinylic protons of this compound appear downfield between 6.5 and 8.1 ppm.[7]
-
It is readily soluble in DMSO-d₆.[4]
4. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 5 mg of Dimethyl Sulfone into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
5. NMR Data Acquisition
To ensure the accuracy of quantification, the following parameters are crucial:[3][8]
-
Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30' on Bruker systems).
-
Pulse Angle: 30 degrees (to reduce relaxation time).
-
Relaxation Delay (D1): ≥ 30 seconds. This is a critical parameter and should be at least five times the longest T₁ (spin-lattice relaxation time) of any proton being quantified (both analyte and standard). A conservative value of 30s is recommended in the absence of a T₁ measurement.[4][9]
-
Number of Scans (NS): 16 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest.[3]
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
6. Data Processing and Analysis
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Apply a zero-filling factor of at least 2 to enhance digital resolution.
-
Carefully perform manual phase correction to ensure all peaks have a correct Lorentzian shape.
-
Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum.[8]
-
Integrate the selected signals for both this compound and the internal standard.
-
This compound: Integrate one of the well-resolved vinylic protons, for example, the doublet at ~6.5 ppm (Nₓ = 1).[7]
-
Dimethyl Sulfone (IS): Integrate the sharp singlet at ~3.1 ppm (Nₛₜ = 6).
-
-
Record the integral values for use in the purity calculation.
Data Presentation
The following table summarizes a representative qNMR analysis of a this compound sample.
| Parameter | This compound (Analyte) | Dimethyl Sulfone (Internal Standard) |
| Mass (m) | 10.15 mg | 5.25 mg |
| Molar Mass (M) | 193.16 g/mol | 94.13 g/mol |
| Purity (P) | To be determined | 99.8% |
| ¹H Signal for Integration (δ) | ~6.5 ppm (d) | ~3.1 ppm (s) |
| Number of Protons (N) | 1 | 6 |
| Integral Value (I) | 1.00 | 2.15 |
Calculation of Purity
Using the data from the table above and the qNMR formula, the purity of this compound (Pₓ) can be calculated as follows:
Pₓ = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ
Pₓ = (1.00 / 2.15) * (6 / 1) * (193.16 / 94.13) * (5.25 / 10.15) * 0.998
Pₓ = 0.465 * 6 * 2.052 * 0.517 * 0.998
Pₓ = 2.956 * 0.998
Pₓ ≈ 98.6%
Logical Diagram for Parameter Selection
The selection of appropriate qNMR parameters is crucial for accurate results. The following diagram illustrates the decision-making process.
References
- 1. emerypharma.com [emerypharma.com]
- 2. This compound | 1013-96-3 | Benchchem [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. rsc.org [rsc.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the visualization of 2-Nitrocinnamic acid using Thin Layer Chromatography (TLC). This document outlines the necessary protocols, from the selection of stationary and mobile phases to the various visualization techniques applicable to this compound.
Introduction to TLC and this compound
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] It is a widely used method for monitoring reaction progress, identifying compounds, and determining the purity of a sample.[2]
This compound is an organic compound with the chemical formula C₉H₇NO₄.[4] Its structure includes a carboxylic acid, a nitro group, an alkene, and an aromatic ring. These functional groups determine its polarity and how it interacts with different stationary and mobile phases in TLC, as well as the visualization methods that can be employed. Due to the conjugated system and the presence of a chromophore (the nitro group), this compound is expected to be UV-active.[5][6]
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates are recommended as the stationary phase due to the acidic nature of this compound. The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization under UV light.[5][6]
-
Sample Preparation: A solution of this compound (approximately 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
TLC Development Chamber: A glass chamber with a lid is required for developing the TLC plate.
-
Capillary Tubes: For spotting the sample onto the TLC plate.[2]
-
Visualization Reagents:
-
UV lamp (254 nm and 365 nm)
-
Iodine chamber
-
Potassium permanganate (B83412) (KMnO₄) stain
-
Stannous chloride (SnCl₂) solution
-
Sodium nitrite (B80452) (NaNO₂) solution
-
β-naphthol solution
-
-
General Laboratory Equipment: Fume hood, heating plate, spraying bottle, forceps, pencil, ruler.
TLC Plate Preparation and Sample Application
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[8][9]
-
Mark the points for sample application on this line.
-
Using a capillary tube, spot a small amount of the dissolved this compound sample onto the marked point.[2] The spot should be small and concentrated to ensure good separation.
Mobile Phase Selection and TLC Development
The choice of the mobile phase (eluent) is crucial for achieving good separation. The polarity of the mobile phase should be adjusted to move the spot of this compound to a retention factor (Rf) value between 0.2 and 0.6.
-
Initial Solvent System: A common starting mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent and a slightly more polar solvent, such as n-hexane and ethyl acetate. A starting ratio of 7:3 (n-hexane:ethyl acetate) is a reasonable starting point.
-
Optimization:
-
If the Rf value is too low (the spot does not move far from the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If the Rf value is too high (the spot moves close to the solvent front), decrease the polarity of the mobile phase by increasing the proportion of n-hexane.
-
For highly polar compounds that do not move significantly even in pure ethyl acetate, a more polar solvent like methanol can be added to the mobile phase.
-
-
Development:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[9]
-
Close the chamber and allow the solvent to ascend the plate by capillary action.[9]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]
-
Allow the plate to dry completely in a fume hood.
-
Visualization Methods
Since this compound is colorless, visualization methods are required to see the separated spot.[1]
Non-Destructive Method: UV Light
Due to its aromatic ring and conjugated system, this compound is expected to be UV-active.[5][6]
-
Procedure: View the dried TLC plate under a UV lamp at 254 nm. The compound should appear as a dark spot against the green fluorescent background of the plate.[6]
-
Advantages: This method is non-destructive, and the plate can be used for further visualization techniques.[6]
Semi-Destructive Method: Iodine Vapor
Iodine vapor reacts with many organic compounds to form colored complexes.[6]
-
Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The spots will appear as brown stains.[6]
-
Note: The color may fade over time, so it is important to circle the spots with a pencil immediately after visualization.[1]
Destructive Methods: Chemical Stains
These methods involve a chemical reaction to produce a colored spot.[6]
This stain is useful for visualizing compounds that can be oxidized, such as the alkene group in this compound.[5][10]
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
-
Procedure: Spray the dried TLC plate with the KMnO₄ solution or dip the plate into the solution. The spots will appear as yellow to brown spots on a purple background.[5] Gentle heating may be required.
This is a highly specific method for visualizing nitro compounds.[1] The nitro group is reduced to an amino group, which is then diazotized and coupled with a dye to produce a colored spot.[1]
-
Step 1: Reduction
-
Step 2: Diazotization
-
Step 3: Coupling
Data Presentation: Retention Factor (Rf) Values
The retention factor (Rf) is a key parameter in TLC and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is dependent on the stationary phase, mobile phase, and temperature.[1] The following table should be used to record experimental data for the optimization of the mobile phase.
| Mobile Phase System (v/v) | Distance Traveled by Solvent Front (cm) | Distance Traveled by Spot (cm) | Calculated Rf Value | Observations (Spot Shape, Tailing, etc.) |
| n-Hexane:Ethyl Acetate (9:1) | ||||
| n-Hexane:Ethyl Acetate (7:3) | ||||
| n-Hexane:Ethyl Acetate (1:1) | ||||
| n-Hexane:Ethyl Acetate (3:7) | ||||
| Ethyl Acetate (100%) | ||||
| Ethyl Acetate:Methanol (9:1) | ||||
| Ethyl Acetate with 1% Acetic Acid |
Diagrams
Caption: Experimental workflow for TLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Khan Academy [khanacademy.org]
- 4. This compound | 1013-96-3 | Benchchem [benchchem.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. iitg.ac.in [iitg.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for the Derivatization of 2-Nitrocinnamic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrocinnamic acid is a versatile organic compound used as a building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1] Accurate and sensitive quantification of this compound and its metabolites is crucial in drug development, metabolic studies, and quality control. However, its inherent polarity can pose challenges for direct analysis by gas chromatography (GC). Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detection sensitivity.
These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols focus on two primary derivatization strategies: silylation for GC-MS analysis and esterification for both GC-MS and HPLC analysis.
Derivatization Strategies
Silylation for GC-MS Analysis
Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[2] The resulting TMS esters are often more stable than the parent acid and provide characteristic mass spectra that aid in identification. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used silylating reagents.[2]
Esterification for GC-MS and HPLC Analysis
Esterification converts the carboxylic acid group of this compound into an ester. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification).[3] The resulting esters are less polar and more volatile than the corresponding carboxylic acid.[1] For GC-MS analysis, simple alkyl esters (e.g., methyl or ethyl esters) are preferred due to their volatility. For HPLC analysis, esterification can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.
Quantitative Data Summary
Table 1: Representative GC-MS Method Validation Data for Silylated Phenolic Acids [4]
| Analyte (as TMS derivative) | Linearity Range (mg L⁻¹) | Correlation Coefficient (r²) | LOD (mg L⁻¹) | LOQ (mg L⁻¹) |
| trans-Ferulic acid | 1 - 100 | > 0.999 | 0.15 | 0.50 |
| trans-Caffeic acid | 1 - 100 | > 0.999 | 0.23 | 0.77 |
This data is for trans-ferulic acid and trans-caffeic acid and should be considered as an estimate for this compound.
Table 2: Representative Yields for Fischer Esterification of Cinnamic Acid Derivatives
| Cinnamic Acid Derivative | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| Cinnamic Acid | Methanol | Sulfuric Acid | 4 h | >95 | [3] |
| Cinnamic Acid | Ethanol | Sulfuric Acid | 4 h | >95 | [3] |
| Cinnamic Acid | Propanol | Sulfuric Acid | 4 h | >90 | [3] |
| Cinnamic Acid | Butanol | Sulfuric Acid | 4 h | >90 | [3] |
This data is for cinnamic acid and its derivatives and should be considered as a general guideline for the esterification of this compound.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester for subsequent analysis by GC-MS.
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps (B75204) and septa
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound or a dried sample extract into a Reacti-Vial™. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure complete dissolution.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Representative GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Expected Fragmentation of TMS-derivatized this compound:
The mass spectrum of the TMS derivative of this compound is expected to show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of a methyl group ([M-15]⁺), a trimethylsilyl group ([M-73]⁺), and other fragmentations specific to the nitrocinnamic acid structure.[5][6]
Protocol 2: Fischer Esterification of this compound for GC-MS or HPLC Analysis
This protocol describes the synthesis of the methyl ester of this compound. The resulting ester can be analyzed by GC-MS or HPLC-UV.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.
-
Slowly add 0.5 mL of concentrated sulfuric acid dropwise while stirring.
-
-
Reflux:
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with 3 x 30 mL of diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 2-nitrocinnamate.
-
-
Purification (if necessary):
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
-
-
Sample Preparation for Analysis:
-
For GC-MS analysis, dissolve a small amount of the purified ester in a suitable solvent like ethyl acetate.
-
For HPLC analysis, dissolve the ester in the mobile phase.
-
Representative HPLC-UV Parameters:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 acetonitrile:water) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound and its esters have strong UV absorbance. A wavelength around 270-310 nm should be suitable for detection.
-
Injection Volume: 10-20 µL
Visualizations
Caption: Derivatization workflows for this compound.
Caption: Logical flow for the analytical derivatization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 4. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Photosensitive Polymers Using 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrocinnamic acid and its derivatives are valuable precursors in the synthesis of photosensitive polymers. The nitro group in the ortho position of the cinnamic acid moiety imparts unique photochemical properties, making these polymers suitable for applications requiring light-induced degradation or modification. Upon exposure to ultraviolet (UV) light, the 2-nitrocinnamate group can undergo intramolecular cyclization and subsequent cleavage, leading to the scission of the polymer backbone or the release of a protected functional group. This photosensitivity allows for precise spatial and temporal control over the polymer's properties, which is highly desirable in fields such as photolithography, drug delivery, and tissue engineering.
These application notes provide an overview of the synthesis of photosensitive polymers incorporating this compound and detailed protocols for their preparation and characterization.
Core Concepts and Mechanisms
The key to the photosensitivity of polymers containing this compound lies in the photochemistry of the o-nitrobenzyl group, a well-known photolabile protecting group. The general mechanism involves the following steps:
-
Photoexcitation: Upon absorption of UV light (typically around 300-360 nm), the nitro group is excited to a triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position of the cinnamate (B1238496) side chain, forming an aci-nitro intermediate.
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization and rearrangement.
-
Cleavage: This rearrangement leads to the cleavage of the ester bond connecting the 2-nitrocinnamate group to the polymer backbone, resulting in the formation of a carboxylic acid on the polymer and 2-nitrosobenzaldehyde as a byproduct.
This light-induced cleavage can be exploited to create photodegradable materials or to "uncage" therapeutic agents or other molecules that have been attached to the polymer via the 2-nitrocinnamate linker.
Applications
The unique properties of photosensitive polymers derived from this compound lend themselves to a variety of applications:
-
Photolithography: These polymers can be used as positive-tone photoresists. The UV-exposed regions of the polymer film become more soluble due to chain scission and can be selectively removed with a developer solution, allowing for the creation of micro- and nanoscale patterns.
-
Controlled Drug Delivery: Therapeutic agents can be conjugated to a polymer backbone through a 2-nitrocinnamate linker. The drug remains inactive until it is released at a specific site and time by targeted light exposure.
-
Tissue Engineering: Photosensitive hydrogels can be fabricated using these polymers. Light can be used to degrade specific regions of the hydrogel, creating channels to guide cell growth or to release growth factors in a controlled manner.
-
Biomaterials: The ability to alter material properties with light allows for the creation of dynamic biomaterials that can respond to biological cues or external stimuli.
Experimental Protocols
Protocol 1: Synthesis of Poly(vinyl 2-nitrocinnamate)
This protocol describes the synthesis of a photosensitive polymer by the esterification of poly(vinyl alcohol) (PVA) with 2-nitrocinnamoyl chloride.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw ~25,000 g/mol
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine (B92270)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
Part A: Synthesis of 2-Nitrocinnamoyl Chloride
-
In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Reflux the mixture at 70-80 °C for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-nitrocinnamoyl chloride as a yellow solid. Use this product immediately in the next step.
Part B: Esterification of Poly(vinyl alcohol)
-
Dissolve poly(vinyl alcohol) (1 equivalent of hydroxyl groups) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Dissolve the freshly prepared 2-nitrocinnamoyl chloride (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the PVA solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 24 hours.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol with stirring.
-
Filter the precipitate and wash it thoroughly with methanol and then diethyl ether to remove unreacted reagents and pyridine.
-
Redissolve the polymer in a suitable solvent (e.g., DMF or acetone) and re-precipitate it into methanol to further purify it.
-
Dry the resulting poly(vinyl 2-nitrocinnamate) under vacuum at 40 °C to a constant weight.
Characterization:
-
FT-IR: The successful esterification can be confirmed by the appearance of a strong ester carbonyl peak (~1720 cm⁻¹) and peaks corresponding to the nitro group (~1520 and 1340 cm⁻¹), and the disappearance of the broad hydroxyl peak from PVA.
-
¹H NMR: The degree of substitution can be determined by comparing the integration of the aromatic and vinylic protons of the 2-nitrocinnamate group to the protons of the polymer backbone.
Protocol 2: Synthesis of a Photosensitive Copolymer via Free Radical Polymerization
This protocol describes the synthesis of a copolymer of 2-nitrocinnamoyloxyethyl methacrylate (B99206) and methyl methacrylate.
Materials:
-
This compound
-
2-Hydroxyethyl methacrylate (HEMA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Oil bath
Procedure:
Part A: Synthesis of 2-Nitrocinnamoyloxyethyl Methacrylate Monomer
-
Dissolve this compound (1 equivalent), HEMA (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure monomer.
Part B: Copolymerization
-
In a Schlenk flask, dissolve the 2-nitrocinnamoyloxyethyl methacrylate monomer (desired molar ratio), methyl methacrylate (desired molar ratio), and AIBN (1-2 mol% of total monomers) in anhydrous THF.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60-70 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Cool the reaction and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol or hexanes.
-
Filter the polymer and dry it under vacuum.
Quantitative Data
The following table summarizes typical data that can be obtained from the synthesis and characterization of these photosensitive polymers. The exact values will depend on the specific reaction conditions and the desired polymer properties.
| Parameter | Poly(vinyl 2-nitrocinnamate) | Poly(2-nitrocinnamoyloxyethyl methacrylate-co-MMA) |
| Synthesis | ||
| Yield | 70-90% | 60-80% |
| Degree of Substitution | 30-80 mol% | Varies with monomer feed ratio |
| Characterization | ||
| Molecular Weight (Mw) | 30,000 - 100,000 g/mol | 20,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.3 - 2.0 |
| Glass Transition Temp. (Tg) | 100-140 °C | 90-120 °C |
| Photosensitivity | ||
| UV Absorption λmax | ~300 nm | ~300 nm |
| Quantum Yield of Photolysis | 0.01 - 0.05 | 0.01 - 0.05 |
| Exposure Energy for Cleavage | 100-500 mJ/cm² | 100-500 mJ/cm² |
Visualizations
Caption: Synthesis of Poly(vinyl 2-nitrocinnamate).
Caption: Photochemical Cleavage of 2-Nitrocinnamate Ester.
Conclusion
Polymers functionalized with this compound represent a versatile class of photosensitive materials with significant potential in various high-technology fields. The protocols and data presented here provide a foundation for researchers to synthesize and characterize these materials for their specific applications. The ability to precisely control material properties with light opens up numerous possibilities for the development of advanced and "smart" polymeric systems. Further research can focus on optimizing the photosensitivity, tuning the degradation kinetics, and exploring novel applications in areas like 4D printing and responsive biomedical devices.
2-Nitrocinnamic Acid: A Versatile Precursor in the Synthesis of Heterocyclic Scaffolds and Complex Molecules
Introduction: 2-Nitrocinnamic acid is a valuable and versatile building block in organic synthesis, prized for its unique combination of functional groups: a carboxylic acid, an alkene, and an ortho-disposed nitro group on an aromatic ring. This arrangement allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of a variety of important organic molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and natural products. Its applications span from classical named reactions to modern photochemical and multicomponent strategies. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, aimed at researchers, scientists, and professionals in drug development.
Reductive Cyclization for the Synthesis of Indoles: The Baeyer-Emmerling Synthesis
One of the most historically significant applications of this compound is in the synthesis of indole (B1671886), a foundational heterocyclic motif in numerous biologically active compounds. The Baeyer-Emmerling indole synthesis, discovered in 1869, utilizes the reductive cyclization of ortho-nitrocinnamic acid.[1][2][3][4][5]
Reaction Mechanism: The reaction is initiated by the reduction of the nitro group to a nitroso group using iron powder in a strongly basic solution.[2][3] The nitrogen of the nitroso group then undergoes intramolecular condensation with the β-carbon of the alkene chain, forming a five-membered ring with the loss of a water molecule. Subsequent decarboxylation of the resulting intermediate yields the final indole product.[2][3]
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. wikiwand.com [wikiwand.com]
- 3. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives [morressier.com]
- 5. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Nitrocinnamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Nitrocinnamic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound are the Perkin reaction and the Knoevenagel-Doebner condensation.[1][2] An alternative, though often less selective, method is the direct nitration of cinnamic acid.[3]
-
Perkin Reaction: This method involves the condensation of 2-nitrobenzaldehyde (B1664092) with acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate (B1210297).[1][4]
-
Knoevenagel-Doebner Condensation: This reaction uses 2-nitrobenzaldehyde and malonic acid with a basic catalyst like pyridine (B92270) or piperidine.[5][6]
-
Direct Nitration of Cinnamic Acid: This approach involves the nitration of cinnamic acid using a nitrating agent, such as a mixture of nitric and sulfuric acids. A significant drawback is the formation of a mixture of ortho and para isomers, which requires subsequent separation.[3]
Q2: My Perkin reaction is resulting in a low yield of this compound. What are the potential causes?
A2: Low yields in the Perkin reaction can be attributed to several factors:
-
Moisture: The presence of moisture can hydrolyze the acetic anhydride, reducing its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous reagents.[7]
-
Impure Reactants: 2-Nitrobenzaldehyde can oxidize to 2-nitrobenzoic acid if exposed to air for extended periods. It is advisable to use freshly purified 2-nitrobenzaldehyde.[3]
-
Suboptimal Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times (several hours) to proceed to completion.[7][8] Insufficient heat or time will result in incomplete conversion.
-
Inefficient Base: The acetate salt used as a catalyst should be freshly fused and finely powdered to maximize its activity.
Q3: I am observing a dark, resinous, or tar-like substance in my Perkin reaction mixture. What is it and how can I prevent it?
A3: The formation of dark, resinous materials is a common side reaction in the Perkin reaction, often due to the self-condensation of 2-nitrobenzaldehyde under basic conditions at high temperatures.[9] To minimize this:
-
Control Temperature: Avoid excessively high temperatures. Maintain a stable temperature using a controlled heating mantle or oil bath.
-
Reaction Time: Prolonged heating can promote the formation of these byproducts. Monitor the reaction's progress using thin-layer chromatography (TLC) and work up the reaction as soon as the starting material is consumed.
-
Purity of Aldehyde: Use pure 2-nitrobenzaldehyde, as impurities can sometimes catalyze polymerization or resinification.
Q4: In my Knoevenagel-Doebner synthesis, the reaction is sluggish or incomplete. What should I consider?
A4: A slow or incomplete Knoevenagel-Doebner reaction can be due to:
-
Catalyst Choice: The basicity of the catalyst is crucial. While a base is necessary, a very strong base can promote the self-condensation of the aldehyde.[5] Piperidine is often used as a catalyst in pyridine as the solvent.[2][10]
-
Reagent Purity: Ensure that the malonic acid is dry and of high purity.
-
Temperature: While often performed at elevated temperatures, the optimal temperature can vary. Higher temperatures can also lead to decarboxylation of the product as a side reaction.[11]
Q5: My final this compound product is difficult to purify. What are common impurities?
A5: Common impurities depend on the synthetic route:
-
Perkin Reaction: Unreacted 2-nitrobenzaldehyde, 2-nitrobenzoic acid (from oxidation of the aldehyde), and resinous byproducts from self-condensation.
-
Knoevenagel-Doebner Condensation: Unreacted 2-nitrobenzaldehyde and malonic acid.
-
Direct Nitration: The main impurity is the 4-nitrocinnamic acid isomer, which can be challenging to separate due to similar physical properties.
Recrystallization is a common method for purification.[9]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Perkin: Ensure the reaction temperature is maintained at ~180°C for at least 8-10 hours.[8] - Knoevenagel-Doebner: Monitor the reaction by TLC to confirm the consumption of 2-nitrobenzaldehyde. Consider extending the reflux time if necessary.[10] |
| Moisture Contamination | - Use oven-dried glassware. - Use anhydrous sodium acetate (freshly fused) for the Perkin reaction.[8] |
| Impure Starting Materials | - Use freshly distilled or purified 2-nitrobenzaldehyde to avoid side reactions from 2-nitrobenzoic acid.[3] |
| Suboptimal Work-up | - During work-up, ensure complete precipitation of the product by adjusting the pH appropriately. |
Issue 2: Formation of Resinous Byproducts (Primarily in Perkin Reaction)
| Potential Cause | Troubleshooting Steps |
| Aldehyde Self-Condensation | - Maintain strict temperature control; avoid overheating. - Minimize reaction time; monitor by TLC and stop the reaction upon completion. |
| Impure Aldehyde | - Purify the 2-nitrobenzaldehyde before use. |
Issue 3: Product "Oils Out" During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Solution Saturated Above Melting Point | - Re-heat the mixture to dissolve the oil. - Add a small amount of additional hot solvent to ensure the saturation point is below the melting point of this compound. |
| Rapid Cooling | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| High Impurity Level | - Consider purifying the crude product by another method, such as column chromatography, before recrystallization. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of nitrocinnamic acids. Note that yields can vary significantly based on the scale of the reaction and the purity of the reagents.
| Synthesis Method | Reactants | Catalyst/Base | Temperature (°C) | Time (hours) | Typical Yield (%) | Reference |
| Perkin Reaction | m-Nitrobenzaldehyde, Acetic Anhydride | Sodium Acetate | 180 | 13 | 74-77 | [8] |
| Knoevenagel-Doebner | Aromatic Aldehydes, Malonic Acid | Pyridine/Piperidine | Reflux | 2-8 | 75-85 | [10] |
| Direct Nitration | Cinnamic Acid | HNO₃/H₂SO₄ | 0-5 | - | Mixture of o- and p-isomers | [3] |
Experimental Protocols
Protocol 1: Synthesis of m-Nitrocinnamic Acid via Perkin Reaction
This protocol for m-nitrocinnamic acid can be adapted for the synthesis of this compound by substituting m-nitrobenzaldehyde with 2-nitrobenzaldehyde.
Materials:
-
m-Nitrobenzaldehyde (50 g, 0.33 mole)
-
Freshly fused sodium acetate (40 g, 0.48 mole)
-
Acetic anhydride (70 g, 0.68 mole)
Procedure:
-
In a 200-cc round-bottomed flask fitted with a reflux condenser, combine the m-nitrobenzaldehyde, sodium acetate, and acetic anhydride.[8]
-
Mix the contents well and heat the mixture in an oil bath at 180°C for approximately 13 hours.[8]
-
After cooling slightly, pour the reaction product into 200–300 cc of water and filter the solid by suction.[8]
-
Wash the solid several times with water.[8]
-
Dissolve the crude product in a solution of 20 cc of aqueous ammonia (B1221849) in about 200 cc of water.[8]
-
Filter the solution of the ammonium (B1175870) salt and then pour it into a solution of 15 cc of sulfuric acid in about 200 cc of water to precipitate the m-nitrocinnamic acid.[8]
-
Filter the precipitate, redissolve it in aqueous ammonia, and reprecipitate with dilute sulfuric acid.[8]
-
After the final precipitation, wash the product with a small amount of water and dry it as much as possible by suction.[8]
-
For further purification, recrystallize the product from boiling 95% alcohol. The expected yield is 47–49 g (74–77%).[8]
Visualizations
Caption: General troubleshooting workflow for the synthesis of this compound.
Caption: Common side reactions in the main synthetic routes to this compound.
References
- 1. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. DSpace [open.bu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
Technical Support Center: Perkin Reaction for 2-Nitrocinnamic Acid Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Perkin reaction for the synthesis of 2-Nitrocinnamic acid. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound using the Perkin reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Wet Reagents: The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride (B1165640).[1] 2. Inactive Catalyst: The acetate (B1210297) salt used as a catalyst may not be anhydrous.[2] 3. Suboptimal Reaction Time or Temperature: The reaction may not have reached completion due to insufficient heating time or temperature.[2][3] 4. Impure 2-Nitrobenzaldehyde (B1664092): The starting aldehyde may have oxidized to 2-nitrobenzoic acid.[2][3] | 1. Ensure all glassware is thoroughly oven-dried before use. Use freshly opened or properly stored anhydrous acetic anhydride. 2. Use freshly fused sodium acetate or potassium acetate. Dry the acetate salt in an oven before use.[4] 3. The typical temperature for the Perkin reaction is around 180°C for several hours.[2][3] Consider increasing the reaction time if monitoring indicates an incomplete reaction. 4. Use freshly purified 2-nitrobenzaldehyde. |
| Formation of a Dark, Resinous, or Oily Product | 1. Side Reactions: High reaction temperatures can promote the self-condensation of 2-nitrobenzaldehyde or other side reactions, leading to the formation of polymeric materials.[3] 2. Presence of Impurities: Impurities in the starting materials can catalyze the formation of byproducts.[3] | 1. Maintain the reaction temperature within the recommended range. Avoid localized overheating by ensuring uniform heating and stirring. 2. Use purified 2-nitrobenzaldehyde.[3] |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: Residual 2-nitrobenzaldehyde can make crystallization difficult.[2] 2. Formation of Isomers: While the trans isomer is typically the major product, the presence of the cis isomer can complicate purification. | 1. During the workup, ensure the complete removal of unreacted 2-nitrobenzaldehyde. This can be achieved by steam distillation or by washing the basic aqueous solution with a suitable organic solvent before acidification.[5] 2. Recrystallization is often effective for purifying the desired trans isomer. |
| Product has a Low Melting Point | 1. Presence of Impurities: The melting point of a compound is depressed by the presence of impurities.[2] 2. Incomplete Drying: Residual solvent from recrystallization will lower the melting point. | 1. Recrystallize the this compound from a suitable solvent, such as an ethanol-water mixture, to remove impurities.[5] 2. Ensure the final product is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Perkin reaction for the synthesis of this compound?
-
2-Nitrobenzaldehyde: This is the aromatic aldehyde that undergoes condensation with the enolate of acetic anhydride. The electron-withdrawing nitro group at the ortho position increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophilic attack.[6]
-
Acetic Anhydride: This serves as both the source of the enolizable α-hydrogens to form the nucleophilic carbanion and as the solvent for the reaction.[2]
-
Potassium Acetate (or Sodium Acetate): This acts as the base catalyst that deprotonates acetic anhydride to form the reactive enolate intermediate.[2] Potassium acetate is often preferred as it can lead to higher yields compared to sodium acetate.[2]
Q2: How does the ortho-nitro group in 2-nitrobenzaldehyde affect the reaction?
The nitro group is a strong electron-withdrawing group. When positioned ortho to the aldehyde group, it significantly increases the reactivity of the carbonyl carbon towards nucleophilic attack through both inductive and resonance effects. This generally leads to a faster reaction and a higher yield compared to the meta-substituted isomer.[6] A yield of 75% has been reported for the synthesis of this compound via the Perkin reaction.
Q3: What are the typical reaction conditions for the synthesis of this compound?
The Perkin reaction typically requires high temperatures, generally around 180°C, and a reaction time of several hours to proceed to completion.[3][4]
Q4: What are some common side reactions to be aware of?
A common side reaction is the formation of dark, resinous materials, which can result from the self-condensation of the aldehyde, particularly at high temperatures.[3]
Q5: How can I purify the crude this compound?
A common purification method involves dissolving the crude product in a basic aqueous solution (like aqueous ammonia (B1221849) or sodium carbonate), filtering to remove any insoluble impurities, and then re-precipitating the acid by adding a strong acid (like sulfuric or hydrochloric acid).[4] Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various parameters on the yield of the Perkin reaction.
Table 1: Effect of Nitro Group Position on Cinnamic Acid Yield
| Substituted Benzaldehyde | Yield (%) |
| 2-Nitrobenzaldehyde | 75 |
| 3-Nitrobenzaldehyde | 74-77[4] |
| 4-Nitrobenzaldehyde | 82 |
| Benzaldehyde (unsubstituted) | 70-75 |
Note: The data suggests that while the 2-nitro group is strongly activating, steric hindrance might play a role in the slightly lower yield compared to the 4-nitro isomer.[6]
Table 2: Effect of Catalyst on Cinnamic Acid Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours)
| Catalyst | Yield (%) |
| Sodium Acetate | Lower Yields[2] |
| Potassium Acetate | 70-72[2] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from the established procedure for the synthesis of m-Nitrocinnamic acid and incorporates best practices for the Perkin reaction.[4]
Materials:
-
2-Nitrobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Potassium Acetate (freshly fused is recommended)
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Ethanol (B145695) (95%)
-
Activated Charcoal (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers
-
Büchner funnel and filter flask
-
Separatory funnel
-
pH paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-nitrobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous potassium acetate (1.5 eq).
-
Heating: Attach a reflux condenser and heat the mixture in a heating mantle or oil bath to 180°C for 5-8 hours. The mixture should be stirred if possible.
-
Work-up:
-
Allow the reaction mixture to cool slightly and then carefully pour it into a beaker containing a large volume of water.
-
Boil the mixture for a short period to hydrolyze any remaining acetic anhydride.
-
Neutralize the mixture with a saturated solution of sodium carbonate. This will dissolve the this compound as its sodium salt.
-
If a significant amount of unreacted 2-nitrobenzaldehyde is present (visible as an oil), it can be removed by steam distillation or by extraction with an organic solvent like ether.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated and then filtered hot to decolorize it.
-
-
Precipitation:
-
Cool the aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (check with pH paper).
-
This compound will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
For further purification, recrystallize the crude product from a mixture of ethanol and water.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
References
Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids
Welcome to the Technical Support Center for optimizing the Knoevenagel condensation for the synthesis of substituted cinnamic acids. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues and to offer detailed procedural insights.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments for synthesizing substituted cinnamic acids.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired cinnamic acid product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from the reactivity of your starting materials and catalyst choice to the specific reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound (in this case, malonic acid or its derivatives) is crucial for deprotonation by the base catalyst. If the pKa is too high, deprotonation will be inefficient.[1]
-
Solution: Ensure you are using a suitable active methylene compound. For cinnamic acid synthesis, malonic acid is standard.
-
-
Catalyst Inefficiency or Inappropriateness: The choice and amount of catalyst are critical. Weak bases like piperidine (B6355638) and pyridine (B92270) are commonly used in the Doebner modification.[1][2] Using a strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde.[1]
-
Solution: Optimize your catalyst system. If using a classic pyridine/piperidine system, ensure the reagents are not degraded.[2] Consider alternative "greener" catalysts such as ammonium (B1175870) bicarbonate or L-proline, which can be effective and avoid the use of hazardous pyridine.[2][3]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.[1] High temperatures can promote side reactions, while low temperatures can slow the reaction down.[2][4]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] A typical temperature range for this synthesis is 80-120°C, often under reflux.[2] The choice of solvent is also key; polar aprotic solvents like DMF and DMSO are often effective.[2][4] Greener protocols have shown high yields in ethanol (B145695) or water, especially with microwave assistance.[2][5]
-
-
Impure Reagents: Aromatic aldehydes, a key starting material, are susceptible to oxidation to the corresponding benzoic acid, which will not participate in the Knoevenagel condensation.[2]
-
Solution: Use freshly distilled or purified aromatic aldehydes to ensure high reactivity.[2]
-
-
Steric Hindrance: Bulky substituents on the aromatic aldehyde can hinder the reaction.[1]
-
Solution: If possible, consider using less sterically hindered starting materials. Alternatively, increasing the reaction time or temperature may be necessary to overcome the steric hindrance.[1]
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The two most common side reactions in Knoevenagel condensations are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the α,β-unsaturated product.[1]
-
Self-Condensation of the Aldehyde: This is more likely to occur with enolizable aldehydes and under strongly basic conditions.
-
Solution: Control the addition of the aldehyde by adding it slowly to the mixture of the active methylene compound and the catalyst. This keeps the concentration of the enolizable aldehyde low at any given time, minimizing self-condensation.[1] Using a weaker base can also mitigate this side reaction.
-
-
Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated acid, can act as a Michael acceptor for another molecule of the deprotonated active methylene compound.
-
Solution: Optimize the stoichiometry of your reactants. Using a slight excess of the aldehyde can help to consume the active methylene compound and reduce the likelihood of Michael addition. Careful control of reaction time and temperature is also important, as prolonged reaction times or excessive heat can favor the formation of the Michael adduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the Doebner modification of the Knoevenagel condensation?
A1: The Doebner modification specifically refers to the Knoevenagel condensation between an aldehyde and malonic acid, typically using pyridine as the solvent and a catalytic amount of piperidine.[2][6][7] A key feature of this modification is the in-situ decarboxylation of the initially formed α,β-unsaturated dicarboxylic acid intermediate to yield the final cinnamic acid product.[2][7]
Q2: What are some "greener" alternatives to the traditional pyridine/piperidine catalyst system?
A2: There has been significant research into developing more environmentally friendly protocols. Some greener alternatives include:
-
Using benign inorganic ammonia (B1221849) salts like ammonium bicarbonate.[2]
-
Employing phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) in water.[2][5]
-
Utilizing organocatalysts like L-proline in ethanol.[3]
-
Conducting the reaction under solvent-free conditions, sometimes with microwave or ultrasound irradiation.[8][9]
Q3: How does the choice of solvent impact the synthesis of substituted cinnamic acids?
A3: The solvent plays a crucial role in dissolving the reactants and stabilizing intermediates.[2]
-
Classical Approach: In the Doebner modification, pyridine often serves as both the solvent and a base.[2][10]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred for their ability to effectively dissolve reactants.[2][4]
-
Greener Solvents: Ethanol and water have been successfully used, particularly in microwave-assisted reactions, offering a more environmentally benign approach.[2][5] Toluene has also been investigated as a less toxic alternative to benzene (B151609) and pyridine.[2][10]
Q4: What is a typical work-up procedure for isolating the substituted cinnamic acid product?
A4: A common work-up procedure involves:
-
Cooling the reaction mixture to room temperature.[2]
-
Pouring the mixture into a beaker containing crushed ice and acidifying with concentrated hydrochloric acid to a low pH. This protonates the carboxylate and causes the cinnamic acid to precipitate.[2]
-
Collecting the solid product by vacuum filtration.[2]
-
Washing the collected solid with cold water to remove any remaining salts, like pyridine hydrochloride.[2]
-
Drying the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2]
Data Presentation: Reaction Conditions for Substituted Cinnamic Acid Synthesis
The following tables summarize various reaction conditions for the Knoevenagel condensation to produce substituted cinnamic acids, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Comparison of Different Catalytic Systems
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Malonic Acid | Piperidine | Pyridine | Reflux | 2-8 h | ~90 | [2] |
| Aromatic Aldehydes | Malonic Acid | Triethylamine (TEA) | Toluene | Reflux | 2 h | ~90 | [10] |
| Aromatic Aldehydes | Malonic Acid | L-proline | Ethanol | Varies | Varies | 60-80 | [3] |
| Aromatic Aldehydes | Malonic Acid | DABCO | DMF | Varies | Varies | Good to Excellent | [11][12] |
| Aromatic Aldehydes | Malonic Acid | Ammonium Bicarbonate | - | - | - | - | [2] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [13] |
Table 2: Microwave-Assisted Synthesis of Cinnamic Acids
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Aromatic Aldehydes | Malonic Acid | TBAB / K₂CO₃ | Water | 900 | 3.5-8 | 65-90 | [14] |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | - | 20 min | >95 | [13] |
Experimental Protocols
Protocol 1: Classical Doebner Modification for Cinnamic Acid Synthesis
This protocol describes the traditional method for synthesizing cinnamic acid from benzaldehyde (B42025) and malonic acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.05 equivalents) in pyridine.[2]
-
Reagent Addition: Add freshly distilled benzaldehyde (1.0 equivalent) to the solution.[2]
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.05 equivalents).[2]
-
Reaction: Heat the reaction mixture to a gentle reflux and stir for 2-8 hours. The evolution of CO₂ gas indicates that the reaction is proceeding. Monitor the disappearance of benzaldehyde by TLC.[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic. This will precipitate the cinnamic acid.[2]
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any remaining pyridine hydrochloride. Dry the crude product. For higher purity, recrystallize the cinnamic acid from a suitable solvent, such as an ethanol/water mixture.[2]
Protocol 2: Greener Microwave-Assisted Synthesis using a Phase-Transfer Catalyst
This protocol utilizes a phase-transfer catalyst in water for a more rapid and environmentally friendly synthesis.
-
Setup: In a microwave-safe vessel, combine the substituted benzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (TBAB, 2.5 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).[2][14]
-
Solvent Addition: Add 10 mL of distilled water to the mixture.[2][14]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 75-100°C) for the appropriate time (typically 5-20 minutes), with stirring.[13][14]
-
Workup: After the reaction is complete, cool the vessel to room temperature. Acidify the reaction mixture with 1 M HCl to precipitate the product.[13]
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.[13]
Visualizations
Caption: A logical workflow for troubleshooting low yield in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2fuwcrobertboschcollege.de [2fuwcrobertboschcollege.de]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Purification of 2-Nitrocinnamic acid from a crude reaction mixture
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 2-nitrocinnamic acid from a crude reaction mixture.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid. This can be caused by several factors, including the solution being saturated at a temperature above the melting point of this compound, the presence of impurities that depress the melting point, or cooling the solution too quickly.
-
Solution 1: Re-dissolve and Adjust Solvent. Return the flask to the heat source to redissolve the oil. Add a small amount of the "good" (soluble) solvent (e.g., ethanol) to decrease the saturation point. This will help keep the compound dissolved until the solution cools to a temperature below its melting point.[1]
-
Solution 2: Slow Down the Cooling Process. Rapid cooling can promote oiling out.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Solution 3: Change the Solvent System. If the issue persists, consider using a different solvent system with a lower boiling point.
Q2: The yield of my recrystallized this compound is very low. What are the possible reasons and how can I improve it?
A: Low recovery of the purified product is a common issue that can stem from several procedural steps.
-
Cause 1: Using too much solvent. An excessive amount of solvent will lead to a significant portion of the product remaining dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.[2]
-
-
Cause 2: Premature crystallization during hot filtration. If the solution cools and crystals form during the hot filtration step to remove insoluble impurities, product will be lost.
-
Solution: Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[2]
-
-
Cause 3: Incomplete crystallization. Insufficient cooling time will result in incomplete precipitation of the product.
-
Solution: Allow the solution to cool to room temperature undisturbed, followed by cooling in an ice bath for a sufficient period to maximize crystal formation.[2]
-
-
Cause 4: Washing crystals with warm solvent. Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the purified product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[3]
-
Q3: No crystals are forming even after the solution has cooled for a long time. What should I do?
A: The failure of crystals to form is often due to either the solution not being supersaturated or the lack of a nucleation site for crystal growth to begin.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[1]
-
Seed Crystals: Add a tiny crystal of pure this compound to the solution. This will act as a template for further crystal growth.[1]
-
-
Solution 2: Concentrate the Solution. If too much solvent was used, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[4]
Q4: My purified this compound has a low melting point and/or appears discolored. What are the likely impurities and how can I remove them?
A: A low or broad melting point and discoloration are indicative of impurities. The most common impurities from a Knoevenagel condensation synthesis are unreacted starting materials (2-nitrobenzaldehyde and malonic acid) and potential side products.
-
Impurity: 2-Nitrobenzaldehyde (B1664092). This starting material is less polar than this compound.
-
Removal by Recrystallization: Careful recrystallization should separate the more polar this compound from the less polar aldehyde.
-
Removal by Column Chromatography: If recrystallization is ineffective, column chromatography using a silica (B1680970) gel stationary phase and a mobile phase such as a hexane (B92381)/ethyl acetate (B1210297) gradient can be used. The less polar 2-nitrobenzaldehyde will elute before the more polar this compound.[5]
-
-
Impurity: Malonic Acid. This starting material is a dicarboxylic acid and is highly polar.
-
Removal by Washing: Malonic acid is soluble in water, while this compound is sparingly soluble. Washing the crude product with cold water before recrystallization can help remove a significant portion of the malonic acid.
-
Removal by Extraction: During the work-up, an acid-base extraction can be employed. Dissolving the crude mixture in an organic solvent and washing with water should remove the majority of the malonic acid into the aqueous layer.
-
-
Impurity: Isomeric Byproducts (e.g., 4-nitrocinnamic acid). If the synthesis involved the nitration of cinnamic acid, isomeric impurities might be present.
-
Removal by Fractional Crystallization: The ortho and para isomers can sometimes be separated by fractional crystallization due to differences in their solubility.[6]
-
Removal by Column Chromatography: Column chromatography is often effective for separating isomers. The separation is based on the difference in polarity between the isomers.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good solvent for the recrystallization of this compound?
A: A mixed solvent system of ethanol (B145695) and water is commonly effective for the recrystallization of cinnamic acid derivatives.[2] this compound is soluble in hot ethanol and sparingly soluble in water. The procedure involves dissolving the crude product in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q2: How can I monitor the purity of my this compound during the purification process?
A: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purity. A suitable mobile phase for TLC analysis of this compound and its common impurities on a silica gel plate could be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid remains protonated and gives a well-defined spot. For example, a starting point could be a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid. The relative positions of the spots (Rf values) will indicate the presence of impurities. 2-nitrobenzaldehyde will have a higher Rf value (less polar) than this compound, while malonic acid will have a very low Rf value (highly polar).
Q3: What is the expected melting point of pure this compound?
A: The melting point of pure this compound is an important indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 243-245 °C | BenchChem |
| Appearance | Light yellow to yellow solid | BenchChem |
| Solubility in Water | Insoluble | BenchChem |
| Solubility in Ethanol | Soluble | BenchChem |
| Solubility in Acetone | Soluble | BenchChem |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol-Water Mixed Solvent System
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol in small portions until the solid is completely dissolved.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy and the turbidity persists.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography. This method is particularly useful if recrystallization fails to remove impurities effectively.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. A good starting point is a 7:3 hexane:ethyl acetate mixture. The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample solution onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting the eluent in fractions.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (increasing the proportion of ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Recrystallization of 2-Nitrocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the purification of 2-Nitrocinnamic acid by recrystallization.
Data Presentation: Solubility Profile of this compound
Qualitative Solubility Data
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | Insoluble[1][2] | Very Slightly Soluble | Poor as a single solvent; suitable as an anti-solvent in a mixed-solvent system. |
| Ethanol (B145695) | Soluble | Very Soluble | Good potential as a primary solvent. |
| Methanol (B129727) | Soluble | Very Soluble | Good potential as a primary solvent. |
| Acetone | Soluble | Very Soluble | May be too effective of a solvent, leading to low recovery. |
| Ethyl Acetate | Moderately Soluble | Soluble | Potential for use, but may require a co-solvent. |
| Toluene | Slightly Soluble | Soluble | May be a suitable solvent. |
| Hexane | Insoluble | Insoluble | Suitable as an anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol outlines the procedure for recrystallizing this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
95% or absolute Ethanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol (e.g., 5-10 mL) and begin heating the mixture on a hot plate with gentle stirring.
-
Addition of Hot Solvent: Continue to add hot ethanol in small portions until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving flask containing a small amount of boiling ethanol on the hot plate. Place a fluted filter paper in the hot funnel and pour the hot solution through it. This will remove the insoluble impurities.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals on the filter funnel by drawing air through them for a period. The crystals can then be transferred to a watch glass for further air drying or dried in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This method is useful if this compound is too soluble in ethanol at room temperature, leading to poor recovery.
Materials:
-
Same as Protocol 1, with the addition of deionized water.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point.[5]
-
Clarification: If too much water is added and the solution becomes excessively cloudy or a precipitate forms, add a small amount of hot ethanol to redissolve the solid and obtain a clear or faintly cloudy solution.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a small amount of ice-cold ethanol/water mixture, and dry the crystals as described in Protocol 1.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass stirring rod just below the surface of the solution. - Add a seed crystal of pure this compound. |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation point, and allow it to cool more slowly. - Insulate the flask to slow down the cooling process. - Consider using a different solvent or solvent mixture with a lower boiling point. |
| The yield of recrystallized product is very low. | - Too much solvent was used. - Premature crystallization occurred during hot filtration. - Incomplete crystallization. - Washing the crystals with warm solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Allow sufficient time for crystallization, including cooling in an ice bath. - Always use ice-cold solvent for washing the collected crystals. |
| The final product is still colored. | - Colored impurities have a similar solubility profile to this compound. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb the desired product, reducing the yield. |
| The solid will not dissolve in the hot solvent. | - Not enough solvent has been added. - The solid contains insoluble impurities. | - Continue to add small portions of the hot solvent until the desired product dissolves. - If the bulk of the sample has dissolved but some solid remains, perform a hot gravity filtration to remove the insoluble material. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my this compound?
A1: The ideal solvent should dissolve the this compound when hot but not when cold. It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures. A mixed solvent system, such as ethanol/water, is often effective. Small-scale solubility tests with various solvents are recommended to find the optimal one for your specific sample.
Q2: My this compound appears as a yellow crystalline powder. Will recrystallization remove the color?
A2: Pure this compound is typically a light yellow to yellow solid.[2] If your sample has a darker or off-color appearance, recrystallization can help to remove colored impurities. If the color persists after one recrystallization, using activated charcoal during the process can be effective.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 243-245 °C.[1] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Q4: Can I use a solvent other than ethanol?
A4: Yes, other solvents like methanol or a toluene/hexane mixture could potentially be used. The principles of recrystallization remain the same. The choice of solvent depends on the specific impurities present in your crude sample. It is always best to perform preliminary solubility tests.
Q5: How can I improve the crystal size?
A5: The rate of cooling is the primary factor influencing crystal size. Slow, undisturbed cooling will generally result in larger, more well-formed crystals. Insulating the flask can help to slow the cooling process.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for crystallization failure.
References
Troubleshooting low yields in the Baeyer-Emmerling indole synthesis
Welcome to the technical support center for the Baeyer-Emmerling indole (B1671886) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments, with a focus on resolving low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the Baeyer-Emmerling indole synthesis?
The Baeyer-Emmerling indole synthesis is a chemical reaction that produces indole or substituted indoles from an ortho-nitrocinnamic acid derivative. The reaction is typically carried out using iron powder as a reducing agent in a strongly basic solution.[1][2]
Q2: What is the underlying mechanism of the Baeyer-Emmerling indole synthesis?
The reaction proceeds through a multi-step mechanism:
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Reduction: The iron powder reduces the nitro group of the ortho-nitrocinnamic acid to a nitroso group.
-
Condensation: The nitrogen atom of the nitroso group then undergoes an intramolecular condensation with a carbon atom of the alkene chain, forming a five-membered ring and eliminating a molecule of water.
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Decarboxylation: The resulting intermediate undergoes decarboxylation to yield the final indole product.[1]
Q3: What are the key reagents and their roles in this synthesis?
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Ortho-nitrocinnamic acid: The starting material containing the necessary functionalities for cyclization.
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Iron powder: The reducing agent responsible for converting the nitro group to a nitroso group.
-
Strong base (e.g., sodium hydroxide, potassium hydroxide): Creates the necessary alkaline conditions for the reaction to proceed.
Troubleshooting Low Yields
Low yields are a common challenge in the Baeyer-Emmerling indole synthesis. The following troubleshooting guide addresses potential causes and provides systematic solutions.
Problem 1: Incomplete Reaction or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Iron Powder: The surface of the iron powder may be oxidized, reducing its reactivity. | Pre-activation of Iron: Before the reaction, wash the iron powder with a dilute acid (e.g., HCl) to remove the oxide layer, followed by washing with water and a solvent like ethanol, and then dry it thoroughly. |
| Insufficient Base: The reaction requires a strongly basic medium to proceed efficiently. | Optimize Base Concentration: Increase the concentration of the base. A screening of different strong bases (NaOH, KOH) and their concentrations may be necessary. |
| Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. | Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by thin-layer chromatography (TLC). |
| Poor Quality Starting Material: Impurities in the ortho-nitrocinnamic acid can interfere with the reaction. | Purify Starting Material: Recrystallize the ortho-nitrocinnamic acid from a suitable solvent to remove impurities. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Over-reduction of the Nitro Group: The nitro group may be fully reduced to an amino group, which may not cyclize as readily under these conditions. | Control Reducing Agent Stoichiometry: Use the stoichiometric amount of iron powder. An excess of the reducing agent can lead to over-reduction. |
| Polymerization of Starting Material or Product: The reaction conditions might promote undesired polymerization reactions. | Optimize Reaction Conditions: Lowering the reaction temperature or reducing the concentration of the reactants might minimize polymerization. |
| Formation of Intermolecular Condensation Products: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization. | High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. |
Data Presentation
While specific quantitative data for the Baeyer-Emmerling indole synthesis is not extensively available in the literature, the following table provides an illustrative example of how reaction parameters can be varied for optimization.
| Entry | Base | Base Concentration (M) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | NaOH | 2 | 80 | 4 | 45 |
| 2 | NaOH | 4 | 80 | 4 | 60 |
| 3 | KOH | 4 | 80 | 4 | 65 |
| 4 | KOH | 4 | 100 | 2 | 75 |
| 5 | KOH | 6 | 100 | 2 | 70 |
Experimental Protocols
General Protocol for the Baeyer-Emmerling Indole Synthesis
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted ortho-nitrocinnamic acid in an aqueous solution of a strong base (e.g., 4 M potassium hydroxide).
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Addition of Reducing Agent: To the stirred solution, gradually add activated iron powder.
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.
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Extraction: Acidify the filtrate with a suitable acid (e.g., HCl) to a neutral pH and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Reaction Mechanism Pathway
References
Byproducts formed during the synthesis of 2-Nitrocinnamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound are the Perkin reaction and the Knoevenagel-Doebner condensation.[1][2] Another, less common method, is the direct nitration of cinnamic acid, which can lead to a mixture of ortho and para isomers.[3]
Q2: What are the typical byproducts I might encounter in the Perkin reaction for this compound synthesis?
A2: In the Perkin reaction, you may encounter several byproducts, including resinous materials from the self-condensation of 2-nitrobenzaldehyde (B1664092), decarboxylation products, and unreacted starting materials.[2][4] If the starting 2-nitrobenzaldehyde is impure, it may contain isomers that will lead to the formation of isomeric nitrocinnamic acids.
Q3: What byproducts are associated with the Knoevenagel-Doebner synthesis of this compound?
A3: The Knoevenagel-Doebner synthesis is generally considered a cleaner reaction.[2] However, potential byproducts can include Michael addition products, where the malonic acid enolate adds to the newly formed this compound, and incompletely decarboxylated intermediates (2-nitrobenzylidenemalonic acid).[2]
Q4: How can I purify the crude this compound?
A4: Purification of this compound can be effectively achieved through recrystallization, typically from an ethanol (B145695)/water mixture.[1][5] Acid-base extraction is another useful technique to separate the acidic product from neutral or basic impurities.[3] For highly persistent impurities, column chromatography may be necessary.
Q5: What analytical techniques are suitable for assessing the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of this compound and separating it from its byproducts.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile and semi-volatile impurities, especially if derivatization is employed.[9][10][11]
Troubleshooting Guides
Perkin Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of moisture, which hydrolyzes acetic anhydride.[2] | Ensure all glassware is thoroughly dried and use anhydrous reagents. |
| Impure 2-nitrobenzaldehyde (may be oxidized to 2-nitrobenzoic acid).[2] | Use freshly distilled or high-purity 2-nitrobenzaldehyde. | |
| Insufficient reaction temperature or time.[2] | The Perkin reaction typically requires high temperatures (around 180°C) and prolonged heating (several hours). Ensure these conditions are met. | |
| Formation of a Dark, Resinous Byproduct | Self-condensation of 2-nitrobenzaldehyde at high temperatures.[2] | Maintain the reaction temperature within the recommended range and ensure efficient stirring. Using freshly purified 2-nitrobenzaldehyde can also minimize this. |
| Product is Difficult to Purify | Presence of multiple side products. | Optimize reaction conditions (temperature, catalyst concentration) to favor the desired product. Consider a different synthetic route if byproduct formation is excessive.[2] |
Knoevenagel-Doebner Condensation
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive or insufficient amount of catalyst (e.g., piperidine, pyridine). | Use a fresh, high-quality catalyst in the appropriate stoichiometric amount. |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of 2-nitrobenzaldehyde. | |
| Significant Amounts of Byproducts | Formation of Michael addition products due to a strong base.[2] | Use a milder base or carefully control the stoichiometry of the base. |
| Incomplete decarboxylation of the intermediate.[2] | Ensure the reaction is heated for a sufficient duration, as decarboxylation is thermally driven. The use of pyridine (B92270) as a solvent can also promote this step.[2] | |
| Low Yield of Cinnamic Acid but High Conversion of Aldehyde | Over-decarboxylation to form the corresponding styrene (B11656) derivative.[12] | This is more prevalent at high temperatures and with an excess of base. Optimize these parameters to favor the formation of the cinnamic acid.[12] |
Data Presentation
Table 1: Byproduct Profile in the Synthesis of this compound (Qualitative)
| Synthesis Method | Common Byproducts | Potential Origin |
| Perkin Reaction | 2-Nitrobenzaldehyde (unreacted) | Incomplete reaction |
| Acetic Anhydride (unreacted) | Incomplete reaction | |
| Resinous polymers | Self-condensation of 2-nitrobenzaldehyde | |
| 2-Nitrostyrene | Decarboxylation of this compound | |
| 4-Nitrocinnamic acid | Isomeric impurity in starting material (if from nitration of cinnamic acid) | |
| Knoevenagel-Doebner Condensation | 2-Nitrobenzaldehyde (unreacted) | Incomplete reaction |
| Malonic acid (unreacted) | Incomplete reaction | |
| 2-Nitrobenzylidenemalonic acid | Incomplete decarboxylation | |
| Michael Adduct | Nucleophilic addition of malonate to the product |
Table 2: Representative Yields of Cinnamic Acids and Byproducts in a Knoevenagel-Doebner Reaction of Vanillin (a related p-hydroxybenzaldehyde) under Optimized Microwave Conditions [12]
| Compound | Yield (%) |
| Ferulic Acid (desired product) | 67 |
| 2-Methoxy-4-vinylphenol (decarboxylation byproduct) | 4 |
Note: This data is for a related phenolic acid and serves as an example of the potential quantitative relationship between the desired product and a key byproduct under specific conditions.
Experimental Protocols
Protocol 1: Synthesis of m-Nitrocinnamic Acid via Perkin Reaction[3]
This protocol describes the synthesis of the meta-isomer, but the principles are directly applicable to the ortho-isomer (this compound) by substituting m-nitrobenzaldehyde with 2-nitrobenzaldehyde.
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Reaction Setup: In a 200-cc round-bottomed flask fitted with a reflux condenser, place 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.
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Reaction: Mix the contents well and heat the mixture in an oil bath at 180°C for approximately thirteen hours.
-
Work-up:
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Allow the reaction mixture to cool slightly and pour it into 200–300 cc of water.
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Filter the solid product by suction and wash it several times with water.
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Dissolve the solid in a solution of 20 cc of aqueous ammonia (B1221849) (sp. gr. 0.9) in about 200 cc of water.
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Filter the solution of the ammonium (B1175870) salt and pour it into a solution of 15 cc of sulfuric acid (sp. gr. 1.84) in about 200 cc of water to precipitate the m-nitrocinnamic acid.
-
-
Purification:
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Filter the precipitated acid, redissolve it in aqueous ammonia, and reprecipitate it with dilute sulfuric acid.
-
After the final precipitation, wash the m-nitrocinnamic acid with a small amount of water and dry it as much as possible by suction.
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For further purification, dissolve the product in boiling 95% alcohol and allow it to crystallize upon cooling. The expected yield is 74–77%.
-
Protocol 2: Synthesis of Cinnamic Acid via Knoevenagel-Doebner Condensation[2]
This is a general protocol for cinnamic acid that can be adapted for this compound by using 2-nitrobenzaldehyde.
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place a magnetic stir bar.
-
Reagent Addition: Add 10.4 g of malonic acid, 10.6 g of benzaldehyde (B42025) (substitute with the molar equivalent of 2-nitrobenzaldehyde), and 20 mL of pyridine to the flask.
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Reaction: Heat the mixture to reflux with stirring for 2-3 hours. The evolution of carbon dioxide should be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid.
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Stir the mixture until the precipitation of cinnamic acid is complete.
-
-
Purification:
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Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure trans-cinnamic acid.
-
Mandatory Visualization
Caption: Byproducts of the Perkin Reaction for this compound synthesis.
Caption: Byproducts of the Knoevenagel-Doebner Condensation for this compound.
Caption: General troubleshooting workflow for low purity this compound.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column | SIELC Technologies [sielc.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. GC/MS strategies for mutagenic impurities analysis | Separation Science [sepscience.com]
- 12. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
Stability issues and degradation of 2-Nitrocinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-Nitrocinnamic acid.
Frequently Asked Questions (FAQs) on Stability & Storage
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid that is chemically stable under standard ambient conditions, such as room temperature, when stored correctly.[1][2][3][4] It is a yellow crystalline powder or needles.[3] However, its stability is significantly influenced by exposure to light, heat, and certain chemical agents.[4][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] It is crucial to protect it from incompatible substances, direct light, and excess heat.[3][4]
Q3: Is this compound sensitive to light?
A3: Yes, the cinnamic acid backbone is known to undergo isomerization upon exposure to light, and the nitro group also imparts photochemical reactivity.[5] Therefore, it is critical to store the compound in light-resistant containers to prevent photodegradation. A study on related derivatives confirmed their photostability was tested by irradiating methanol (B129727) solutions with a broadband UVB lamp.[7]
Q4: What are the known chemical incompatibilities of this compound?
A4: this compound can react violently with strong oxidizing agents.[1][4] It is also incompatible with strong bases.[4] Contact with these substances should be avoided to prevent rapid degradation and potentially hazardous reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Problem 1: The color of my this compound solution has changed (e.g., yellowing, browning).
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Potential Cause: Discoloration is a common sign of chemical degradation, often due to oxidation or other reactions.[8] For cinnamic acid derivatives, this can be accelerated by high pH, exposure to light (UV), and the presence of oxygen or trace metal ions.[8]
-
Troubleshooting Steps:
-
Protect from Light: Ensure all solutions are prepared and stored in amber vials or containers wrapped in aluminum foil.
-
Control pH: The stability of similar compounds is highly pH-dependent.[8] While this compound is sparingly soluble in water, if dissolved in a buffered or organic-aqueous solution, maintain a neutral to slightly acidic pH if possible, as high pH can promote oxidation of related phenolic compounds.[8][9]
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Deoxygenate Solvents: If working in solution for extended periods, sparging solvents with an inert gas like nitrogen or argon can help prevent oxidation.
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Use High-Purity Solvents: Trace metal impurities in solvents can catalyze degradation. Use HPLC-grade or similarly high-purity solvents.
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Problem 2: I am observing unexpected peaks in my chromatogram (HPLC, LC-MS).
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Potential Cause: The appearance of new peaks likely indicates the formation of degradation products or impurities.
-
Troubleshooting Steps:
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Analyze a Fresh Sample: Prepare a new solution from the solid compound and analyze it immediately to establish a baseline chromatogram.
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Review Storage Conditions: Check if the solid material or the solution was exposed to adverse conditions (light, heat, incompatible chemicals).
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Identify Degradants: The primary degradation pathways to consider are photo-isomerization (formation of cis-2-Nitrocinnamic acid), reduction of the nitro group (forming 2-Aminocinnamic acid), or cleavage of the alkene double bond via ozonolysis or strong oxidation.[5]
-
Perform Forced Degradation: To confirm the identity of degradant peaks, consider performing a forced degradation study (see Experimental Protocols) to intentionally generate and identify these impurities.
-
Problem 3: The compound has precipitated out of my solution.
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Potential Cause: this compound has low solubility in water.[3][9] Precipitation can be caused by changes in solvent composition, temperature, or pH. Cinnamic acid derivatives are generally less soluble at acidic pH values below their pKa.[8]
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your specific solvent system. It is more soluble in organic solvents like ethanol (B145695), acetone, and dimethyl sulfoxide (B87167) (DMSO).[3]
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Adjust pH: If using an aqueous co-solvent system, adjusting the pH may alter solubility.
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Consider Co-solvents: The use of co-solvents like ethanol or propylene (B89431) glycol can enhance aqueous solubility.[8]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common stability issues.
Degradation of this compound
Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting analytical results.
| Factor | Description | Potential Degradation Products |
| Light (UV) | The cinnamic acid backbone can undergo trans-to-cis isomerization upon UV irradiation. The nitro group also contributes to photochemical reactivity.[5] | cis-2-Nitrocinnamic acid, other photoproducts. |
| High Temperature | At elevated temperatures, thermal decomposition occurs, which can generate irritating and toxic gases.[5] The melting point is high (approx. 243-245°C), indicating good thermal stability under normal conditions.[5][9] | Oxides of nitrogen (NOx) and carbon (CO, CO₂).[4][5] |
| Reduction | The nitro group is susceptible to reduction. Catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method to reduce the nitro group to an amine.[5] | 2-Aminocinnamic acid.[5] |
| Strong Oxidation | Ozonolysis in aqueous solution can break the alkene double bond.[5] Reaction with other strong oxidizing agents is possible and can be violent.[1][4] | 2-Nitrobenzaldehyde, Glyoxylic acid, Formic acid (by analogy with related compounds).[5] |
Potential Degradation Pathways
Caption: Key degradation routes for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[10]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 12 hours). Cool, neutralize with 1N NaOH, and dilute to the initial concentration.
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Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Cool, neutralize with 1N HCl, and dilute to the initial concentration.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light.
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Thermal Degradation:
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Solution: Heat the stock solution at 60-80°C for up to 72 hours, protected from light.
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Solid State: Place the solid powder in an oven at a temperature below its melting point (e.g., 100°C) for a specified period. Dissolve in the solvent before analysis.
-
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Photolytic Degradation: Expose the stock solution in a transparent container (e.g., quartz cuvette) to a UV lamp.[7] Also, expose the solid compound to the same light source. A control sample should be wrapped in foil and kept alongside.
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Control Sample: A stock solution protected from all stress conditions should be prepared and analyzed at the same time points.
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Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify and quantify any degradation products.
Forced Degradation Experimental Workflow
Caption: A standard workflow for conducting a forced degradation study.
Protocol 2: Example Stability-Indicating HPLC Method
This protocol provides a starting point for developing a method to separate this compound from its potential degradation products. Method optimization will be required.
Objective: To quantify this compound and separate it from process impurities and degradation products.
Methodology:
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Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[11]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase:
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A: Water with 0.1% Formic Acid or Acetic Acid.
-
B: Acetonitrile or Methanol.
-
-
Elution Mode: Gradient elution is recommended to separate compounds with different polarities.
-
Example Gradient: Start with a low percentage of B (e.g., 10-30%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound, likely in the 270-320 nm range.[11] Using a DAD allows for the examination of peak purity and the spectra of unknown peaks.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration with the mobile phase. Ensure samples are filtered through a 0.45 µm filter before injection.
Analysis:
-
Specificity: The method's ability to separate the main compound from all potential degradants demonstrates its specificity.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Mass Balance: A good stability-indicating method should account for close to 100% of the initial compound, including the remaining parent drug and all detected degradation products.[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 1013-96-3 | Benchchem [benchchem.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 612-41-9 [m.chemicalbook.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of 2-Nitrocinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Nitrocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are crucial for several reasons in drug development.[1][2] They help to:
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Elucidate the intrinsic stability of the this compound molecule.[1][2]
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Identify potential degradation products and understand the degradation pathways.[1][2]
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Develop and validate a stability-indicating analytical method, typically an HPLC method, that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.
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Inform formulation development, packaging selection, and the determination of storage conditions and shelf-life.[1]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
A2: Based on ICH guidelines, the following stress conditions are typically employed:[1][3]
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Acid Hydrolysis: Using acids like 0.1 M to 1 M HCl.
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Base Hydrolysis: Using bases such as 0.1 M to 1 M NaOH.
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Oxidation: Commonly using hydrogen peroxide (3% to 30%).
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Thermal Degradation: Exposing the solid or solution to high temperatures (e.g., 60°C - 80°C).[3]
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Photodegradation: Exposing the sample to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours/square meter.[1]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound, which contains a nitro group, a carboxylic acid, and an α,β-unsaturated system, several degradation pathways can be anticipated:
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Reduction of the nitro group: The nitro group can be reduced to a nitroso or an amino group, forming 2-aminocinnamic acid, particularly under certain stress conditions.[4]
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Isomerization: The trans-alkene of the cinnamic acid backbone may isomerize to the cis-form, especially under photolytic stress.
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Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
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Oxidation: The alkene double bond is susceptible to oxidation, which could lead to the formation of aldehydes, ketones, or cleavage of the side chain.
-
Hydrolysis of potential derivatives: If this compound is in a derivatized form (e.g., an ester), hydrolysis of this group can occur under acidic or basic conditions.
Q4: How much degradation is considered appropriate in a forced degradation study?
A4: The goal is to achieve a noticeable but not excessive level of degradation. A target of 5-20% degradation of the active pharmaceutical ingredient (API) is generally considered suitable.[5][6] Degradation beyond this range may lead to the formation of secondary degradation products that are not relevant under normal storage conditions.[6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the forced degradation studies of this compound, with a focus on HPLC analysis.
HPLC Method Development and Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Mobile phase pH is close to the pKa of this compound or its degradants. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For acidic compounds like this compound, a lower pH (e.g., 2.5-3.5) often improves peak shape. |
| Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). | Use a high-purity, end-capped column. Consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations, or use a buffer. | |
| Poor Resolution Between this compound and Degradation Products | Suboptimal mobile phase composition or gradient. | Optimize the mobile phase by varying the organic solvent (acetonitrile vs. methanol) and the buffer. A gradient elution is often necessary to resolve all components effectively. |
| Inappropriate column chemistry. | If a C18 column does not provide adequate separation, try a different stationary phase such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. If using a gradient, check the pump's proportioning valves. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| No Significant Degradation Observed | Stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid unrealistically harsh conditions. |
| This compound is highly stable under the applied conditions. | This is a valid outcome of the study. Ensure the analytical method is sensitive enough to detect low levels of degradation. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | Temperature | % Assay of this compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | 92.5 | 7.5 | 2 |
| 0.1 M NaOH | 8 h | 60°C | 88.2 | 11.8 | 3 |
| 3% H₂O₂ | 24 h | 25°C | 95.1 | 4.9 | 1 |
| Thermal (Solid) | 48 h | 80°C | 97.8 | 2.2 | 1 |
| Photolytic (Solid) | 7 days | 25°C | 94.3 | 5.7 | 2 |
Table 2: Hypothetical Degradation Products of this compound
| Stress Condition | Degradation Product | Retention Time (min) | % Peak Area |
| Acidic | Degradant A1 | 3.8 | 2.1 |
| Degradant A2 | 5.2 | 5.4 | |
| Basic | Degradant B1 | 4.1 | 3.5 |
| Degradant B2 | 6.8 | 6.2 | |
| Degradant B3 | 7.5 | 2.1 | |
| Oxidative | Degradant O1 | 8.2 | 4.9 |
| Thermal | Degradant T1 | 9.1 | 2.2 |
| Photolytic | Degradant P1 (cis-isomer) | 10.5 | 3.8 |
| Degradant P2 | 11.2 | 1.9 |
Experimental Protocols
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in the diluent.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M HCl.
-
Reflux the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute with diluent to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M NaOH.
-
Reflux the mixture at 60°C for 8 hours.
-
Withdraw samples, neutralize with 1 M HCl, and dilute with diluent.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute with diluent.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 80°C in a hot air oven for 48 hours.
-
Withdraw samples, dissolve in diluent to the target concentration.
-
-
Photolytic Degradation (Solid State):
-
Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Withdraw samples and dissolve in diluent.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Nitrocinnamic Acid
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-Nitrocinnamic acid. Here, you will find a comprehensive collection of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve symmetrical peak shapes and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, exhibiting a trailing edge that extends from the peak maximum.[1] In an ideal HPLC separation, peaks should have a symmetrical, Gaussian shape.[1][2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates peak tailing.[3] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[2]
Q2: What are the primary causes of peak tailing when analyzing an acidic compound like this compound?
A2: For acidic compounds such as this compound, peak tailing is often a result of secondary interactions with the stationary phase. The most common causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the analyte, causing tailing.[4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 4.15), the compound will exist in both ionized and un-ionized forms, leading to broadened and tailing peaks.[5]
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[3]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[2]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[5] To achieve a symmetrical peak, it is essential to maintain the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa. For this compound (pKa ≈ 4.15), a mobile phase pH between 2.5 and 3.0 is recommended. At this low pH, the carboxylic acid group of the molecule is fully protonated (un-ionized), minimizing secondary interactions with the stationary phase and promoting a single, well-defined retention mechanism.[2][5]
Q4: What type of HPLC column is best suited for the analysis of this compound to minimize peak tailing?
A4: A reversed-phase C18 column is the most common choice for analyzing cinnamic acid and its derivatives. To minimize peak tailing, it is highly recommended to use a modern, high-purity silica (B1680970) column that has been end-capped. End-capping is a chemical process that covers most of the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions with acidic analytes.[3]
Q5: Can the solvent used to dissolve the this compound sample affect peak shape?
A5: Yes, the injection solvent can have a significant impact on peak shape. If the sample is dissolved in a solvent that is stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion and broadening.[1] It is always best practice to dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to mitigate these effects.[1]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve peak tailing issues encountered during the HPLC analysis of this compound.
Guide 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
Experimental Protocol:
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. A common mobile phase for cinnamic acid derivatives is a mixture of acetonitrile, methanol, and an aqueous buffer. The pH of the aqueous component should be adjusted using an appropriate acid (e.g., phosphoric acid, formic acid, or acetic acid).
-
Mobile Phase A: Acetonitrile:Methanol:0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile:Methanol:0.1% Acetic Acid in Water (pH ~3.0)
-
Mobile Phase C: Acetonitrile:Methanol:Water (unbuffered, pH will vary)
-
-
Prepare Standard Solution: Prepare a standard solution of this compound in the initial mobile phase composition.
-
Chromatographic Analysis:
-
Equilibrate a C18 column with Mobile Phase A.
-
Inject the standard solution.
-
Record the chromatogram and calculate the Tailing Factor (Tf).
-
-
Iterative Testing: Repeat the analysis with Mobile Phase B and Mobile Phase C, ensuring the column is thoroughly equilibrated before each new mobile phase.
-
Data Analysis: Compare the Tailing Factor for each mobile phase to identify the optimal pH for symmetrical peaks.
Expected Outcome: A lower pH mobile phase (e.g., pH 2.5-3.0) is expected to yield a more symmetrical peak with a Tailing Factor closer to 1.0.
Quantitative Data Summary:
| Mobile Phase Aqueous Component | Approximate pH | Expected Tailing Factor (Tf) | Peak Shape Observation |
| 0.1% Phosphoric Acid | ~2.5 | 1.0 - 1.2 | Symmetrical |
| 0.1% Acetic Acid | ~3.0 | 1.1 - 1.4 | Minor Tailing Possible |
| Water (unbuffered) | Variable | > 1.5 | Significant Tailing |
Guide 2: Column Flushing and Regeneration
Objective: To clean a potentially contaminated column that is causing peak tailing.
Methodology:
-
Disconnect from Detector: To prevent contamination of the detector, disconnect the column from the detector inlet.
-
Reverse Column Direction: Reverse the direction of flow through the column.
-
Systematic Flushing: Flush the column with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase C18 column is:
-
20 column volumes of HPLC-grade water.
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol.
-
-
Re-equilibration: Return the column to its original direction and equilibrate with the mobile phase until a stable baseline is achieved.
-
Performance Check: Inject a standard solution of this compound to evaluate if the peak shape has improved.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
The following diagram illustrates the chemical principle behind adjusting the mobile phase pH to mitigate peak tailing for this compound.
Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
References
- 1. moravek.com [moravek.com]
- 2. benchchem.com [benchchem.com]
- 3. Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Nitrocinnamic Acid in Chemical Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 2-Nitrocinnamic acid in various chemical reactions. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful use of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a yellow crystalline solid that is sparingly soluble in water but exhibits greater solubility in organic solvents.[1][2] Its acidic nature, with a pKa of approximately 4.08-4.15, means its solubility in aqueous solutions is highly pH-dependent.[1] In basic solutions (pH > pKa), it deprotonates to form the more soluble nitrocinnamate anion.
Q2: Why is the solubility of this compound a common issue in organic reactions?
A2: The presence of both a polar carboxylic acid group and a relatively non-polar nitrophenyl ring contributes to its limited solubility in a broad range of common solvents. This can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, incomplete conversions, and difficulties in monitoring reaction progress.
Q3: What are the most effective strategies for improving the solubility of this compound in a reaction?
A3: Several strategies can be employed:
-
Co-solvent Systems: Using a mixture of solvents can significantly enhance solubility. For instance, a combination of a solvent in which this compound is moderately soluble (e.g., ethanol) with one in which it is highly soluble (e.g., DMSO or DMF) can be effective.
-
pH Adjustment: For reactions in aqueous or protic solvents, adjusting the pH to just above the pKa of the carboxylic acid can increase its concentration in the solution. This is particularly useful for reactions where the carboxylate anion is a suitable nucleophile or where the reaction conditions are compatible with a basic environment.
-
Temperature Elevation: Increasing the reaction temperature generally increases the solubility of solid compounds. However, care must be taken to avoid potential side reactions or degradation of starting materials and products.
-
Use of Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can facilitate the reaction by bringing the deprotonated this compound into the organic phase.
Q4: How can I monitor the progress of a reaction if my this compound is not fully dissolved?
A4: Monitoring heterogeneous reactions can be challenging. A common technique is to take a representative aliquot of the reaction mixture (ensuring it includes both liquid and solid phases), dissolve it in a solvent in which all components are soluble (e.g., DMSO), and then analyze it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Notes |
| Water | 25 | ~0.04 | Sparingly soluble in water at room temperature.[3] |
| Water | 98 | ~0.59 | Solubility in water increases with temperature.[3] |
| Methanol | 25 | 32.94 | Highly soluble in methanol.[3] |
| Ethanol | 25 | 25.86 | Very soluble in ethanol.[3] |
| Acetone | - | Soluble | A good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | - | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Ethyl Acetate (B1210297) | 25 | 13.05 | Moderately soluble.[3] |
| Toluene (B28343) | - | Slightly Soluble | Generally, less effective for dissolving polar carboxylic acids. |
Troubleshooting Guides
Issue 1: Knoevenagel Condensation - Low Yield or Stalled Reaction
The Knoevenagel condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid is a primary route to this compound. Poor solubility of the product can lead to it precipitating out of solution and coating the starting materials, thus halting the reaction.
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms early in the reaction, and starting material is still present by TLC. | The this compound product is insoluble in the reaction solvent. | - Use a more polar solvent or a co-solvent system (e.g., pyridine (B92270)/DMF, ethanol/pyridine).- Increase the reaction temperature to keep the product in solution.- Ensure efficient stirring to maintain a fine suspension. |
| Reaction is sluggish, even with heating. | The catalyst (e.g., piperidine (B6355638), pyridine) is not effective enough, or the reactants are not in the same phase. | - Consider using a different base catalyst.- Add a co-solvent like DMF to improve the solubility of all components.- For a greener approach, consider solvent-free conditions with microwave irradiation. |
Issue 2: Fischer Esterification - Incomplete Conversion
Esterification of the carboxylic acid group can be hampered by the poor solubility of this compound in the alcohol reactant, especially with larger alcohols.
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound does not fully dissolve in the alcohol, even with heating. | The alcohol is a poor solvent for the starting material. | - Use a large excess of the alcohol, which can also serve as the solvent and help drive the equilibrium.[4][5]- Add a co-solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water and help solubilize the reactants.[5]- Consider microwave-assisted synthesis, which can accelerate the reaction and improve solubility. |
| Reaction starts but does not go to completion. | The reaction has reached equilibrium, or the product ester is precipitating. | - Remove water as it is formed using a Dean-Stark trap or molecular sieves.[6]- If the product precipitates, add a co-solvent to maintain a homogeneous solution. |
Issue 3: Amide Coupling - Heterogeneous Mixture and Low Yield
Coupling this compound with an amine using reagents like EDC/HOBt can be problematic if the starting acid is not fully dissolved.
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction mixture is a thick slurry, and the reaction is slow. | Poor solubility of this compound in the reaction solvent (e.g., DCM, THF). | - Use a more polar aprotic solvent such as DMF or DMSO to dissolve all reactants.[7][8]- Gently warm the reaction mixture to aid dissolution, being mindful of the stability of the coupling reagents. |
| Side reactions are observed, and the desired product yield is low. | The activated ester of this compound is not reacting efficiently with the amine due to poor mixing. | - Ensure vigorous stirring to maximize the interaction between the dissolved activated ester and the amine.- Add the amine to a solution of the pre-activated carboxylic acid to ensure the acid is in solution before the coupling step. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Improved Solubility
This protocol utilizes a co-solvent system to maintain homogeneity.
Materials:
-
2-Nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Dimethylformamide (DMF)
-
Hydrochloric acid (2M)
-
Ice bath
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in a mixture of pyridine (3 volumes) and DMF (1 volume).
-
To this solution, add 2-nitrobenzaldehyde (1.0 equivalent).
-
Add a catalytic amount of piperidine (0.1 equivalents).[9]
-
Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress by TLC. The use of DMF should help keep the product in solution.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into an excess of cold 2M hydrochloric acid with stirring.
-
Cool the mixture in an ice bath to maximize the precipitation of this compound.[9]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Fischer Esterification in a Co-solvent System
This protocol is designed for the esterification of this compound with a less polar alcohol.
Materials:
-
This compound
-
Alcohol (e.g., isopropanol, 3-5 equivalents)
-
Toluene
-
Concentrated sulfuric acid (catalytic amount)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equivalent), the alcohol (3-5 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted this compound.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Amide Coupling in a Polar Aprotic Solvent
This protocol uses DMF to ensure the solubility of this compound.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Lithium chloride solution (5% aqueous)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the mixture.
-
Add DIPEA (2.5 equivalents) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer several times with a 5% LiCl solution to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Caption: Simplified reaction pathway for the Knoevenagel condensation to form this compound.
Caption: Key steps in the acid-catalyzed Fischer esterification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Preventing polymerization of cinnamic acid derivatives during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization during the synthesis of cinnamic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing a cinnamic acid derivative is becoming viscous and forming a solid. What is happening?
A1: Increased viscosity or solidification during the synthesis of cinnamic acid derivatives is a strong indication of undesired polymerization. Cinnamic acid and its derivatives contain a vinyl group, which can undergo spontaneous radical polymerization. This process is often initiated by exposure to heat, light, or oxygen, leading to the formation of long polymer chains instead of the desired small molecule product.[1]
Q2: What are the primary factors that trigger the polymerization of cinnamic acid derivatives during synthesis?
A2: The primary triggers for the polymerization of cinnamic acid derivatives are:
-
Heat: Elevated reaction temperatures can accelerate the rate of radical formation and subsequent polymerization.[2]
-
Light: UV light can initiate photochemical reactions, including [2+2] cycloadditions and radical polymerization.
-
Oxygen: Oxygen can act as an initiator for radical polymerization.[1] Therefore, conducting reactions under an inert atmosphere is crucial.
-
Radical Initiators: Impurities in reagents or solvents can sometimes act as radical initiators.
Q3: How can I prevent polymerization during the synthesis of cinnamic acid derivatives?
A3: Several strategies can be employed to prevent unwanted polymerization:
-
Use of Inhibitors: The most effective method is to add a small amount of a radical inhibitor to the reaction mixture. Common inhibitors include phenolics like hydroquinone, 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT), as well as compounds like phenothiazine.[1][2][3]
-
Control of Reaction Conditions:
-
Temperature: If the reaction allows, use lower temperatures to minimize thermally-induced polymerization.[1]
-
Inert Atmosphere: Perform the synthesis under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
-
Purification of Reagents: Ensure that all solvents and reagents are pure and free from any potential radical-initiating impurities.
Q4: I've observed polymerization when synthesizing cinnamoyl chloride. Are there specific considerations for this reaction?
A4: The synthesis of cinnamoyl chloride from cinnamic acid using reagents like thionyl chloride is a common procedure.[4][5] Due to the reactive nature of cinnamoyl chloride, it is also susceptible to polymerization. It is highly recommended to use a radical inhibitor during its synthesis and subsequent storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Unwanted radical polymerization of the cinnamic acid derivative.[1] | 1. Add a radical inhibitor: Introduce an appropriate inhibitor at the start of the reaction (see Table 1 for examples and concentrations).2. Lower the reaction temperature: If the reaction kinetics permit, reduce the temperature to slow down the rate of polymerization.3. Work under an inert atmosphere: Purge the reaction vessel with nitrogen or argon to remove oxygen.[1] |
| Low yield of the desired product with insoluble material present. | Partial polymerization of the starting material or product.[1] | 1. Check the purity of the starting materials: Ensure the cinnamic acid derivative starting material has not already partially polymerized during storage.2. Implement preventative measures: Use an inhibitor and control reaction conditions as described above.3. Purification: After the reaction, purify the product to remove any polymer. This can often be achieved by precipitation and filtration, as the polymer is typically insoluble in common organic solvents.[1] |
| Discoloration (yellowing or browning) of the reaction mixture. | Oxidation of phenolic groups on the cinnamic acid derivative. | While this may not always be due to polymerization, it indicates oxidative processes that can be a precursor. Working under an inert atmosphere and using antioxidants can help mitigate this. |
Quantitative Data Summary
Table 1: Common Radical Inhibitors and Their Typical Concentrations
| Inhibitor | Chemical Class | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | Effective, but can sometimes be more challenging to remove during purification.[2] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 100 - 500 | A commonly used and effective inhibitor.[3] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 | A widely used antioxidant that acts as a radical scavenger.[3][6] |
| Phenothiazine (PTZ) | Thiazine | 100 - 500 | Highly effective, even at low concentrations and elevated temperatures.[1] |
Note: The optimal concentration of the inhibitor may vary depending on the specific cinnamic acid derivative, the reaction conditions, and the duration of the synthesis. It is advisable to start with a lower concentration and optimize as needed.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Addition
Objective: To prevent the polymerization of a cinnamic acid derivative during synthesis by adding a radical inhibitor.
Materials:
-
Cinnamic acid derivative (starting material)
-
Radical inhibitor (e.g., BHT, Hydroquinone, or Phenothiazine)
-
Anhydrous solvent appropriate for the reaction
Procedure:
-
Prepare Inhibitor Stock Solution:
-
Accurately weigh a small amount of the chosen inhibitor.
-
Dissolve it in a minimal amount of the anhydrous reaction solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Add Inhibitor to the Reaction:
-
Before initiating the reaction (e.g., before adding a coupling agent or heating), add the required volume of the inhibitor stock solution to the solution of the cinnamic acid derivative to achieve the desired final concentration (typically 100-500 ppm).
-
For example, to achieve a 200 ppm concentration in a reaction with 5 g of starting material, you would add 1 mg of the inhibitor.[1]
-
-
Proceed with Synthesis:
-
Continue with your standard synthetic procedure, ensuring other preventative measures like maintaining an inert atmosphere and protecting from light are also in place.
-
Protocol 2: Purification of a Cinnamic Acid Derivative from Polymeric Byproducts
Objective: To separate the desired monomeric cinnamic acid derivative from an unwanted polymer formed during the reaction.
Materials:
-
Crude reaction mixture containing the monomer and polymer.
-
A solvent in which the monomer is soluble, but the polymer is insoluble (e.g., diethyl ether, hexane, or a mixture).
-
Filtration apparatus (e.g., Büchner funnel and filter paper).
Procedure:
-
Dissolution of the Monomer:
-
Add a suitable solvent to the crude reaction mixture. Choose a solvent in which your desired product is highly soluble, but the polymer is not.
-
Stir or sonicate the mixture to ensure all the monomeric product dissolves. The polymeric byproduct should remain as a solid precipitate.
-
-
Filtration:
-
Filter the mixture through a Büchner funnel to separate the insoluble polymer from the solution containing the desired product.
-
Wash the collected polymer with a small amount of the cold solvent to recover any trapped product.
-
-
Isolation of the Product:
-
Collect the filtrate, which contains the purified cinnamic acid derivative.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
-
Further Purification (if necessary):
-
If needed, further purify the product by recrystallization or column chromatography.[9]
-
Visualizations
Caption: Troubleshooting workflow for addressing polymerization.
Caption: Inhibition of radical polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 5. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 8. US6639026B2 - Methods and compositions for inhibiting polymerization of vinyl monomers - Google Patents [patents.google.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Optimizing 2-Nitrocinnamic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Nitrocinnamic acid. The following sections detail catalyst selection, reaction optimization, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which catalysts are typically used?
A1: The primary methods for synthesizing this compound are the Perkin reaction, Knoevenagel-Doebner condensation, and palladium-catalyzed cross-coupling reactions like the Heck reaction.
-
Perkin Reaction: This reaction involves the condensation of 2-nitrobenzaldehyde (B1664092) with acetic anhydride.[1][2][3] The catalyst is typically a weak base, such as anhydrous sodium acetate (B1210297) or potassium acetate.[4][5] Triethylamine or pyridine (B92270) can also be used.[6][7]
-
Knoevenagel-Doebner Condensation: This route uses 2-nitrobenzaldehyde and malonic acid.[1] Catalysts for this reaction include weak bases like pyridine or piperidine (B6355638), and green catalysts like the amino acid L-proline have also been explored.[1]
-
Heck Reaction: This modern approach involves the palladium-catalyzed coupling of 2-nitrophenyl halides with acrylic acid or its esters.[8][9] Common catalysts include palladium(II) acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) with various phosphine (B1218219) ligands.[10][11]
Q2: How do electron-withdrawing groups, like the nitro group on the benzaldehyde, affect the Perkin reaction?
A2: Electron-withdrawing groups, such as the nitro group on 2-nitrobenzaldehyde, increase the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack. This generally leads to higher reaction rates and better yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.[4]
Q3: Can I use microwave irradiation to accelerate the synthesis?
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times for both the Perkin and Knoevenagel-Doebner reactions, often from hours to minutes, while maintaining comparable or even improved yields.[1][12] However, it's important to note that some catalysts, like sodium acetate in the Perkin reaction, may be less effective under microwave conditions, necessitating the consideration of alternative bases.[12]
Q4: What is homocoupling in palladium-catalyzed reactions, and how can it be minimized?
A4: Homocoupling is a significant side reaction in Suzuki-Miyaura cross-coupling (another palladium-catalyzed method) where two molecules of the boronic acid reagent couple together.[13] While less common in the Heck reaction, related side reactions can occur. To minimize these, it is crucial to maintain a strictly inert atmosphere (using argon or nitrogen), use high-purity, degassed solvents, and optimize the reaction stoichiometry.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Moisture can deactivate the base catalyst in the Perkin reaction (e.g., sodium acetate).[14] For Heck reactions, the palladium catalyst may not have been properly activated.[10] 2. Incorrect Reaction Temperature: The Perkin reaction requires high temperatures (around 180°C).[15][16] Lower temperatures can drastically reduce the yield.[17] 3. Impure Reagents: Using technical grade or impure starting materials can introduce inhibitors.[15] | 1. Catalyst Handling: Use freshly fused, anhydrous sodium or potassium acetate for the Perkin reaction.[14] For Pd catalysts, ensure proper pre-activation if required by the protocol. 2. Temperature Control: Use a high-temperature oil bath to ensure stable and uniform heating.[16] Monitor the internal reaction temperature. 3. Reagent Purity: Use purified reagents. Ensure malonic acid (for Knoevenagel) is dry and of high purity.[16] |
| Formation of a Tar-Like Substance | 1. Side Reactions: Overheating or excessively long reaction times can promote polymerization and the formation of resinous byproducts.[4][18] 2. Strong Base: In condensation reactions, using a strong base can promote unwanted side reactions like the Cannizzaro reaction or self-condensation.[14][16] | 1. Optimize Conditions: Adhere strictly to the recommended reaction temperature and time.[4] Monitor reaction progress via TLC to avoid prolonged heating after completion.[16] 2. Use a Weak Base: Employ weak bases like sodium acetate, potassium acetate, or piperidine as specified by the chosen protocol.[4][16] |
| Product is Difficult to Purify | 1. Presence of Starting Materials: Incomplete reaction leaves unreacted 2-nitrobenzaldehyde or other starting materials. 2. Side Products: Formation of byproducts with similar solubility to this compound. 3. Residual Acetic Acid: In the Perkin reaction, incomplete removal of acetic acid can be an issue.[4] | 1. Monitor Reaction: Use TLC to ensure the reaction goes to completion. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture or benzene.[4][15] 3. Thorough Washing: Wash the crude product thoroughly with cold water on a Büchner funnel to remove residual acids.[4] |
| Inconsistent Yields in Heck Reaction | 1. Variable Catalyst Activity: The Pd(0) active species can be sensitive to air and moisture. 2. Inconsistent Degassing: Oxygen can deactivate the catalyst. 3. Solvent Purity: Using non-anhydrous or non-degassed solvents can lead to poor results.[13] | 1. Inert Atmosphere: Perform the reaction under a strict inert atmosphere (argon or nitrogen).[13] 2. Rigorous Degassing: Employ a consistent and thorough degassing protocol for the solvent and reaction mixture (e.g., three freeze-pump-thaw cycles).[13] 3. Use Anhydrous Solvents: Use high-purity, anhydrous solvents. |
Catalyst Performance Data
The selection of a catalyst system is critical for optimizing the yield and purity of this compound. The following table summarizes performance data for different synthetic methods.
| Synthetic Method | Catalyst System | Reactants | Key Conditions | Yield (%) | Reference |
| Perkin Reaction | Anhydrous Sodium Acetate | 2-Nitrobenzaldehyde, Acetic Anhydride | 180°C, 8-13 hours | 74-77% | [15] |
| Perkin Reaction | Pyridine | Benzaldehyde, Acetic Anhydride, Sodium Acetate | Not Specified | 80-85% | [4][19] |
| Knoevenagel | Polyphosphate Ester (PPE) | 2-Nitrobenzaldehyde, Malonic Acid | Microwave, Solvent-free | High Yields | [1][20] |
| Heck Reaction | Pd(OAc)₂ / PPh₃ | 2-Nitrophenyl Halide, Acrylic Acid | Base (e.g., Et₃N), Organic Solvent | Good to Excellent | [11] |
| Heck Reaction | PdCl₂ | Iodobenzene, Sodium Acrylate | Water, Biphasic System | ~90% (for Cinnamic Acid) | [21] |
| Decarboxylative Elimination | CuOAc / bpy | 4-Nitrohydrocinnamic Acid | MnO₂, LiOAc, DMA, 110°C | 81% (4-Nitrocinnamic Acid) | [22][23] |
Note: Yields are highly dependent on the specific substrate, reagent purity, and precise reaction conditions. This table is for comparative purposes.
Visualizing the Workflow and Reaction Mechanism
Experimental Workflow for Catalyst Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of this compound.
References
- 1. This compound | 1013-96-3 | Benchchem [benchchem.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 7. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Removal of Residual Catalysts from 2-Nitrocinnamic Acid
Welcome to the Technical Support Center for the purification of 2-Nitrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for the effective removal of residual catalysts from your product.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound that may need to be removed?
A1: The synthesis of this compound, often via reactions like the Perkin or Knoevenagel-Doebner condensation, typically employs basic catalysts.[1] Common catalysts include weak organic bases such as pyridine (B92270) or piperidine, and alkali metal salts of carboxylic acids like sodium acetate (B1210297).[2][3][4] In some modern "green chemistry" approaches, amino acids like L-proline may also be used.[1]
Q2: What are the primary methods for removing these residual catalysts?
A2: The most effective methods for removing residual catalysts from this compound are acid-base extraction, recrystallization, and washing with appropriate aqueous solutions.[5] The choice of method depends on the nature of the catalyst and the scale of the reaction.
Q3: How can I assess the purity of my this compound after catalyst removal?
A3: Purity can be evaluated using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check for the presence of impurities.[6][7] High-Performance Liquid Chromatography (HPLC) is a more quantitative method for determining the purity of your final product.[5][7] Additionally, a sharp melting point range close to the literature value for pure this compound is a good indicator of high purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield of this compound After Purification
Question: I am losing a significant amount of my this compound product during the purification process. What are the likely causes and how can I improve my yield?
Answer: Low recovery is a common issue that can often be rectified by optimizing your purification procedure.
-
Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will keep a substantial amount of your product in the solution (mother liquor) even after cooling.
-
Washing with a Non-ideal Solvent: Washing the collected crystals with a solvent in which your product has some solubility, or with a solvent that is not ice-cold, can lead to product loss.
-
Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent or a solvent in which your product is known to be poorly soluble.[8]
-
-
Incomplete Precipitation: If you are precipitating the product from a solution (e.g., after an acid-base extraction), ensure the pH is adjusted correctly to fully neutralize the salt of your product and allow for complete precipitation.
-
Solution: Check the pH of the aqueous solution after adding acid to ensure it is sufficiently acidic to precipitate all of the this compound. Cooling the solution in an ice bath can further maximize precipitation.[5]
-
Issue 2: Product "Oils Out" During Recrystallization
Question: My this compound is separating as an oil instead of forming crystals during recrystallization. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point. This can be due to the presence of impurities that lower the melting point of the mixture or if the solution is cooled too rapidly.[9]
-
Solution 1: Re-dissolve and Adjust Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the product is more soluble in a mixed-solvent system) to lower the saturation point. Then, allow the solution to cool slowly.[9]
-
Solution 2: Slower Cooling: Rapid cooling often promotes oiling out.[9] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Solution 3: Induce Crystallization: If crystals are slow to form, you can scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound to initiate crystallization.[9]
Issue 3: Colored Impurities Remain in the Final Product
Question: After recrystallization, my this compound is still colored. How can I remove these colored impurities?
Answer: Colored impurities can sometimes co-crystallize with the product.
-
Solution: Activated charcoal can be used to adsorb colored impurities.[5] Add a very small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[5]
Experimental Protocols
Protocol 1: Removal of Basic Catalysts (e.g., Pyridine, Piperidine) by Acid-Base Extraction
This method is effective for separating the acidic this compound from basic catalysts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Washing with Mild Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[5][10][11] The volume of the aqueous solution should be roughly equal to the organic layer.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.[5][12] Continue to shake for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous layer, while the basic catalyst will remain in the organic layer.
-
Isolation of Product:
-
Drain the lower aqueous layer into a clean flask.
-
To regenerate the this compound, cool the aqueous layer in an ice bath and slowly add a dilute solution of a strong acid (e.g., 1M HCl) until the solution is acidic (check with pH paper).[13]
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
| Parameter | Value/Range | Notes |
| Washing Solution | Saturated aq. NaHCO₃ | A weak base is used to avoid potential side reactions.[10] |
| Extraction Solvent | Ethyl acetate or Diethyl ether | Choose a solvent in which this compound is soluble. |
| Precipitation pH | < 4 | Ensure the solution is acidic to fully precipitate the product. |
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
This protocol is suitable for removing impurities that have different solubility profiles from this compound. An ethanol (B145695)/water mixture is a common choice.[5][8]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (the "good" solvent) while heating and stirring until the solid just dissolves.[2][5]
-
Induce Saturation: While the solution is still hot, add hot water (the "bad" solvent) dropwise until the solution becomes slightly and persistently cloudy.[5][14] This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals.[2][5]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[5]
-
Drying: Dry the purified crystals completely to remove any residual solvent.
| Parameter | "Good" Solvent | "Bad" Solvent | Typical Ratio |
| Solvent System 1 | Ethanol | Water | Varies; add water until saturation |
| Solvent System 2 | Acetone | Water | Varies; add water until saturation |
| Washing Solvent | Ice-cold mixture of the recrystallization solvents |
Visual Troubleshooting Workflows
References
- 1. This compound | 1013-96-3 | Benchchem [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. magritek.com [magritek.com]
- 14. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
A Comparative Guide: HPLC-UV vs. LC-MS for the Analysis of 2-Nitrocinnamic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules like 2-Nitrocinnamic acid is critical for research, quality control, and pharmacokinetic studies. The selection of an appropriate analytical technique is a pivotal decision that impacts data quality, sensitivity, and overall project timelines. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these two methods for the analysis of this compound, supported by typical experimental data and detailed protocols to inform the selection process.
Principle of a Method
HPLC-UV operates on the principle of light absorption.[1] A liquid chromatograph separates the components of a sample mixture, and as the this compound elutes from the column, a UV-Vis detector measures its absorbance at a specific wavelength.[2] For quantification, the analyte must possess a chromophore, a part of the molecule that absorbs UV or visible light, which this compound does due to its aromatic ring and nitro group.
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[2][3] After chromatographic separation, the analyte is ionized and introduced into a mass spectrometer. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized this compound, providing a high degree of sensitivity and specificity.[2]
Performance Comparison
The choice between HPLC-UV and LC-MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budget constraints. LC-MS generally offers superior sensitivity and selectivity, while HPLC-UV is a robust and cost-effective technique for many applications.[2][4]
| Parameter | HPLC-UV | LC-MS |
| Principle | UV-Vis Absorbance | Mass-to-Charge Ratio |
| Specificity | Moderate to High | Very High |
| Sensitivity (LOD) | ~2.5 µg/mL | < 1 ng/mL |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Instrumentation Cost | Lower | Higher |
| Solvent Consumption | Higher | Lower |
| Analysis Time per Sample | ~10-15 minutes | ~5-10 minutes |
| Suitability | Routine QC, high concentration samples | Trace analysis, complex matrices, metabolite ID |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC-UV and LC-MS are provided below. These protocols are based on established methods for similar aromatic and nitro-containing small molecules.
HPLC-UV Method Protocol
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where the concentration is relatively high.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 50:50, v/v).[6] The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200 to 400 nm. A wavelength around 270 nm is a likely starting point.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: Ambient or controlled at 25°C.[7]
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol (B129727) or acetonitrile in a volumetric flask.[7]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.[6]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
LC-MS Method Protocol
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue extracts, for applications like pharmacokinetic studies.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS System: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: A C18 or similar reversed-phase column with smaller dimensions suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[8]
-
Mobile Phase: Gradient elution is typically used.
-
Flow Rate: 0.2-0.4 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Column Temperature: Controlled, e.g., 40°C.
2. Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally suitable for acidic compounds like this compound.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, which offers high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
The precursor ion would be the deprotonated molecule [M-H]⁻, which for this compound (molecular weight 193.16 g/mol ) would be m/z 192.1.
-
Product ions would be determined by infusing a standard solution and performing a product ion scan.
-
-
Source Parameters: Capillary voltage, gas flows, and temperatures should be optimized for the specific instrument and analyte to achieve maximum signal intensity.
3. Sample Preparation:
-
For biological samples, a sample extraction step is necessary to remove proteins and other interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[12]
Visualization of Experimental Workflows
Caption: Experimental workflow for the analysis of this compound by HPLC-UV.
Caption: Experimental workflow for the analysis of this compound by LC-MS.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical needs.
-
HPLC-UV is a cost-effective, robust, and reliable method that is well-suited for routine quality control and the analysis of samples where this compound is present at relatively high concentrations (in the µg/mL range or higher).[2][11]
-
LC-MS offers superior sensitivity and selectivity, making it the indispensable method for bioanalytical applications, such as pharmacokinetic studies, where trace-level detection (in the ng/mL to pg/mL range) is required.[4][11] Its high selectivity minimizes interference from complex biological matrices, often simplifying sample preparation.[4]
By understanding the distinct advantages and performance characteristics of each method, researchers can confidently select the optimal analytical strategy for their specific needs in the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. microsaic.com [microsaic.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
Comparative Study of the Antifungal Activity of Nitrocinnamic Acid Isomers
A comprehensive analysis of the in vitro efficacy of ortho-, meta-, and para-nitrocinnamic acid against pathogenic fungi, detailing experimental data and mechanisms of action.
Introduction
The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of natural compounds with a broad spectrum of biological activities, including antifungal properties. The introduction of a nitro group to the cinnamic acid backbone can significantly modulate its electronic properties and, consequently, its biological activity. This guide provides a comparative analysis of the antifungal activity of the three positional isomers of nitrocinnamic acid: ortho-nitrocinnamic acid (o-NCA), meta-nitrocinnamic acid (m-NCA), and para-nitrocinnamic acid (p-NCA). We present available experimental data, detail the methodologies for assessing antifungal efficacy, and explore the proposed mechanisms of action.
Data Presentation: Antifungal Activity of Nitrocinnamic Acid Isomers
| Compound | Fungal Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Methyl 2-nitrocinnamate (ortho-isomer derivative) | Candida albicans (ATCC-76645, LM-106, LM-23) | 128 | ~618 | [1] |
| Isopropyl 2-nitrocinnamate (ortho-isomer derivative) | Candida spp. | - | 513.52 | [2] |
| ortho-Nitrocinnamic acid | Data not available | - | - | |
| meta-Nitrocinnamic acid | Data not available | - | - | |
| para-Nitrocinnamic acid | Data not available | - | - |
Note: The table highlights a significant gap in the literature regarding the direct antifungal activity (MIC values) of the parent nitrocinnamic acid isomers. The available data is primarily on their ester derivatives.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antifungal activity of a compound. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Fungal Strains: Pure cultures of the test fungi (e.g., Candida albicans, Aspergillus niger).
-
Culture Media: RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
-
Test Compounds: Stock solutions of ortho-, meta-, and para-nitrocinnamic acid dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
-
Fungal cultures are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The suspension is then diluted in the culture medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Assay Procedure:
-
A serial two-fold dilution of each nitrocinnamic acid isomer is prepared in the 96-well plates using the culture medium.
-
Each well is then inoculated with the standardized fungal suspension.
-
Control wells are included: a growth control (medium and inoculum, no compound) and a sterility control (medium only).
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
After incubation, the plates are examined visually for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the key steps involved in the broth microdilution method for determining the MIC of the nitrocinnamic acid isomers.
References
Unveiling the Bioactivity of 2-Nitrocinnamic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Cinnamic acid and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-nitrocinnamic acid derivatives, focusing on their antifungal, anticancer, and anti-inflammatory potential. The information presented herein is supported by experimental data to facilitate the rational design of more potent and selective therapeutic candidates.
Antifungal Activity: A Promising Arena for this compound Esters
Recent studies have highlighted the significant antifungal properties of this compound esters, particularly against various Candida species, which are common culprits in human fungal infections. The introduction of a nitro group at the ortho position of the cinnamic acid scaffold appears to be a key determinant of this activity.
A systematic evaluation of a series of (E)-2-nitrocinnamic acid esters has provided valuable insights into their SAR. The antifungal activity, measured as the Minimum Inhibitory Concentration (MIC), reveals that the nature of the ester substituent plays a crucial role in potency.
| Compound | Derivative Name | R Group | MIC (μM) against C. albicans |
| 1 | Methyl 2-nitrocinnamate | -CH₃ | >482.6 |
| 2 | Ethyl 2-nitrocinnamate | -CH₂CH₃ | 452.1 |
| 3 | Propyl 2-nitrocinnamate | -(CH₂)₂CH₃ | 424.6 |
| 4 | Isopropyl 2-nitrocinnamate | -CH(CH₃)₂ | 205.1 |
| 5 | Butyl 2-nitrocinnamate | -(CH₂)₃CH₃ | 399.6 |
| 6 | Isobutyl 2-nitrocinnamate | -CH₂CH(CH₃)₂ | 399.6 |
| 7 | Pentyl 2-nitrocinnamate | -(CH₂)₄CH₃ | 377.0 |
| 8 | Isopentyl 2-nitrocinnamate | -CH₂CH₂CH(CH₃)₂ | 377.0 |
| 9 | Hexyl 2-nitrocinnamate | -(CH₂)₅CH₃ | 356.5 |
| 10 | Benzyl (B1604629) 2-nitrocinnamate | -CH₂Ph | 353.1 |
| 11 | 4-Methylbenzyl 2-nitrocinnamate | -CH₂(C₆H₄)-4-CH₃ | 333.9 |
| 12 | 4-Chlorobenzyl 2-nitrocinnamate | -CH₂(C₆H₄)-4-Cl | 315.0 |
| 13 | 4-Nitrobenzyl 2-nitrocinnamate | -CH₂(C₆H₄)-4-NO₂ | 297.9 |
| 14 | Nystatin (Control) | - | 9.7 |
Key Structure-Activity Relationship Insights:
-
Esterification is Crucial: The conversion of the carboxylic acid group to an ester is essential for antifungal activity.
-
Alkyl Chain Length and Branching: While a longer alkyl chain in the ester moiety generally leads to improved activity, branching, as seen in isopropyl 2-nitrocinnamate (4 ), can significantly enhance potency.
-
Aromatic Substituents: The presence of a benzyl group and substitutions on the benzyl ring influence activity. Electron-withdrawing groups, such as a nitro group at the para position of the benzyl ring (compound 13 ), tend to increase antifungal efficacy.
Below is a diagram illustrating the general structure of the evaluated this compound esters and the key modification points influencing their antifungal activity.
Caption: Key structural features of this compound esters influencing antifungal activity.
Anticancer Potential: An Area Ripe for Exploration
While the broader class of cinnamic acid derivatives has demonstrated cytotoxic effects against various cancer cell lines, specific data on this compound derivatives remains limited. However, existing research on related compounds suggests that the electron-withdrawing nature of the nitro group could contribute positively to anticancer activity.
Studies on cinnamic acid amides have shown that substitutions on the phenyl ring and the amide nitrogen are critical for cytotoxicity. For instance, the presence of electron-withdrawing groups on the aromatic rings of cinnamic acid derivatives has been associated with increased cytotoxic and selective effects on malignant cell lines.[1]
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| Cinnamic Acid Amide Derivative 1 | Amide | A-549 (Lung) | 11.38 |
| Cinnamic Acid Amide Derivative 5 | Amide | A-549 (Lung) | 10.36 |
| Cinnamic Acid Amide Derivative 9 | Amide | A-549 (Lung) | 11.06 |
| Colchicine (Control) | - | A-549 (Lung) | 6.32 |
Data for general cinnamic acid amides, not 2-nitro substituted derivatives.[2]
The data on general cinnamic acid amides suggests that modification of the carboxylic acid group into an amide and appropriate substitution on the aromatic ring can lead to potent anticancer agents. Further investigation into this compound amides is warranted to explore their potential in this therapeutic area.
The proposed workflow for synthesizing and evaluating the anticancer activity of novel this compound derivatives is depicted below.
Caption: Workflow for the development of this compound derivatives as anticancer agents.
Anti-inflammatory Properties: Targeting Key Inflammatory Mediators
The anti-inflammatory potential of cinnamic acid derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). While specific studies on the anti-inflammatory effects of this compound derivatives are not abundant, the general class of cinnamic acids has shown promise in this area.
The evaluation of anti-inflammatory activity can be conducted through in vitro assays that measure the inhibition of pro-inflammatory mediators. A key target is the COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A fluorometric assay can be employed to screen for COX-2 inhibitors. This assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
-
Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), and human recombinant COX-2 enzyme according to the manufacturer's protocol.
-
Compound Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired test concentrations.
-
Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compounds or control (e.g., celecoxib).
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, can then be determined.
The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by potential anti-inflammatory agents.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Conclusion and Future Directions
The available data strongly suggests that this compound derivatives are a promising class of compounds, particularly in the development of novel antifungal agents. The structure-activity relationships elucidated from the ester derivatives provide a clear roadmap for designing more potent molecules. While the anticancer and anti-inflammatory potential of this specific subclass of cinnamic acids is less explored, the foundational knowledge from related compounds indicates that this is a fertile ground for future research.
Future efforts should focus on:
-
Synthesizing and evaluating a broader range of this compound amides and other derivatives for their anticancer activity against a panel of human cancer cell lines.
-
Conducting in vitro and in vivo studies to specifically assess the anti-inflammatory properties of this compound derivatives.
-
Exploring the enzyme inhibitory potential of these compounds against other relevant therapeutic targets.
By systematically exploring the structure-activity relationships and employing detailed experimental protocols, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective drugs.
References
Validating an HPLC Method for the Quantification of 2-Nitrocinnamic Acid: A Comparative Guide
In the realm of pharmaceutical analysis and drug development, the validation of analytical methods is a critical step to ensure the reliability, accuracy, and reproducibility of results. This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Nitrocinnamic acid against other potential analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate informed decisions in method selection and application.
I. A Validated HPLC Method for this compound
HPLC is a powerful and widely used technique for the separation, identification, and quantification of various compounds. A validated HPLC method provides confidence in the generated data, which is essential for regulatory submissions and quality control.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Summary of Validation Parameters for the HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Complies |
II. Experimental Protocols
A detailed protocol for the validation of the HPLC method for this compound analysis is provided below, following the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range (e.g., 1-50 µg/mL) for linearity assessment.
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
2. Method Validation Procedure:
-
Specificity: Analyze blank samples (diluent) and samples spiked with potential impurities or degradation products to ensure no co-eluting peaks are observed at the retention time of this compound.
-
Linearity: Inject the prepared working standard solutions in triplicate. Plot the peak area response against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[5]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (% RSD) should be ≤ 2.0%.[6]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The % RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[5]
-
Robustness: Intentionally vary the method parameters slightly (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The % RSD of the results from the varied conditions should be ≤ 2.0%.
III. Mandatory Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Interrelation of HPLC Validation Parameters.
IV. Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can also be considered for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
Table 3: Comparison of Analytical Methods for this compound Quantification
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection.[7] | Chromatographic separation coupled with mass spectrometric detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High (good separation from impurities). | Very High (mass-based identification). | Low (potential interference from other absorbing compounds). |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). | Moderate (mg/mL to µg/mL range). |
| Linearity | Excellent over a wide range. | Excellent over a wide dynamic range. | Good over a limited concentration range. |
| Precision | High. | High. | Moderate. |
| Cost | Moderate. | High. | Low. |
| Throughput | Moderate. | Moderate. | High. |
| Sample Matrix Complexity | Tolerant to moderately complex matrices. | Highly tolerant to complex matrices. | Prone to interference from complex matrices. |
| Ideal Application | Routine quality control, stability testing. | Bioanalysis, trace impurity analysis, metabolite identification. | Preliminary screening, simple formulations with no interfering excipients. |
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. shimadzu.com [shimadzu.com]
A Researcher's Guide to Inter-laboratory Comparison of 2-Nitrocinnamic Acid Analysis
An objective comparison of analytical methodologies for the quantification of 2-Nitrocinnamic acid, supported by experimental data and established validation principles.
Introduction to Analytical Challenges
This compound is a chemical intermediate with applications in organic synthesis.[1] Accurate and reproducible quantification is crucial for quality control and research applications. Inter-laboratory comparisons, or proficiency tests, are a vital component of quality assurance, providing an objective measure of a laboratory's performance against its peers.[2][3]
Key Analytical Methodologies
The primary analytical techniques for the quantification of this compound and related organic acids are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the analysis of aromatic compounds.[6] The cinnamic acid backbone and the nitro group provide strong UV absorbance, allowing for sensitive detection.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher selectivity and sensitivity, which is particularly beneficial for complex matrices. LC-MS can provide structural information, confirming the identity of the analyte.[7]
A comparison of typical performance characteristics for these methods is presented in Table 1.
Principles of Inter-laboratory Comparison
Proficiency testing (PT) is a formal inter-laboratory comparison that assesses the performance of participating laboratories.[3][8] A common statistical tool used in PT is the Z-score, which indicates how far a laboratory's result is from the consensus mean.[8] A satisfactory Z-score is typically between -2.0 and +2.0.[8]
While specific PT schemes for this compound are not prominent, the principles are transferable from related analyses, such as for nitrofuran metabolites.[2][9] In these cases, a stable derivative of the target analyte is often created to ensure consistent results across laboratories.[2][9]
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 275 nm
-
-
Analysis: Inject the standards and samples and record the peak areas. Construct a calibration curve and determine the concentration of this compound in the samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation:
-
LC-MS system with a binary pump, autosampler, column compartment, and a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Methanol with 0.1% formic acid.
-
Standard and Sample Preparation: As described for the HPLC-UV method, using the mobile phase for dilutions.
-
Chromatographic Conditions:
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
Column temperature: 40 °C
-
Gradient elution: A suitable gradient to ensure separation from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Electrospray ionization (ESI), negative ion mode.
-
Monitor the transition for this compound (e.g., for a precursor ion [M-H]⁻ of m/z 192.0).
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate | High |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Throughput | Moderate | High (with modern systems) |
| Cost | Lower | Higher |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical pathway for analytical method validation and quality assurance.
References
- 1. This compound | 1013-96-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proficiency Testing [eurachem.org]
- 4. shimadzu.com [shimadzu.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 2-Nitrocinnamic Acid and 4-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two positional isomers, 2-Nitrocinnamic acid and 4-Nitrocinnamic acid. While both compounds share the same molecular formula, the position of the nitro group on the phenyl ring significantly influences their biological effects. This document synthesizes available experimental data on their anticancer, antimicrobial, and enzyme-inhibiting properties to assist researchers in selecting the appropriate isomer for their specific applications.
Executive Summary
Current research indicates that both this compound and 4-Nitrocinnamic acid, along with their derivatives, exhibit a range of biological activities. Notably, 4-Nitrocinnamic acid has been more extensively studied, with demonstrated efficacy as an inhibitor of enzymes such as xanthine (B1682287) oxidase and tyrosinase. In contrast, data for this compound is less abundant, though it and its derivatives have shown promise in antimicrobial and anticancer assays. Direct comparative studies are limited, but available data suggests that the para-substituted 4-Nitrocinnamic acid often exhibits more potent and specific enzyme inhibitory activity, while the ortho-substituted this compound derivatives have also demonstrated significant biological potential.
Anticancer Activity
Derivatives of both isomers have shown activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer lines. For instance, derivatives of 2-nitrocinnamaldehyde (B74183) have been tested against MCF-7 cells, with some showing notable cytotoxicity.[1] Similarly, derivatives of 4-nitrocinnamic acid have demonstrated potent activity against multiple cancer cell lines.[2]
Table 1: Anticancer Activity of this compound and 4-Nitrocinnamic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one (a 2-nitrocinnamaldehyde derivative) | MCF-7 | 118.20 µg/mL | [1] |
| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | HCT-116 | 3.73 µM | [2] |
| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | MCF-7 | 3.94 µM | [2] |
| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | A-549 | 5.32 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or 4-Nitrocinnamic acid derivatives) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Direct comparative data for the antimicrobial activity of the methyl esters of 2- and 4-Nitrocinnamic acid is available, providing a valuable insight into their relative potencies. The antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of this compound and 4-Nitrocinnamic Acid and Their Derivatives
| Compound | Microorganism | MIC Value | Reference |
| Methyl-2-nitrocinnamate | Bacillus subtilis | 89.1 µg/mL | [3] |
| Methyl-2-nitrocinnamate | Escherichia coli | 79.4 µg/mL | [3] |
| Methyl-4-nitrocinnamate | Bacillus subtilis | 89.1 µg/mL | [3] |
| Methyl-4-nitrocinnamate | Escherichia coli | 79.4 µg/mL | [3] |
| 4-Nitrocinnamic acid | Bacillus subtilis | 891 µM | [4] |
| 4-Nitrocinnamic acid | Escherichia coli | 794 µM | [4] |
| Isopropyl 2-nitrocinnamate | Candida species | 513.52 µM | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition
The inhibitory effects of 4-Nitrocinnamic acid on several enzymes have been documented, with a notable study on its inhibition of xanthine oxidase. In contrast, there is a lack of specific data on the enzyme inhibitory properties of this compound.
Table 3: Enzyme Inhibitory Activity of 4-Nitrocinnamic Acid
| Compound | Enzyme | Inhibition Type | IC50 Value | Reference |
| 4-Nitrocinnamic acid | Xanthine Oxidase | Reversible, Non-competitive | 23.02 ± 0.12 µM | [1][6][7] |
| 4-Nitrocinnamic acid | Tyrosinase | Inhibitor | Data not specified | |
| 4-Nitrocinnamic acid | Urease | Inhibitor | Data not specified |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
The inhibitory activity against xanthine oxidase is typically measured spectrophotometrically by monitoring the formation of uric acid from xanthine.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate (B84403) buffer, xanthine (substrate), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase.
-
Spectrophotometric Measurement: The increase in absorbance at 295 nm, corresponding to the formation of uric acid, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of uric acid formation is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Conclusion
The available data indicates that both this compound and 4-Nitrocinnamic acid are biologically active molecules with potential applications in drug development. 4-Nitrocinnamic acid has been more thoroughly investigated for its enzyme inhibitory properties, particularly against xanthine oxidase. While direct comparative data is scarce, the existing studies on derivatives suggest that both isomers can serve as valuable scaffolds for the design of novel anticancer and antimicrobial agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to determine the most promising isomer for specific therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of Substituted Cinnamic Acids in Indole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the indole (B1671886) nucleus remains a cornerstone of medicinal chemistry. Cinnamic acids, particularly ortho-nitro substituted derivatives, serve as versatile precursors for various indole synthesis strategies. This guide provides an objective comparison of the reactivity of substituted o-nitrocinnamic acids in indole formation, focusing on the widely employed reductive cyclization method. The analysis is supported by experimental data on reaction yields, detailed protocols, and mechanistic diagrams to inform synthetic strategy and optimization.
Overview of Indole Synthesis from Cinnamic Acids
The most direct and well-documented method for converting cinnamic acids into indoles is through the reductive cyclization of o-nitrocinnamic acid derivatives. This transformation typically involves two key steps: the reduction of the nitro group to an amine or a related intermediate (like a nitroso or nitrene species), followed by an intramolecular cyclization onto the alkene moiety to form the indole ring.
The choice of reducing agent and catalytic system is paramount and significantly influences reaction efficiency, yield, and tolerance to various functional groups. This guide will compare two prominent and effective methods: a palladium-catalyzed system using phenyl formate (B1220265) and a classic iron-based reduction in acidic media.
Data Presentation: Comparative Yields in Reductive Cyclization
The electronic nature of substituents on the phenyl ring of the cinnamic acid precursor plays a critical role in the efficiency of the indole synthesis. The following tables summarize quantitative data from studies on the reductive cyclization of substituted o-nitrostyrenes, which are direct derivatives of o-nitrocinnamic acids and serve as excellent proxies for comparing reactivity.
Table 1: Palladium-Catalyzed Reductive Cyclization of Substituted β-Nitrostyrenes
This method utilizes a palladium catalyst with phenyl formate acting as a carbon monoxide (CO) surrogate for the reduction. The data indicates that substrates bearing an aryl substituent in the alpha position generally provide good to excellent yields.[1]
| Substrate (Substituent on α-phenyl group) | Product (Substituent on 2-position of Indole) | Yield (%) |
| α-(4-Fluorophenyl)-β-nitrostyrene | 2-(4-Fluorophenyl)indole | 78 |
| α-(4-Chlorophenyl)-β-nitrostyrene | 2-(4-Chlorophenyl)indole | 85 |
| α-(4-Bromophenyl)-β-nitrostyrene | 2-(4-Bromophenyl)indole | 81 |
| α-(4-Methylphenyl)-β-nitrostyrene | 2-(4-Methylphenyl)indole | 88 |
| α-(4-Methoxyphenyl)-β-nitrostyrene | 2-(4-Methoxyphenyl)indole | 91 |
Reaction Conditions: PdCl₂(CH₃CN)₂ (catalyst), 1,10-phenanthroline (B135089) (ligand), phenyl formate, Et₃N (base), in CH₃CN at 140 °C.[1]
Observation: In this palladium-catalyzed system, both electron-withdrawing (F, Cl, Br) and electron-donating (Me, OMe) groups on the α-phenyl substituent are well-tolerated, affording high yields. A slight trend towards higher yields is observed with stronger electron-donating groups.
Table 2: Iron-Mediated Reductive Cyclization of Substituted Nitrochalcones
This classic and cost-effective method employs metallic iron in an acidic medium (acetic acid or HCl) to facilitate the reductive cyclization. The following data is for the cyclization of 2'-nitrochalcone derivatives, which are structurally related to substituted o-nitrocinnamic acids.
| Substrate (Substituent on benzoyl ring of nitrochalcone) | Product (Substituent on 2-position of resulting quinoline (B57606)*) | Yield (%) |
| 4-Fluoro | 2-(4-Fluorophenyl)-4-indolylquinoline | 92 |
| 4-Chloro | 2-(4-Chlorophenyl)-4-indolylquinoline | 94 |
| 4-Bromo | 2-(4-Bromophenyl)-4-indolylquinoline | 95 |
| 4-Methyl | 2-(4-Methylphenyl)-4-indolylquinoline | 93 |
| 4-Methoxy | 2-(4-Methoxyphenyl)-4-indolylquinoline | 96 |
Reaction Conditions: Iron powder (Fe), Hydrochloric acid (HCl), in Ethanol (B145695) (EtOH), reflux. Note: The cited study synthesizes 4-indolylquinolines from indolylnitrochalcones; the yield reflects the reductive cyclization step to form the quinoline ring, which is mechanistically analogous to indole formation from a simpler nitrostyrene.[2][3]
Observation: The iron/HCl system demonstrates high efficiency across a range of substituents, consistently delivering excellent yields. Similar to the palladium system, both electron-donating and electron-withdrawing groups are well-tolerated, with a marginal increase in yield for the electron-donating methoxy (B1213986) group.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Reductive Cyclization of an α-Substituted-β-Nitrostyrene
This protocol is adapted from the work of Ragaini et al. for the synthesis of 2-phenylindole.[1]
Materials:
-
α-Phenyl-β-nitrostyrene (1.0 mmol)
-
PdCl₂(CH₃CN)₂ (0.02 mmol, 2 mol%)
-
1,10-Phenanthroline (0.08 mmol, 8 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Phenyl formate (2.0 mmol)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
Procedure:
-
A glass pressure tube is charged with PdCl₂(CH₃CN)₂, 1,10-phenanthroline, and α-phenyl-β-nitrostyrene.
-
The tube is sealed with a septum, and the atmosphere is replaced with argon or nitrogen.
-
Anhydrous acetonitrile, triethylamine, and phenyl formate are added sequentially via syringe.
-
The pressure tube is securely sealed with a screw cap and placed in a preheated oil bath at 140 °C.
-
The reaction mixture is stirred for the required time (typically 4-12 hours), monitoring progress by TLC or GC-MS.
-
Upon completion, the tube is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 2-phenylindole.
Protocol 2: Iron/HCl-Mediated Reductive Cyclization of a Nitrochalcone Derivative
This protocol is based on the procedure described by Yao et al. for the synthesis of quinoline derivatives, which is analogous to indole synthesis from similar precursors.[2][4]
Materials:
-
3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one (a nitrochalcone Michael adduct) (1.0 mmol)
-
Iron powder (Fe) (6.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (1.0 mmol)
-
Ethanol (EtOH) (10 mL)
Procedure:
-
To a round-bottom flask containing the nitro-substrate, add ethanol to dissolve or suspend the material.
-
Add the iron powder to the mixture.
-
Heat the mixture to reflux (approximately 80 °C).
-
Slowly add the concentrated hydrochloric acid dropwise to the refluxing mixture.
-
Continue to heat at reflux, stirring vigorously, for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the iron salts. The filter cake is washed with additional ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired product.
Mandatory Visualization: Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows involved in the synthesis of indoles from substituted cinnamic acid precursors.
Caption: A typical experimental workflow for indole synthesis.
Caption: Mechanism of indole synthesis via reductive cyclization.
Caption: Effect of substituents on the cyclization step.
References
A Comparative Benchmarking of Green Synthesis Routes for 2-Nitrocinnamic Acid
The synthesis of 2-Nitrocinnamic acid, a valuable intermediate in the pharmaceutical and chemical industries, has traditionally relied on methods that are often incongruent with the principles of green chemistry. The shift towards sustainable practices has spurred the development of cleaner, more efficient synthetic routes. This guide provides a comparative analysis of various green synthesis methodologies for this compound, focusing on the Knoevenagel-Doebner condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid. The comparison covers microwave-assisted synthesis (both solvent-free and solvent-based), L-proline catalyzed synthesis, mechanochemical synthesis via ball milling, and ultrasound-assisted synthesis.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for different green synthesis routes for this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Microwave-Assisted (Solvent-Free) | Microwave-Assisted (Solvent-Based) | L-Proline Catalyzed (Solvent-Free) | Mechanochemical (Ball Milling) | Ultrasound-Assisted |
| Starting Materials | 2-Nitrobenzaldehyde, Malonic Acid | 2-Nitrobenzaldehyde, Malonic Acid | 2-Nitrobenzaldehyde, Malonic Acid | 2-Nitrobenzaldehyde, Malonic Acid | 2-Nitrobenzaldehyde, Malonic Acid |
| Catalyst/Medium | Polyphosphate Ester (PPE) | Piperidine in DMF | L-Proline | None (or catalytic base) | Piperidine |
| Temperature | 90-100°C | 90°C | 100°C | Room Temperature (exothermic) | 60-70°C |
| Reaction Time | 5-15 minutes | 30 minutes | 60-90 minutes | 45-60 minutes | 1-2 hours |
| Yield | >90% | 85-95% | ~85% | >95% | ~80-90% |
| Solvent | None | Dimethylformamide (DMF) | None | None | Water or Ethanol (B145695) |
| Energy Source | Microwave Irradiation | Microwave Irradiation | Conventional Heating | Mechanical Grinding | Sonication |
Logical Workflow for Method Evaluation
The following diagram illustrates a logical workflow for selecting an appropriate green synthesis route for this compound based on key experimental and sustainability criteria.
Experimental Protocols
Detailed methodologies for the key green synthesis routes for this compound are provided below.
Microwave-Assisted Solvent-Free Synthesis
This method utilizes microwave irradiation to accelerate the reaction between 2-nitrobenzaldehyde and malonic acid in the absence of a solvent, with polyphosphate ester (PPE) acting as a catalyst and reaction mediator.[1]
Materials:
-
2-nitrobenzaldehyde
-
Malonic acid
-
Polyphosphate ester (PPE)
-
Microwave reactor
-
Round-bottom flask
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2-nitrobenzaldehyde (1 mmol), malonic acid (1.2 mmol), and polyphosphate ester (0.5 g).
-
Mix the components thoroughly.
-
Place the flask in a microwave reactor and irradiate at a power of 450-600W for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, allow the mixture to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.
L-Proline Catalyzed Solvent-Free Synthesis
This procedure employs the environmentally benign amino acid L-proline as a catalyst for the Knoevenagel-Doebner condensation under solvent-free conditions.
Materials:
-
2-nitrobenzaldehyde
-
Malonic acid
-
L-proline
-
Conventional heating source (oil bath)
-
Round-bottom flask with reflux condenser
-
Dilute hydrochloric acid
-
Deionized water
Procedure:
-
Combine 2-nitrobenzaldehyde (1 mmol), malonic acid (1.5 mmol), and L-proline (10 mol%) in a round-bottom flask.
-
Heat the mixture in an oil bath at 100°C for 60-90 minutes, with stirring.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Mechanochemical Synthesis (Ball Milling)
This solvent-free method utilizes mechanical energy from ball milling to drive the reaction.
Materials:
-
2-nitrobenzaldehyde
-
Malonic acid
-
Ball mill (planetary or shaker type)
-
Milling jars and balls (e.g., stainless steel or zirconia)
-
(Optional) Catalytic amount of a weak base (e.g., piperidine)
Procedure:
-
Place 2-nitrobenzaldehyde (1 mmol), malonic acid (1.2 mmol), and the milling balls into the milling jar. A catalytic amount of a weak base can be added if desired.
-
Mill the mixture at a frequency of 20-30 Hz for 45-60 minutes.
-
After milling, extract the product from the jar using a suitable solvent like ethanol.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold water and dry to obtain this compound.
Ultrasound-Assisted Synthesis
This method employs ultrasonic irradiation to promote the reaction, often in an aqueous or ethanolic medium.
Materials:
-
2-nitrobenzaldehyde
-
Malonic acid
-
Piperidine
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Water or Ethanol
-
Dilute hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve 2-nitrobenzaldehyde (1 mmol) and malonic acid (1.5 mmol) in water or ethanol (10 mL).
-
Add a catalytic amount of piperidine.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 25-40 kHz at a temperature of 60-70°C for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound.
Concluding Remarks
The green synthesis of this compound via the Knoevenagel-Doebner condensation can be effectively achieved through various environmentally benign methods. Mechanochemical and solvent-free microwave synthesis offer the highest yields and shortest reaction times, aligning well with the principles of green chemistry by minimizing solvent use and energy consumption. Ultrasound-assisted synthesis provides a viable alternative, particularly when avoiding high temperatures is desirable. The L-proline catalyzed method stands out for its use of a non-toxic, biodegradable catalyst. The choice of the optimal method will depend on the specific requirements of the laboratory, including available equipment, desired throughput, and energy considerations. The data and protocols presented herein provide a foundation for researchers to select and optimize a sustainable synthesis route for this important chemical intermediate.
References
A Comparative Guide to the Validation of a Stability-Indicating Method for 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Nitrocinnamic acid. The performance of this method is compared with an alternative analytical technique, offering supporting experimental data and detailed protocols to assist in the selection and implementation of a suitable analytical methodology for stability testing.
Introduction to Stability-Indicating Methods
Stability-indicating analytical methods are crucial in pharmaceutical development and quality control to ensure that a drug substance's identity, purity, and potency are accurately determined in the presence of its degradation products.[1][2] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for developing and validating these methods.[3][4][5] This guide focuses on a validated HPLC method for this compound, a key intermediate in various synthetic processes.
Proposed Stability-Indicating HPLC Method
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method was developed and validated for the determination of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring specificity and accuracy in stability studies.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Method Validation Summary
The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1] The validation parameters are summarized below and compared with a plausible alternative method, UV-Spectrophotometry.
| Validation Parameter | Proposed HPLC Method | Alternative Method (UV-Spectrophotometry) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9981 | ≥ 0.999 (HPLC), ≥ 0.995 (UV) |
| Accuracy (% Recovery) | 99.2% - 101.5% | 97.5% - 103.2% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.5% | ≤ 2.0% |
| Specificity | Specific, peak purity > 0.999 | Non-specific, interference from degradants | No interference at the analyte retention time |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.5 µg/mL | - |
| Robustness | Robust | Moderately Robust | No significant impact on results |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[3][4][5]
-
Acid Hydrolysis: 10 mg of this compound was dissolved in 10 mL of methanol (B129727) and refluxed with 10 mL of 1N HCl at 80°C for 8 hours. The solution was then neutralized with 1N NaOH.
-
Base Hydrolysis: 10 mg of this compound was dissolved in 10 mL of methanol and refluxed with 10 mL of 1N NaOH at 80°C for 4 hours. The solution was then neutralized with 1N HCl.
-
Oxidative Degradation: 10 mg of this compound was dissolved in 10 mL of methanol and treated with 10 mL of 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 10 mg of this compound was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: 10 mg of this compound was exposed to UV light (254 nm) for 24 hours.
Specificity
Specificity was evaluated by analyzing blank (diluent), placebo, and stressed samples. The chromatograms were examined for any interference at the retention time of this compound. Peak purity analysis was performed using a photodiode array (PDA) detector.
Linearity
Linearity was determined by preparing a series of at least five concentrations of this compound standard solution, typically ranging from 50% to 150% of the target assay concentration. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
Accuracy
The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were analyzed on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using different equipment to assess the ruggedness of the method.
The relative standard deviation (%RSD) of the results was calculated for both repeatability and intermediate precision.
Visualizations
Workflow for Validation of the Stability-Indicating HPLC Method
Caption: Workflow for the validation of a stability-indicating HPLC method.
Plausible Degradation Pathway of this compound
Caption: A plausible degradation pathway for this compound under stress conditions.
Conclusion
The proposed stability-indicating HPLC method provides a reliable and robust solution for the quantitative analysis of this compound in the presence of its degradation products. The comprehensive validation data demonstrates the method's accuracy, precision, and specificity, making it superior to the alternative UV-Spectrophotometric method, which lacks specificity. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the implementation of effective stability testing programs.
References
A Comparative Guide to Analytical Methods for 2-Nitrocinnamic Acid
The accurate and precise quantification of 2-Nitrocinnamic acid is essential in various stages of drug development, quality control, and research. The selection of an appropriate analytical method is critical for obtaining reliable and consistent data. This guide provides an objective comparison of common analytical techniques used for the analysis of this compound and its analogues, supported by performance data and detailed experimental protocols. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance Comparison
The validation of an analytical method is crucial to demonstrate its suitability for a specific purpose.[1] Key performance parameters, as defined by the International Conference on Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[2][3] The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of cinnamic acid derivatives.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.998[4] | > 0.99[5] | 0.9874–0.9994[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] | Mean recovery within ±15% of nominal value[3] | 100% - 111% for aromatic acids[6] |
| Precision (% RSD) | ≤ 2.0%[4][7] | < 10%[8] | Process standard deviation: 0.04–0.69 µg/mL[6] |
| Limit of Detection (LOD) | ~2.5 µg/mL[4] | As low as 0.5 ng/mL[5] | 3 - 272 ng/mL[6] |
| Limit of Quantification (LOQ) | ~8.0 µg/mL[4] | S/N Ratio ≥ 10:1[7] | - |
| Selectivity/Specificity | Good; potential for interference from co-eluting compounds.[1] | Excellent; based on mass-to-charge ratio, minimizing interferences.[9] | High; based on mass fragmentation patterns. |
| Typical Application | Routine quality control, assay of active pharmaceutical ingredients (APIs).[4] | Bioanalytical studies, trace-level quantification, impurity profiling.[5][9] | Analysis of volatile or derivatized organic acids.[6] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using various techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
a. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: A mixture of methanol (B129727) and 0.1% phosphoric acid in water (e.g., 70:30 v/v)[4]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (a common wavelength for cinnamic derivatives is around 280-310 nm)[10][11]
-
Injection Volume: 20 µL[4]
-
Column Temperature: Ambient[4]
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
c. Validation Procedure:
-
Linearity: Inject the working standard solutions and plot the peak area against concentration. Calculate the correlation coefficient (R²), which should be ≥ 0.998.[4][12]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).[12] The mean recovery should be within 98.0% to 102.0%.[4]
-
Precision: Assess repeatability by injecting six replicates of a standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.[4][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits.[5]
a. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system for fast and efficient separation.[9]
-
Column: C18 (e.g., 50 mm x 2.1 mm, 1.9 µm particle size)[5]
-
Mobile Phase: Gradient elution using A) Water with 0.1% formic acid and B) Acetonitrile (B52724) with 0.1% formic acid.[8]
-
Flow Rate: 0.4 mL/min[13]
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.[5]
-
Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5] Precursor and product ions for this compound would need to be determined by infusion.
b. Sample Preparation (for plasma samples):
-
Protein Precipitation: Add a volume of cold acetonitrile (e.g., 3x the plasma volume) to the plasma sample to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[8]
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for injection.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound after derivatization to increase its volatility.
a. Derivatization and GC-MS Conditions:
-
Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is commonly used to silylate carboxylic acids.[6]
-
Reaction: Evaporate the sample extract to dryness and add MSTFA. Heat at a specified temperature (e.g., 70°C) for a set time to complete the reaction.[6]
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analyte from other components.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode.
b. Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction from the sample matrix into an appropriate organic solvent.
-
Drying: Evaporate the solvent under nitrogen.
-
Derivatization: Follow the procedure outlined above before injection into the GC-MS system.[6]
Workflow for Analytical Method Validation
The validation of an analytical method follows a structured workflow to ensure that it is fit for its intended purpose.[7] The diagram below illustrates the key stages of this process.
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice of an analytical method for this compound depends heavily on the specific application.
-
HPLC-UV is a robust, cost-effective, and reliable method for routine quality control and assays where concentration levels are relatively high.[4][5]
-
LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or for the analysis of trace-level impurities.[5] Its ability to minimize matrix effects makes it superior for complex biological samples.[14]
-
GC-MS can be a viable alternative, particularly for its high resolving power and definitive identification capabilities, but often requires a derivatization step which can add complexity to the sample preparation process.
A thorough cross-validation should be performed when transferring between methods to ensure consistency and reliability of the analytical data. This involves analyzing the same set of samples with both methods and comparing the results for parameters like accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 13. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. sisu.ut.ee [sisu.ut.ee]
Comparative spectroscopic analysis of cinnamic acid derivatives
A Comparative Spectroscopic Guide to Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives are a class of organic compounds prevalent in the plant kingdom, where they play vital roles in various biological processes.[1] Their extensive applications in the pharmaceutical, cosmetic, and food industries necessitate robust analytical methods for their identification and characterization.[1][2][3][4] This guide presents a comparative spectroscopic analysis of five common cinnamic acid derivatives: Cinnamic Acid, p-Coumaric Acid, Caffeic Acid, Ferulic Acid, and Sinapic Acid. The comparison utilizes data from UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a valuable resource for professionals in research and drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of the selected cinnamic acid derivatives. These values represent characteristic spectroscopic signatures that can be used for their differentiation.[1]
Table 1: UV-Visible Spectroscopic Data (in Methanol)
The UV-Vis absorption maxima (λmax) of cinnamic acid derivatives are influenced by the substituents on the aromatic ring.[1] Hydroxylation and methoxylation typically cause bathochromic (red) shifts.[1]
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Cinnamic Acid | ~273 | ~215 | Methanol[1] |
| p-Coumaric Acid | ~310 | ~228 | Various[1] |
| Caffeic Acid | ~323 | ~245 | Water (pH 7.4)[1] |
| Ferulic Acid | ~321 | ~235 | Methanol/Water[1] |
| Sinapic Acid | ~324 | ~236 | Not Specified[1] |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for the cinnamic acid derivatives are presented below.
| Functional Group | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid |
| O-H (Phenolic) | - | ~3383[5] | ~3431, ~3231[5] | ~3434 | ~3383, ~3311 |
| C=O (Carboxylic Acid) | ~1685[1] | ~1672[1] | ~1645[1] | ~1660-1690 | ~1660-1690 |
| C=C (Alkenyl) | ~1635[1] | ~1630[1] | ~1630[1] | ~1635[1] | ~1630[1] |
| C-O (Carboxylic Acid) | ~1310[1] | ~1250[1] | ~1280[1] | ~1270[1] | ~1270[1] |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
¹H NMR spectroscopy helps to identify the chemical environment of protons in a molecule.
| Proton | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid |
| H-α (vinylic) | ~6.45 (d) | ~6.28 (d)[1] | ~6.20 (d) | ~6.35 (d) | ~6.30 (d) |
| H-β (vinylic) | ~7.55 (d) | ~7.50 (d)[1] | ~7.45 (d) | ~7.50 (d) | ~7.50 (d) |
| Aromatic Protons | ~7.40-7.80 (m) | ~6.78 (d), ~7.51 (d)[1] | ~6.75-7.05 (m) | ~6.80-7.30 (m) | ~6.90 (s) |
| OCH₃ Protons | - | - | - | ~3.80 (s) | ~3.85 (s) |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
| Carbon | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid |
| C=O | ~167.5[1] | ~168.0 | ~168.2 | ~168.5 | ~168.3 |
| C-α | ~118.0 | ~115.5 | ~115.0 | ~115.8 | ~115.2 |
| C-β | ~144.1[1] | ~144.5 | ~145.0 | ~145.2 | ~145.5 |
| Aromatic Carbons | ~126-134 | ~116-160 | ~115-148 | ~110-150 | ~106-148 |
| OCH₃ | - | - | - | ~55.6 | ~56.0 |
Table 5: Mass Spectrometry Data (Negative Ion Mode)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of compounds. In negative ion mode, cinnamic acid derivatives typically show a prominent [M-H]⁻ ion.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M-H]⁻ (m/z) |
| Cinnamic Acid | C₉H₈O₂ | 148.16 | 147.04 |
| p-Coumaric Acid | C₉H₈O₃ | 164.16 | 163.04 |
| Caffeic Acid | C₉H₈O₄ | 180.16 | 179.03 |
| Ferulic Acid | C₁₀H₁₀O₄ | 194.18 | 193.05 |
| Sinapic Acid | C₁₁H₁₂O₅ | 224.21 | 223.06 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Cinnamic acid derivatives are dissolved in a suitable solvent (e.g., methanol, ethanol, or water) to a concentration of approximately 0.01 mM.[1][5]
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[1][5] The solvent is used as a blank for baseline correction.
-
Analysis: The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., KBr pellet press or Attenuated Total Reflectance - ATR).
-
Sample Preparation:
-
Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]
-
Analysis: The vibrational frequencies of characteristic functional groups are identified and compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1][5]
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).[1] Tetramethylsilane (TMS) is commonly used as an internal standard.[1]
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for each type of experiment.
-
Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like High-Performance Liquid Chromatography (HPLC) for sample introduction and separation (LC-MS).[1]
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for these acidic compounds.
-
Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) range. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns by inducing collision-induced dissociation (CID) of the precursor ion.[1]
-
Analysis: The molecular ion peak ([M-H]⁻) is identified to determine the molecular weight. The fragmentation pattern provides structural information.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of cinnamic acid derivatives.
Caption: General workflow for spectroscopic analysis.
Inhibition of NF-κB Signaling Pathway
Cinnamic acid derivatives have demonstrated significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial in the transcription of pro-inflammatory genes. The diagram below illustrates the inhibitory action.[2][3]
Caption: Inhibition of the NF-κB pathway by cinnamic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Catalysts in the Synthesis of 2-Nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Nitrocinnamic acid, a valuable precursor in the pharmaceutical and chemical industries, can be achieved through various catalytic methods. The choice of catalyst significantly impacts reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of different catalysts employed in the synthesis of this compound, supported by available experimental data and detailed methodologies to inform catalyst selection for research and development.
Comparison of Catalytic Performance
The efficacy of different catalysts in the synthesis of this compound is summarized in the table below. The data is compiled from literature sources and highlights key performance indicators such as reaction yield, reaction time, and temperature.
| Catalyst System | Reaction Type | Substrates | Yield (%) | Reaction Time | Temperature (°C) | Notes |
| Sodium Acetate | Perkin Reaction | 2-Nitrobenzaldehyde (B1664092), Acetic Anhydride (B1165640) | ~75% (estimated for o-isomer) | 13 hours | 180 | Yield for m-isomer is reported as 74-77%.[1] |
| Pyridine / Piperidine (B6355638) | Knoevenagel-Doebner | 2-Nitrobenzaldehyde, Malonic Acid | >50% | 4 hours | Water-bath | Yields for nitro isomers are generally over 50%.[2] |
| L-Proline | Knoevenagel-Doebner | 2-Nitrobenzaldehyde, Malonic Acid | Data not available | Data not available | Data not available | A green and efficient catalyst for Knoevenagel-Doebner reactions.[3] |
| Polyphosphate Ester (PPE) | Microwave-Assisted Knoevenagel | 2-Nitrobenzaldehyde, Malonic Acid | High (unspecified) | Minutes | Microwave | A simple, solvent-free method with high yields reported for derivatives.[2] |
| Anhydrous Zinc Chloride | Microwave-Assisted Knoevenagel | 2-Nitrobenzaldehyde, Malonic Acid | Data not available | 5 minutes | 600 W (Microwave) | A solvent-free method for cinnamic acid derivatives. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Perkin Reaction using Sodium Acetate
This classical method involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4][5]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-nitrobenzaldehyde, acetic anhydride, and freshly fused sodium acetate.
-
Heat the mixture in an oil bath at 180°C for approximately 13 hours.[1]
-
After cooling slightly, pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid and wash with water.
-
For purification, dissolve the crude product in aqueous ammonia, filter, and then re-precipitate the this compound by adding dilute sulfuric acid.
-
The purified product can be further recrystallized from ethanol.
Knoevenagel-Doebner Condensation using Pyridine and Piperidine
This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malonic acid, catalyzed by a base.[6][7]
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture on a water bath for approximately 4 hours.[2]
-
After the reaction is complete, pour the mixture into cold water.
-
Acidify the mixture with hydrochloric acid to precipitate the this compound.
-
Filter the product and wash with water. Recrystallization from a suitable solvent can be performed for further purification.
Microwave-Assisted Knoevenagel Condensation using Polyphosphate Ester (PPE)
Microwave-assisted synthesis offers a rapid and solvent-free alternative for the Knoevenagel condensation.[2]
Procedure:
-
In a microwave-safe vessel, thoroughly mix 2-nitrobenzaldehyde, malonic acid, and polyphosphate ester (PPE).
-
Subject the mixture to microwave irradiation. Typical conditions for related syntheses are a few minutes of irradiation.
-
After cooling, the product can be extracted and purified.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the signaling pathways and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the Perkin synthesis of this compound.
Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.
Caption: Logical relationship of different catalytic pathways for this compound synthesis.
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [open.bu.edu]
A Comparative Guide to the Purification of 2-Nitrocinnamic Acid
For researchers, scientists, and drug development professionals, obtaining high-purity 2-Nitrocinnamic acid is crucial for reliable experimental outcomes and the synthesis of downstream products. This guide provides an objective comparison of common purification methods for this compound, supported by experimental data and detailed protocols.
Comparison of Purification Methods
The choice of purification method depends on the initial purity of the this compound, the nature of the impurities, and the desired final purity and yield. The three most common and effective methods are recrystallization, acid-base extraction, and column chromatography.
| Parameter | Recrystallization | Acid-Base Extraction | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Separation based on the acidic nature of this compound, allowing for its transfer between aqueous and organic phases. | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. |
| Typical Purity | Good to Excellent (>98%) | Good (>95%) | Excellent (>99%) |
| Reported Yield | 70-80% | 70-90% | 50-80% |
| Primary Impurities Removed | Soluble and insoluble impurities present in smaller quantities. | Neutral and basic impurities. | Isomers, by-products with similar polarity. |
| Advantages | Simple, cost-effective, and can yield high-purity crystals. | Highly effective for removing non-acidic impurities. | Can achieve very high purity and separate closely related compounds. |
| Disadvantages | Product loss in the mother liquor; may not remove impurities with similar solubility. | May not remove other acidic impurities; requires the use of acids and bases. | More complex, time-consuming, and requires larger volumes of solvents, leading to lower yields. |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for effective purification. Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.
Protocol for Recrystallization from Ethanol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. While heating on a hot plate and stirring, add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.
Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group in this compound to separate it from neutral or basic impurities.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Basification: Add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The this compound will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Extraction: Stopper the funnel and shake it vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.
-
Separation of Layers: The deprotonated sodium 2-nitro-cinnamate will be in the upper aqueous layer, while neutral or basic impurities will remain in the lower organic layer. Carefully drain the lower organic layer.
-
Acidification and Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add a strong acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water to remove any remaining salts, and dry it thoroughly.
Column Chromatography
Column chromatography is a powerful technique for separating compounds with high resolution. For acidic compounds like this compound, silica (B1680970) gel is a common stationary phase.
Protocol for Column Chromatography:
-
Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. A suitable mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). To improve the separation of acidic compounds, a small amount of acetic acid (0.1-1%) can be added to the eluent to keep the carboxylic acid in its protonated form and reduce tailing.
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and carefully add this powder to the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizing the Purification Workflow
The following diagrams illustrate the logical steps involved in the purification and analysis of this compound.
Validating the Structure of 2-Nitrocinnamic Acid Synthesis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Nitrocinnamic acid is a critical step in the development of various pharmaceuticals and fine chemicals. Its utility as a versatile building block necessitates rigorous validation of its structure to ensure the purity and safety of the final products. This guide provides an objective comparison of common synthetic routes for this compound, details analytical methodologies for structural validation, and presents a comparative analysis with its isomer, 4-Nitrocinnamic acid, offering insights into their respective biological activities.
I. Synthesis of this compound: A Comparative Overview
The two primary methods for synthesizing this compound are the Knoevenagel-Doebner condensation and the Perkin reaction. Below is a summary of their key performance indicators.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) |
| Knoevenagel-Doebner Condensation | 2-Nitrobenzaldehyde (B1664092), Malonic Acid | Pyridine, Piperidine (B6355638) | 79%[1] | 5[1] | 70[1] |
| Perkin Reaction | m-Nitrobenzaldehyde, Acetic Anhydride | Sodium Acetate | 74-77%[2] | 13[2] | 180[2] |
Note: The Perkin reaction data is for the synthesis of m-Nitrocinnamic acid and serves as a comparable benchmark.[2]
The Knoevenagel-Doebner condensation generally offers a higher yield under milder reaction conditions compared to the Perkin reaction.
II. Analytical Validation of this compound
Accurate structural validation is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
A. Spectroscopic Methods for Structural Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of hydrogen atoms. Key signals for trans-2-Nitrocinnamic acid (in DMSO-d₆) include doublets for the vinylic protons and multiplets for the aromatic protons.[1]
-
¹³C NMR: Identifies the different carbon environments in the molecule. Characteristic peaks for trans-2-Nitrocinnamic acid (in DMSO-d₆) confirm the presence of the carboxylic acid, vinylic, and aromatic carbons.[1][3]
Table 2: Key NMR Data for trans-2-Nitrocinnamic acid [1]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.06-8.04 | d | Aromatic CH |
| ¹H | 7.92-7.90 | d | Aromatic CH |
| ¹H | 7.87-7.83 | d | Vinylic CH |
| ¹H | 7.78-7.74 | t | Aromatic CH |
| ¹H | 7.67-7.63 | t | Aromatic CH |
| ¹H | 6.53-6.49 | d | Vinylic CH |
| ¹³C | 166.8 | - | C=O |
| ¹³C | 148.2 | - | C-NO₂ |
| ¹³C | 138.8 | - | Vinylic CH |
| ¹³C | 133.8 | - | Aromatic CH |
| ¹³C | 130.7 | - | Aromatic C |
| ¹³C | 129.3 | - | Aromatic CH |
| ¹³C | 124.6 | - | Aromatic CH |
| ¹³C | 124.2 | - | Vinylic CH |
| ¹³C | 123.4 | - | Aromatic CH |
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the N-O stretches of the nitro group.[4][5]
B. Chromatographic Methods for Purity Assessment
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for determining the purity of this compound and quantifying any impurities. A reversed-phase method is typically employed.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present in the synthesis product, such as residual starting materials or byproducts.[5][6]
III. Experimental Protocols
A. Synthesis of trans-2-Nitrocinnamic Acid (Knoevenagel-Doebner Condensation)[1]
-
Dissolve malonic acid (0.02 mol) and 2-nitrobenzaldehyde (0.015 mol) in 5 ml of pyridine.
-
Add piperidine (0.15 ml) to the mixture.
-
Reflux the reaction mixture at 70°C for 5 hours.
-
After cooling, add 5 ml of concentrated HCl and 40 ml of cold water.
-
Separate the resulting solid by suction filtration.
-
Wash the solid with cold water and recrystallize from ethanol (B145695) to obtain trans-2-Nitrocinnamic acid.
B. HPLC Method for Purity Analysis (Proposed)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
C. GC-MS Method for Impurity Profiling (General Protocol)[6]
-
Column: A non-polar capillary column (e.g., DB-1 MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), then ramp to a high temperature (e.g., 300°C) to elute all components.
-
MS Detector: Operated in full scan mode to identify a wide range of potential impurities.
IV. Comparison with an Alternative: 4-Nitrocinnamic Acid
4-Nitrocinnamic acid, an isomer of this compound, is also a valuable synthetic intermediate. A comparison of their synthesis and biological properties can inform the selection of the appropriate starting material for specific applications.
A. Synthesis of 4-Nitrocinnamic Acid
The Knoevenagel condensation is also a common method for the synthesis of 4-Nitrocinnamic acid.
Table 3: Synthesis of 4-Nitrocinnamic Acid [7]
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) |
| Knoevenagel Condensation | p-Nitrobenzaldehyde, Malonic Acid | Pyridine | 73% | 8 | 85 |
B. Comparative Biological Activity
Recent studies have highlighted the potential of nitrocinnamic acid isomers in drug development.
Table 4: Comparative Biological Activity
| Compound | Biological Activity | Key Findings |
| This compound | Antifungal[7] | The presence of a nitro group, particularly at the ortho position, has been shown to enhance antifungal activity.[7] |
| 4-Nitrocinnamic Acid | Xanthine (B1682287) Oxidase Inhibitor[2][8] | Identified as a potent inhibitor of xanthine oxidase, an enzyme implicated in gout. The IC50 value was determined to be 23.02 ± 0.12 µmol/L.[2][8] |
| Substituted Cinnamic Acids | Cytotoxicity[4] | The nature and position of substituents on the phenyl ring significantly influence the cytotoxicity of cinnamic acid derivatives against various cancer cell lines.[4] |
V. Visualizations
Caption: General workflow for the synthesis and validation of this compound.
Caption: Key analytical techniques for product validation.
References
- 1. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 8. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - Chen - Current Pharmaceutical Biotechnology [rjpbr.com]
Safety Operating Guide
Proper Disposal of 2-Nitrocinnamic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Nitrocinnamic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3]
Required Personal Protective Equipment:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[1][4]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][4]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.
Step 1: Waste Identification and Classification
Chemical waste generators are responsible for correctly identifying and classifying their waste.[4] this compound is classified as a hazardous waste and should be treated as such.[2] Do not mix it with other waste streams unless compatibility has been verified.[5] It is incompatible with strong oxidizing agents and strong bases.[3]
Step 2: Collection and Containment
-
For Solid Waste:
-
For Contaminated Materials:
-
Any materials, such as filter paper, gloves, or weighing boats, that have come into contact with this compound should also be considered hazardous waste.
-
Place these items in the same designated hazardous waste container.
-
Step 3: Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The storage area should be a designated hazardous waste accumulation site.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]
-
Provide them with the accurate classification and composition of the waste.
-
Disposal must be carried out in accordance with all local, regional, and national regulations.[2][4][6] Under no circumstances should this compound be disposed of down the drain. [2][4]
Hazard and Safety Data Summary
For quick reference, the following table summarizes the key hazard and safety information for this compound.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements (Disposal Context) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][6] | P280: Wear protective gloves/protective clothing.[1][6] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][6] | P280: Wear eye protection/face protection.[1][6] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][2] | P261: Avoid breathing dust.[4] |
| Hazardous Waste | Not explicitly defined by a single H-statement, but categorized as such in safety data sheets. | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Nitrocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Nitrocinnamic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized below.[1][2][3]
| Hazard Statement | Classification |
| Causes skin irritation | Skin Irritant |
| Causes serious eye irritation | Eye Irritant |
| May cause respiratory irritation | Respiratory Irritant |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Equipment Type | Specification | Standard |
| Eye Protection | Chemical safety goggles or glasses. | EN166[4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Butyl). | |
| Skin and Body | Lab coat, long-sleeved clothing. For larger quantities, consider a chemical-resistant apron or coveralls. | |
| Respiratory | Not required for small quantities with adequate ventilation. For large scale use or if dust is generated, use a NIOSH/MSHA approved respirator. | EN 149 or equivalent |
Safe Handling and Operational Workflow
Proper handling procedures are essential to minimize exposure and prevent accidents. Always work in a well-ventilated area, preferably within a chemical fume hood.
Operational Workflow for Handling this compound
Caption: A workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation : Before handling the chemical, ensure you have read and understood the Safety Data Sheet (SDS).[4] Don all required PPE as listed in the table above.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a clean spatula and weighing paper or a suitable container.
-
Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding.
-
-
Solution Preparation :
-
Slowly add the weighed this compound to the solvent in a suitable flask.
-
Stir the mixture gently to dissolve.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling :
-
Clean any spills immediately according to the accidental release measures outlined in the SDS.[2][4]
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid contaminating your skin or clothing.
-
Wash your hands thoroughly with soap and water after handling the chemical.[1][4]
-
Storage and Disposal
Proper storage and disposal are crucial for laboratory safety and environmental protection.
Storage Plan
| Condition | Requirement |
| Container | Keep in a tightly closed, original, or properly labeled container.[4][5] |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][6] |
| Incompatibilities | Strong oxidizing agents and strong bases.[6] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4][5]
Decision Tree for PPE Selection
Caption: A decision tree for selecting appropriate PPE.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted.
-
Labeling : All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.
-
Disposal Vendor : Arrange for disposal through a licensed and approved chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.[4]
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
